Fosmanogepix
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQONJQKKVAHONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N4O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091769-17-2 | |
| Record name | Fosmanogepix [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091769172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosmanogepix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FOSMANOGEPIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XQ871489P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fosmanogepix: A Technical Guide to its Mechanism of Action on the Fungal Cell Wall
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosmanogepix is a first-in-class antifungal agent that represents a significant advancement in the treatment of invasive fungal infections. It is a water-soluble N-phosphonooxymethyl prodrug that is rapidly converted in vivo to its active moiety, manogepix. Manogepix exhibits broad-spectrum activity against a wide range of fungal pathogens, including resistant strains. Its novel mechanism of action targets a crucial step in the biosynthesis of the fungal cell wall, offering a promising therapeutic option in the face of growing antifungal resistance. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antifungal activity of this compound, with a focus on its interaction with the fungal cell wall.
The Fungal Cell Wall: A Unique Antifungal Target
The fungal cell wall is a complex and dynamic structure essential for cell viability, morphogenesis, and pathogenesis. It is primarily composed of polysaccharides, such as glucans and chitin, interwoven with a variety of proteins, many of which are heavily glycosylated (mannoproteins). A key feature of many of these cell wall proteins is their attachment to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor. This anchoring process is critical for the proper localization and function of these proteins, which are involved in cell wall integrity, adhesion, and nutrient acquisition. The components of the GPI anchor biosynthesis pathway are highly conserved among fungi but exhibit sufficient divergence from their mammalian counterparts, making them attractive targets for selective antifungal therapy.
This compound's Core Mechanism: Inhibition of Gwt1
This compound's antifungal activity is mediated by its active form, manogepix, which specifically inhibits the fungal enzyme Gwt1 (Glycosylphosphatidylinositol-anchored wall transfer protein 1).[1][2][3] Gwt1 is an inositol acyltransferase that catalyzes an essential early step in the GPI anchor biosynthesis pathway within the endoplasmic reticulum.[2][4] This enzyme is responsible for the acylation of inositol on the GPI precursor, glucosaminylphosphatidylinositol (GlcN-PI).[2]
The inhibition of Gwt1 by manogepix disrupts the entire downstream process of GPI anchor synthesis and, consequently, the attachment of GPI-anchored proteins to the cell wall.[5][6] This leads to a cascade of detrimental effects on the fungal cell, ultimately resulting in growth inhibition. Manogepix demonstrates high selectivity for fungal Gwt1 over its closest human homolog, PIGW, which contributes to its favorable safety profile.[1][6]
References
- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis [dspace.mit.edu]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
Manogepix and the Inhibition of Gwt1: A Technical Guide to Disrupting Fungal GPI Anchor Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the face of rising antifungal resistance, novel therapeutic strategies are critically needed. Manogepix (MGX), the active moiety of the prodrug fosmanogepix, represents a first-in-class antifungal agent that targets a unique and essential pathway in fungi: the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. This technical guide provides an in-depth exploration of the mechanism of action of manogepix, its specific inhibition of the fungal enzyme Gwt1, and the downstream consequences on GPI anchor synthesis and fungal cell integrity. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core biological and experimental processes to serve as a comprehensive resource for the scientific community.
Introduction: The Fungal Threat and a Novel Target
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised populations.[1] The therapeutic arsenal is limited to a few drug classes, and the emergence of resistant strains necessitates the development of antifungals with novel mechanisms of action.[2] The fungal cell wall, a structure essential for viability and distinct from mammalian cells, presents a prime target for selective antifungal therapy.[3] A key process in the maintenance and construction of this wall is the attachment of a class of proteins via glycosylphosphatidylinositol (GPI) anchors.[2][4] The enzyme Gwt1, an inositol acyltransferase essential for an early step in GPI anchor biosynthesis, has emerged as a promising target for a new generation of antifungal drugs.[2][5]
Manogepix: A First-in-Class Gwt1 Inhibitor
Manogepix (formerly APX001A) is the active form of the N-phosphonooxymethyl prodrug this compound.[4][5] this compound is rapidly and completely converted to manogepix in vivo by systemic phosphatases.[6] As a first-in-class inhibitor of the fungal Gwt1 enzyme, manogepix boasts a novel mechanism of action distinct from all currently approved antifungal agents.[2][3] This unique mechanism allows it to retain potent activity against many fungal strains resistant to existing therapies, such as echinocandin-resistant Candida and azole-resistant Aspergillus.[5][7]
The Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Pathway
GPI anchor biosynthesis is a conserved, multi-step process that occurs in the endoplasmic reticulum (ER).[5][8] It begins on the cytoplasmic face of the ER and is completed in the lumen, resulting in a complex glycolipid that is transferred en bloc to the C-terminus of newly synthesized proteins.[8][9] These GPI-anchored proteins are crucial for various cellular functions, including cell wall integrity, adhesion, and signaling.[4]
The pathway begins with the transfer of N-acetylglucosamine (GlcNAc) to phosphatidylinositol (PI), forming GlcNAc-PI.[8] After de-N-acetylation to GlcN-PI, the intermediate is flipped into the ER lumen.[8] It is at this stage that the Gwt1 enzyme acts. Gwt1 is a fungal-specific inositol acyltransferase that catalyzes the addition of an acyl group (from palmitoyl-CoA) to the inositol ring of GlcN-PI, forming GlcN-(acyl)PI.[5] This acylation is a critical step for the subsequent mannosylation and eventual attachment of the complete GPI anchor to a protein.[5]
Caption: GPI anchor biosynthesis pathway and the point of manogepix inhibition.
Mechanism of Action: Competitive Inhibition of Gwt1
Manogepix exerts its antifungal activity by directly inhibiting the Gwt1 enzyme.[5] Structural and biochemical studies have revealed the precise mechanism of this inhibition. Gwt1 possesses a hydrophobic cavity that serves as the binding site for its substrate, palmitoyl-CoA.[10] Manogepix competitively inhibits Gwt1 by occupying this same hydrophobic cavity, thereby preventing palmitoyl-CoA from binding and blocking the essential inositol acylation step.[10][11] This targeted inhibition is highly selective for the fungal enzyme; manogepix does not significantly inhibit PIG-W, the closest mammalian ortholog of Gwt1, which accounts for its favorable safety profile.[5]
Downstream Consequences of Gwt1 Inhibition
The inhibition of Gwt1 and the subsequent disruption of GPI anchor biosynthesis lead to a cascade of detrimental effects on the fungal cell, compromising its viability and virulence.
-
Impaired Protein Trafficking: GPI-anchored proteins, including critical cell wall mannoproteins, cannot be properly processed and trafficked from the ER.[5]
-
Compromised Cell Wall Integrity: The lack of correctly anchored mannoproteins weakens the structural integrity of the fungal cell wall.[2][4] This can lead to malformed cell shapes and increased susceptibility to osmotic stress.
-
Inhibition of Virulence Factors: Key virulence factors, such as adhesins and proteins required for hyphal and biofilm formation, are GPI-anchored.[5] Gwt1 inhibition reduces the surface expression of these proteins, thereby impairing the fungus's ability to adhere to host cells, form biofilms, and transition to invasive hyphal forms.[5]
-
ER Stress and Unfolded Protein Response: The accumulation of unprocessed GPI-anchored proteins in the endoplasmic reticulum triggers overwhelming ER stress and the unfolded protein response, ultimately contributing to cell growth arrest.
-
Exposure of Immunostimulatory Glucans: The compromised outer cell wall can unmask the underlying β-(1,3)-glucan layer, making the fungus more visible to the host immune system.
Caption: Logical flow of the downstream effects resulting from Gwt1 inhibition.
In Vitro Efficacy
Manogepix has demonstrated potent and broad-spectrum in vitro activity against a wide range of clinically relevant yeasts and molds. Its novel mechanism of action allows it to bypass common resistance pathways, showing efficacy against strains resistant to azoles and echinocandins.
Table 1: In Vitro Activity of Manogepix (MIC/MEC) against Selected Fungal Species
| Fungal Species | Isolate Count | MIC/MEC Range (mg/L) | MIC₅₀/MEC₅₀ (mg/L) | MIC₉₀/MEC₉₀ (mg/L) | Reference |
|---|---|---|---|---|---|
| Candida albicans | 557 | ≤0.002–0.06 | 0.004 | 0.008 | [10] |
| Candida glabrata | 291 | ≤0.002–0.5 | 0.03 | 0.12 | [10] |
| Candida auris | 200 | 0.004–0.06 | 0.03 | 0.03 | [5] |
| Candida parapsilosis | 185 | ≤0.002–0.12 | 0.008 | 0.015 | [10] |
| Candida tropicalis | 110 | ≤0.002–0.06 | 0.015 | 0.03 | [10] |
| Cryptococcus neoformans | 30 | 0.06–1 | 0.25 | 0.5 | [10] |
| Aspergillus fumigatus | 183 | 0.008–0.12 | 0.015 | 0.03 | [10] |
| Aspergillus flavus | 33 | 0.015–0.12 | 0.03 | 0.06 | [10] |
| Fusarium spp. | - | - | 0.016 | 0.06 | [11] |
| Scedosporium spp. | - | - | 0.03 | 0.06 | [11] |
| Lomentospora prolificans | - | - | 0.03 | 0.06 |[11] |
Note: MIC = Minimum Inhibitory Concentration (for yeasts); MEC = Minimum Effective Concentration (for molds). Data compiled from multiple surveillance studies.[5][10][11][12][13]
Pharmacokinetics in Healthy Volunteers
Phase 1 studies in healthy adult volunteers have characterized the pharmacokinetic profile of manogepix following intravenous (IV) and oral (p.o.) administration of the prodrug this compound. The data show dose-proportional pharmacokinetics and high oral bioavailability.
Table 2: Pharmacokinetic Parameters of Manogepix in Healthy Volunteers (Geometric Mean)
| Administration Route & Dose | Study Type | Cₘₐₓ (μg/mL) | AUC (μg·h/mL) | Oral Bioavailability | Reference |
|---|---|---|---|---|---|
| 10 to 1,000 mg (IV) | Single Ascending Dose | 0.16 to 12.0 | 4.05 to 400 | N/A | [1][14][15] |
| 50 to 600 mg (IV) | Multiple Ascending Dose | 0.67 to 15.4 | 6.39 to 245 | N/A | [1][14][15] |
| 100 to 500 mg (p.o.) | Single Ascending Dose | 1.30 to 6.41 | 87.5 to 205 | 90.6% to 101.2% | [1][14][15] |
| 500 to 1,000 mg (p.o.) | Multiple Ascending Dose | 6.18 to 21.3 | 50.8 to 326 | 90.6% to 101.2% |[1][14][15] |
Note: Cₘₐₓ = Maximum plasma concentration; AUC = Area under the concentration-time curve. Data represent the range of geometric mean values across different dose cohorts.
Mechanisms of Resistance
While manogepix demonstrates a low propensity for resistance development, mechanisms have been identified through in vitro studies. The primary mechanism involves specific amino acid substitutions in the target enzyme, Gwt1. For example, a V163A mutation in C. glabrata Gwt1 and a corresponding heterozygous V162A mutation in C. albicans have been shown to confer reduced susceptibility. These mutations cluster near the manogepix binding pocket. A secondary mechanism involves the upregulation of efflux pumps, which can reduce the intracellular concentration of the drug.
Key Experimental Methodologies
Antifungal Susceptibility Testing (CLSI Broth Microdilution)
This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of manogepix against yeast isolates, based on the Clinical and Laboratory Standards Institute (CLSI) M27 document.[16][17][18]
References
- 1. journals.asm.org [journals.asm.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of GPI-anchored proteins: special emphasis on GPI lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosylphosphatidylinositol Anchors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro Activity of APX001A (Manogepix) and Comparator Agents against 1,706 Fungal Isolates Collected during an International Surveillance Program in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jmilabs.com [jmilabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. researchgate.net [researchgate.net]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Spectrum of Activity of Fosmanogepix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class antifungal agent currently in clinical development for the treatment of invasive fungal infections. It is a prodrug that is rapidly converted in vivo to its active moiety, manogepix.[1][2] Manogepix exhibits a novel mechanism of action, targeting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[3][4] These proteins are crucial for fungal cell wall integrity, adhesion, and virulence.[1][5] By inhibiting Gwt1, manogepix disrupts the fungal cell wall, leading to broad-spectrum antifungal activity, including against pathogens resistant to existing therapies.[1][6] This technical guide provides an in-depth overview of the in vitro spectrum of activity of this compound, detailing its efficacy against a wide range of fungal pathogens, the methodologies used for its evaluation, and its unique mechanism of action.
Mechanism of Action
Manogepix, the active form of this compound, exerts its antifungal effect by inhibiting the Gwt1 enzyme, a key component in the GPI anchor biosynthesis pathway within the endoplasmic reticulum of fungal cells.[1][2] This inhibition disrupts the acylation of inositol, a critical step in the maturation and localization of GPI-anchored mannoproteins to the fungal cell wall.[1] The disruption of this process compromises cell wall integrity and affects various virulence factors, such as adhesion.[1] A key advantage of this mechanism is its specificity for the fungal enzyme, as the closest mammalian ortholog, PIGW, is not sensitive to inhibition by manogepix.[2]
In Vitro Activity
Manogepix has demonstrated potent in vitro activity against a broad spectrum of clinically important yeasts and molds, including multidrug-resistant strains.[1][6] The following tables summarize the minimum inhibitory concentration (MIC) data for manogepix against various fungal pathogens.
Table 1: In Vitro Activity of Manogepix Against Candida Species
| Species | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Candida albicans | 0.002–0.03 | 0.008 | 0.015 | [6][7] |
| Candida glabrata | ≤0.004–0.5 | 0.03 | 0.06 | [8] |
| Candida parapsilosis | ≤0.004–0.125 | 0.015 | 0.03 | [8] |
| Candida tropicalis | ≤0.004–0.06 | 0.008 | 0.015 | [8] |
| Candida krusei | 2 to >32 | >0.5 | >0.5 | [7][8] |
| Candida auris | 0.002–0.063 | 0.015-0.03 | 0.03 | [6][9][10] |
Note: Manogepix generally shows poor activity against Candida krusei due to non-target-based resistance mechanisms.[7][11]
Table 2: In Vitro Activity of Manogepix Against Aspergillus Species
| Species | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Reference(s) |
| Aspergillus fumigatus | ≤0.008–0.06 | 0.015 | 0.03 | [6] |
| Aspergillus flavus | ≤0.008–0.03 | 0.015 | 0.03 | [6] |
| Aspergillus terreus | ≤0.008–0.03 | 0.015 | 0.015 | [12] |
| Aspergillus niger | ≤0.008–0.03 | 0.015 | 0.03 | [13] |
MEC: Minimum Effective Concentration
Table 3: In Vitro Activity of Manogepix Against Rare Molds
| Species | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Reference(s) |
| Scedosporium spp. | 0.008–0.25 | 0.03 | 0.06 | [6][14] |
| Lomentospora prolificans | 0.016–0.25 | 0.03 | 0.06 | [6][14] |
| Fusarium solani species complex | ≤0.015–0.25 | ≤0.015 | 0.017 (GM) | [15][16] |
| Fusarium oxysporum species complex | ≤0.015–0.125 | ≤0.015 | 0.021 (GM) | [15][16] |
| Mucorales | Variable | - | - | [1][17] |
GM: Geometric Mean
Experimental Protocols
The in vitro susceptibility of fungal isolates to manogepix is determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][18]
CLSI Methodology (M27 for Yeasts, M38 for Molds)
The CLSI provides reference methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[19][20]
-
Medium: RPMI-1640 broth with L-glutamine, without bicarbonate, and buffered with MOPS.[21]
-
Inoculum Preparation: For yeasts, a suspension is prepared from 24-hour-old cultures and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[19] For molds, a conidial suspension is prepared and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[21]
-
Incubation: Microdilution plates are incubated at 35°C.[19][21] Incubation times are typically 24-48 hours for yeasts and 48-72 hours for molds, depending on the growth rate of the organism.[19][21]
-
Endpoint Determination: For yeasts, the MIC is the lowest concentration of the drug that causes a significant diminution (≥50%) of growth compared to the growth control.[18] For molds, the endpoint for manogepix is the Minimum Effective Concentration (MEC), defined as the lowest drug concentration at which a morphological change (e.g., small, rounded, compact hyphal forms) is observed.[15][16] For amphotericin B, the endpoint is complete inhibition of growth.[18]
EUCAST Methodology
The EUCAST also provides standardized methods for antifungal susceptibility testing.[22][23]
-
Medium: RPMI-1640 broth supplemented with 2% glucose.[24][25]
-
Inoculum Preparation: The inoculum is adjusted spectrophotometrically to achieve a final concentration of 1-5 x 10⁵ CFU/mL for yeasts.[24]
-
Incubation: Plates are incubated at 35-37°C for 24 or 48 hours.[24]
-
Endpoint Determination: The MIC is determined spectrophotometrically as the lowest drug concentration that reduces growth by ≥50% (for azoles) or ≥90% (for amphotericin B) compared to the drug-free control.[18] For manogepix against molds, the MEC is the endpoint.
Conclusion
This compound, through its active moiety manogepix, represents a promising new class of antifungal agents with a novel mechanism of action and a broad spectrum of in vitro activity. It demonstrates potent efficacy against a wide range of clinically relevant yeasts and molds, including species that are resistant to current antifungal therapies. The standardized methodologies provided by CLSI and EUCAST are crucial for the accurate and reproducible assessment of its in vitro potency. The continued clinical development of this compound holds significant promise for the management of invasive fungal infections.
References
- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. jwatch.org [jwatch.org]
- 6. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Activity of Manogepix/Fosmanogepix, a Novel Antifungal with Activity against Aspergillus and Rare Moulds - JMI Laboratories [jmilabs.com]
- 14. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Manogepix, the Active Moiety of the Investigational Agent this compound, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rrpress.utsa.edu [rrpress.utsa.edu]
- 17. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 21. njccwei.com [njccwei.com]
- 22. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 23. EUCAST: EUCAST - Home [eucast.org]
- 24. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Fosmanogepix: A Technical Guide to its Activity Against Azole-Resistant Aspergillus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of azole resistance in Aspergillus species, particularly Aspergillus fumigatus, poses a significant threat to the management of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. This resistance is primarily driven by mutations in the cyp51A gene, which encodes the target enzyme of azole antifungals, lanosterol 14-α demethylase. Fosmanogepix, a first-in-class antifungal agent, offers a promising therapeutic alternative due to its novel mechanism of action. It is a prodrug that is rapidly converted in vivo to its active moiety, manogepix, which inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, essential components for attaching proteins to the fungal cell wall. By disrupting this pathway, this compound compromises fungal cell wall integrity and virulence. This technical guide provides an in-depth overview of the activity of this compound against azole-resistant Aspergillus, detailing its in vitro and in vivo efficacy, the experimental protocols used for its evaluation, and the key molecular pathways involved.
In Vitro Activity of Manogepix Against Azole-Resistant Aspergillus
The in vitro activity of manogepix, the active form of this compound, has been evaluated against a range of azole-susceptible and azole-resistant Aspergillus isolates. The data consistently demonstrates that manogepix retains potent activity against strains harboring common azole resistance mechanisms, including mutations in the cyp51A gene.
Quantitative Data Summary
The following tables summarize the Minimum Effective Concentration (MEC) values of manogepix against various Aspergillus fumigatus isolates, including those with well-characterized azole resistance mutations. The MEC is the lowest concentration of the drug that produces a significant morphological change in the growing hyphae, and it is the standard endpoint for echinocandin-class and other cell wall-active antifungals.
| Table 1: Manogepix MECs against Itraconazole-Susceptible and -Resistant Aspergillus fumigatus | | :--- | :--- | | A. fumigatus Isolate Type | Geometric Mean MEC (mg/L) | | Itraconazole-Susceptible | 0.053 | | Itraconazole-Resistant | 0.056 | | Data from Arendrup et al.[1] | |
| Table 2: Manogepix MEC Range against Itraconazole-Resistant Aspergillus fumigatus with Known cyp51A Alterations | | :--- | :--- | | cyp51A Alteration | MEC Range (mg/L) | | P216L | 0.03 - 0.125 | | G54E | 0.03 - 0.125 | | G54R | 0.03 - 0.125 | | G54A | 0.03 - 0.125 | | G432S | 0.03 - 0.125 | | TR₃₄/L98H | 0.03 - 0.125 | | TR₃₄³/L98H | 0.03 - 0.125 | | Data from Arendrup et al.[1] | |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The in vitro activity of manogepix against Aspergillus species is determined using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. CLSI M38-A2 Broth Microdilution Method [2][3][4]
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Inoculum Preparation: Aspergillus conidia are harvested from 7-day-old cultures on potato dextrose agar. The conidial suspension is adjusted spectrophotometrically at 530 nm to an optical density that yields a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Drug Dilutions: Manogepix is serially diluted in the test medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 48-72 hours.
-
Endpoint Reading: The MEC is determined as the lowest drug concentration at which there is a visible reduction in hyphal growth compared to the drug-free control well. This is characterized by the presence of short, stunted, and highly branched hyphae.
2. EUCAST E.Def 9.3.2 Broth Microdilution Method [5][6][7][8]
-
Medium: RPMI 1640 medium supplemented with 2% glucose.
-
Inoculum Preparation: Conidial suspensions are prepared and the concentration is adjusted to a final inoculum size of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Drug Dilutions: Similar to the CLSI method, the drug is serially diluted in the test medium in microtiter plates.
-
Incubation: Plates are incubated at 37°C for 48 hours.
-
Endpoint Reading: The MIC endpoint is read as the lowest concentration of the antifungal agent that shows no visible growth. For this compound, as a cell-wall active agent, the MEC endpoint is also often reported.
In Vivo Murine Model of Invasive Aspergillosis
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. A commonly used model for invasive aspergillosis is the neutropenic mouse model.
Protocol for a Neutropenic Murine Model of Invasive Aspergillosis with Azole-Resistant Aspergillus fumigatus [9][10][11]
-
Animal Model: Male BALB/c or CD-1 mice (6-8 weeks old).
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on days -2 and +1 relative to infection) and a subcutaneous injection of cortisone acetate (e.g., 250 mg/kg on day -1).
-
Infection: Mice are infected via intranasal instillation or aerosol inhalation with a suspension of conidia from an azole-resistant A. fumigatus strain (e.g., a strain with the TR₃₄/L98H mutation).
-
Treatment: this compound is administered orally or intravenously, starting 24 hours post-infection and continued for a specified duration (e.g., 7-14 days).
-
Outcome Measures:
-
Survival: Mice are monitored daily, and survival is recorded.
-
Fungal Burden: At the end of the treatment period, lungs and other organs (e.g., brain, kidneys) are harvested, homogenized, and plated on Sabouraud dextrose agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Histopathology: Tissues can be fixed in formalin, sectioned, and stained with Gomori methenamine silver (GMS) to visualize fungal elements and assess tissue damage.
-
Visualizations: Signaling Pathways and Experimental Workflows
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for in vitro antifungal susceptibility testing.
Mechanism of Action of this compound: Inhibition of GPI Anchor Biosynthesis
Caption: this compound's mechanism of action.
Mechanisms of Azole Resistance in Aspergillus
Caption: Key mechanisms of azole resistance in Aspergillus.
Conclusion
This compound demonstrates potent and consistent activity against azole-resistant Aspergillus species, including isolates with clinically relevant cyp51A mutations. Its novel mechanism of action, targeting the essential GPI anchor biosynthesis pathway, circumvents existing azole resistance mechanisms. The in vitro and in vivo data strongly support the continued development of this compound as a valuable therapeutic option for the treatment of invasive aspergillosis, particularly in the context of rising azole resistance. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antifungal agents against this challenging pathogen.
References
- 1. KEGG PATHWAY: Glycosylphosphatidylinositol (GPI)-anchor biosynthesis - Aspergillus fumigatus [kegg.jp]
- 2. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 3. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njccwei.com [njccwei.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
- 8. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization - PMC [pmc.ncbi.nlm.nih.gov]
Manogepix: A Novel Antifungal Agent with Potent Activity Against Echinocandin-Resistant Candida
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant fungal pathogens, particularly echinocandin-resistant Candida species, poses a significant threat to global public health. Manogepix, the active moiety of the prodrug fosmanogepix, is a first-in-class antifungal agent with a novel mechanism of action that demonstrates potent in vitro and in vivo activity against a broad spectrum of fungal pathogens, including echinocandin-resistant Candida isolates. This technical guide provides a comprehensive overview of the activity of manogepix against these challenging pathogens, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction
Invasive fungal infections are a leading cause of morbidity and mortality, especially in immunocompromised patient populations. The echinocandins are a frontline therapy for invasive candidiasis; however, the increasing prevalence of echinocandin resistance, primarily mediated by mutations in the FKS genes, necessitates the development of new antifungal agents with alternative mechanisms of action. Manogepix represents a promising new therapeutic option, exhibiting broad-spectrum activity against various Candida species, including those resistant to currently available antifungals.[1][2]
Mechanism of Action
Manogepix exerts its antifungal effect through a unique mechanism, inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[3][4] Gwt1 is an inositol acyltransferase that plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[3][5] These GPI anchors are essential for the proper localization and attachment of mannoproteins to the fungal cell wall.[3][4] By inhibiting Gwt1, manogepix disrupts this process, leading to compromised cell wall integrity, defects in biofilm formation, and impaired germ tube formation, ultimately resulting in severe fungal growth defects.[1][5] Importantly, manogepix does not inhibit the closest mammalian ortholog, PIGW, ensuring selective toxicity against fungal cells.[5]
Mechanism of action of manogepix in the fungal cell.
In Vitro Activity Against Echinocandin-Resistant Candida
Numerous studies have demonstrated the potent in vitro activity of manogepix against a wide range of Candida species, including isolates with known echinocandin resistance mechanisms. Manogepix consistently exhibits low minimum inhibitory concentrations (MICs) against echinocandin-resistant strains, indicating that its efficacy is not compromised by mutations in the FKS genes.[6][7]
Quantitative Data Summary
The following tables summarize the in vitro activity of manogepix against various Candida species, with a focus on echinocandin-resistant isolates, as reported in recent international surveillance programs and specific studies.
Table 1: Manogepix MICs against Candida Species (Including Echinocandin-Resistant Strains)
| Candida Species | Number of Isolates | Manogepix MIC50 (mg/L) | Manogepix MIC90 (mg/L) | Manogepix MIC Range (mg/L) | Reference(s) |
| C. albicans | Not Specified | 0.008 | 0.008 | Not Specified | [8] |
| C. glabrata | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| C. auris | 200 | 0.03 | 0.03 | 0.004 - 0.06 | [5] |
| C. auris (pan-resistant) | 6 | Not Specified | Not Specified | 0.008 - 0.015 | [5] |
| All Candida spp. | 1072 | 0.008 | 0.06 | Not Specified | [6] |
| All Candida spp. | 2669 | 0.008 | 0.06 | Not Specified | [7] |
Table 2: Comparative Activity of Manogepix against Candida Species
| Antifungal Agent | MIC90 (mg/L) against All Candida spp. | Fold Difference vs. Manogepix | Reference(s) |
| Manogepix | 0.06 | - | [6][7] |
| Anidulafungin | 1 - 2 | 16- to 32-fold higher | [6][7] |
| Micafungin | 1 - 2 | 16- to 32-fold higher | [6][7] |
| Fluconazole | 2 - 4 | 32- to 64-fold higher | [6][7] |
Experimental Protocols
The in vitro activity of manogepix is typically evaluated using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Antifungal Susceptibility Testing Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Antifungal Pipeline: this compound, Ibrexafungerp, Olorofim, Opelconazole, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial activity of manogepix, a first-in-class antifungal, and comparator agents tested against contemporary invasive fungal isolates from an international surveillance programme (2018-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of APX001A (Manogepix) and Comparator Agents against 1,706 Fungal Isolates Collected during an International Surveillance Program in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fosmanogepix: A Technical Guide for Researchers and Drug Development Professionals
Fosmanogepix is an innovative, first-in-class antifungal agent currently under investigation for the treatment of invasive fungal infections. As a prodrug, it is rapidly converted in vivo to its active moiety, manogepix, which exhibits broad-spectrum activity against a range of pathogenic yeasts and molds, including drug-resistant strains. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound (also known as APX001) is a water-soluble N-phosphonooxymethyl prodrug of manogepix (APX001A).[1] This design enhances its pharmacokinetic profile, allowing for both intravenous and oral administration.[2]
| Property | Data | Reference(s) |
| Chemical Structure |
| [3] |
| IUPAC Name | [2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate | [3][4][5] |
| Molecular Formula | C₂₂H₂₁N₄O₆P | [3][6] |
| Molecular Weight | 468.4 g/mol | [3][6] |
| CAS Number | 2091769-17-2 | [3] |
| Appearance | White to yellow solid | [7] |
| Solubility | Water: 0.0209 mg/mL. DMSO: 5 mg/mL (requires sonication and pH adjustment to ~4 with HCl). | [8][9] |
| pKa (Strongest Acidic) | 0.44 | [8] |
| pKa (Strongest Basic) | 3.87 | [8] |
Mechanism of Action: Inhibition of Gwt1
This compound's antifungal activity stems from a novel mechanism of action. Following administration, it is rapidly and completely metabolized by systemic alkaline phosphatases into its active form, manogepix.[3] Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), a highly conserved inositol acyltransferase.[1][10]
Gwt1 plays a crucial role in the early stages of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway within the endoplasmic reticulum.[4][6] Specifically, it catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI).[6] This step is essential for the maturation and subsequent trafficking of GPI-anchored mannoproteins to the fungal cell wall.[7] By inhibiting Gwt1, manogepix disrupts this pathway, leading to a cascade of detrimental effects on the fungal cell, including compromised cell wall integrity, impaired biofilm formation, and inhibited growth.[6][7] A key advantage of this mechanism is its specificity for the fungal enzyme, as manogepix does not inhibit the closest human homolog, PIGW.[6][11]
In Vitro Activity
Manogepix demonstrates potent in vitro activity against a broad spectrum of yeasts and molds. Susceptibility testing is typically performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
In Vitro Susceptibility Data for Manogepix
| Fungal Species | Method | MIC/MEC₅₀ (µg/mL) | MIC/MEC₉₀ (µg/mL) | MIC/MEC Range (µg/mL) | Reference(s) |
| Candida albicans | CLSI | - | 0.008 | - | [12] |
| Candida auris | CLSI | 0.004 | 0.015 | 0.008 - 0.015 | [12][13] |
| Candida glabrata | CLSI | - | - | 0.002 - 0.03 | [14] |
| Aspergillus fumigatus | EUCAST | - | - | 0.016 - 0.125 | [15] |
| Aspergillus flavus | - | - | - | 0.03 (WT-UL) | [9] |
| Fusarium solani species complex | CLSI | ≤0.015 - 0.25 | - | ≤0.015 - 0.25 | [16] |
| Scedosporium spp. | - | 0.03 | 0.06 | - | [9] |
| Lomentospora prolificans | - | 0.03 | 0.06 | - | [9] |
| Cryptococcus neoformans | CLSI | 0.5 | 1 | - | [12] |
Note: MEC (Minimum Effective Concentration) is used for molds, while MIC (Minimum Inhibitory Concentration) is used for yeasts. Data is for manogepix, the active moiety.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability (>90%), which allows for seamless switching between intravenous and oral formulations.[2][17]
| Parameter (Manogepix) | Species | Dose (this compound) | Value | Reference(s) |
| Cₘₐₓ | Human | 1000 mg IV (single dose) | 12.0 µg/mL | |
| AUC | Human | 1000 mg IV (single dose) | 400 µg·h/mL | |
| Cₘₐₓ | Rabbit | 100 mg/kg oral | 11.5 ± 1.1 µg/mL | [2] |
| AUC₀₋₁₂ | Rabbit | 100 mg/kg oral | 95.9 ± 14 µg·h/mL | [2] |
| Oral Bioavailability | Human | - | 90.6% - 101.2% |
Experimental Protocols
In Vitro Susceptibility Testing (CLSI/EUCAST Broth Microdilution)
The in vitro activity of manogepix is determined using standardized broth microdilution methods as described in CLSI document M27 for yeasts and M38 for molds, or the EUCAST definitive documents.[16]
Key Methodological Points:
-
Medium: RPMI-1640 broth is the standard medium.[16]
-
Inoculum: Fungal isolates are grown on a solid medium like Sabouraud Dextrose Agar (SDA), and a standardized suspension is prepared and diluted to a final concentration in the microtiter plate.
-
Endpoint Reading: For yeasts (e.g., Candida), the Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration causing a significant (typically ≥50%) reduction in growth compared to the drug-free control.[9] For molds (e.g., Aspergillus), the Minimum Effective Concentration (MEC) is read as the lowest concentration that leads to the growth of small, compact, abnormal hyphal forms.[16]
In Vivo Efficacy Models
Murine models are extensively used to evaluate the in vivo efficacy of this compound against various invasive fungal infections.
1. Murine Model of Disseminated Candidiasis (e.g., C. auris) [6]
-
Animal Model: Neutropenic mice (e.g., male BALB/c or CD-1).
-
Immunosuppression: Typically achieved using agents like cyclophosphamide and/or cortisone acetate administered prior to infection.[11]
-
Infection: Mice are infected via intravenous (lateral tail vein) injection of a standardized inoculum of the Candida species (e.g., 1 x 10⁷ cells/mouse).[6]
-
Treatment: Therapy with this compound (e.g., 104-260 mg/kg, administered intraperitoneally or orally) or a comparator drug is initiated, often 24 hours post-infection, and continued for a defined period (e.g., 7 days).[6]
-
Endpoints:
-
Survival: Animals are monitored daily over a period (e.g., 21 days), and survival curves are generated.[6]
-
Fungal Burden: At the end of the treatment period, organs (typically kidneys and brain) are harvested, homogenized, and serially diluted for plating to determine colony-forming units (CFU) per gram of tissue.[6] Alternatively, quantitative PCR (qPCR) can be used to quantify fungal DNA.[7]
-
2. Murine Model of Invasive Pulmonary Aspergillosis (IPA) [11]
-
Animal Model: Immunosuppressed male BALB/c or CD-1 mice.[11]
-
Immunosuppression: A regimen of cyclophosphamide and cortisone acetate is administered on days -2 and +3 relative to infection.[11]
-
Infection: Mice are placed in an inhalation chamber and exposed to an aerosol generated from a suspension of Aspergillus fumigatus conidia.[11]
-
Treatment: this compound (e.g., 78 mg/kg, orally, once daily) or comparator is administered, often starting 24-48 hours post-infection. In some murine studies, 1-aminobenzotriazole (ABT), a cytochrome P450 inhibitor, is co-administered to increase the exposure of manogepix to levels comparable to those in humans.
-
Endpoints:
-
Survival: Monitored daily for the duration of the study.
-
Fungal Burden: Lungs are harvested for fungal load determination via qPCR, which quantifies fungal DNA, or by CFU counting. Histopathological examination of lung tissue is also commonly performed.
-
Conclusion
This compound represents a significant advancement in the field of antifungal therapy. Its novel mechanism of action, targeting the essential fungal enzyme Gwt1, provides a broad spectrum of activity, including against pathogens resistant to existing drug classes. The favorable pharmacokinetic profile, with high oral bioavailability, offers flexible treatment options for patients with severe invasive fungal infections. The extensive in vitro and in vivo data accumulated to date strongly support its continued clinical development as a promising new agent in the fight against these life-threatening diseases.
References
- 1. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Histological Quantification to Determine Lung Fungal Burden in Experimental Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. dial.uclouvain.be [dial.uclouvain.be]
- 15. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. The Combination Treatment of this compound and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Antifungal Activity of Fosmanogepix
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosmanogepix (FMGX) is a first-in-class, broad-spectrum antifungal agent currently in clinical development for the treatment of invasive fungal infections. It is an N-phosphonooxymethylene prodrug that is rapidly and completely converted by systemic phosphatases to its active moiety, manogepix (MGX).[1] Manogepix exhibits a novel mechanism of action, targeting the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1][2] This unique mechanism confers potent activity against a wide range of yeasts and molds, including species that are resistant to existing antifungal classes.[3][4] This document provides a comprehensive overview of the preclinical data supporting the antifungal activity of this compound, detailing its mechanism of action, in vitro potency, and in vivo efficacy, along with the experimental protocols used in these assessments.
Mechanism of Action
Manogepix targets and inhibits the fungal Gwt1 protein, a conserved enzyme that catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical early step in the GPI-anchor biosynthesis pathway.[1][5] This process occurs within the endoplasmic reticulum.[5][6] GPI anchors are essential for trafficking and anchoring a variety of mannoproteins to the fungal cell wall.[4][7]
Inhibition of Gwt1 by manogepix prevents the maturation and localization of these GPI-anchored proteins, leading to a range of pleiotropic effects on the fungal cell.[1] These downstream consequences include:
-
Compromised Cell Wall Integrity: Disruption of mannoprotein anchoring weakens the cell wall structure.[6]
-
Reduced Adherence: Key adhesin proteins, such as Als1 in Candida albicans, fail to localize to the cell surface, reducing the fungus's ability to adhere to host cells.[5]
-
Inhibition of Virulence Factors: The formation of hyphae and biofilms, critical for pathogenesis in many fungal species, is significantly reduced.[1]
-
Morphological Defects: Fungal cells exhibit malformations in size and shape.[1]
Crucially, the closest mammalian ortholog to Gwt1, PIGW, is not sensitive to inhibition by manogepix, indicating a high degree of selectivity for the fungal target.[1][8]
In Vitro Antifungal Activity
Manogepix demonstrates potent, broad-spectrum in vitro activity against a wide array of clinically relevant yeasts and molds. Its novel mechanism of action allows it to retain potency against many strains resistant to other antifungal classes, such as echinocandin-resistant Candida and azole-resistant Aspergillus.[1][4] The data is typically presented as Minimum Inhibitory Concentration (MIC) for yeasts and Minimum Effective Concentration (MEC) for molds, the latter being used for drugs that cause morphological changes rather than complete growth inhibition.[7]
Table 1: In Vitro Activity of Manogepix (MGX) Against Key Fungal Pathogens
| Fungal Species/Group | Isolate Count (n) | Endpoint | MGX Range (µg/mL) | MGX MIC/MEC₅₀ (µg/mL) | MGX MIC/MEC₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|---|---|---|
| Yeasts | ||||||
| Candida albicans | 724 (pan-Candida) | MIC | 0.004 - 0.06 (modal) | - | 0.06 | [8][9] |
| Candida glabrata | 724 (pan-Candida) | MIC | 0.004 - 0.06 (modal) | - | 0.06 | [8][9] |
| Candida auris | 200 | MIC | 0.008 - 0.015 | - | - | [10][11] |
| Candida krusei | - | MIC | >0.5 | - | - | [9] |
| Cryptococcus neoformans | - | MIC | 0.015 - 4 | 0.5 | 0.5 - 2 | [8][12] |
| Emergomyces africanus | 78 | MIC | <0.0005 - 0.008 | - | - | [13] |
| Molds | ||||||
| Aspergillus fumigatus | - | MEC | - | 0.015 | 0.03 | [8][12] |
| Aspergillus flavus | - | MEC | - | 0.015 | 0.03 - 0.06 | [12] |
| Fusarium solani | 10 | MEC | ≤0.015 - 0.03 | ≤0.015 | - | |
| Fusarium oxysporum | 49 | MEC | ≤0.015 - 0.03 | - | - | [14][15] |
| Scedosporium apiospermum | 11 | MEC | 0.015 - 0.06 | - | 0.12 | [8] |
| Lomentospora prolificans | - | MEC | - | 0.03 | 0.06 |[16] |
Experimental Protocol: In Vitro Susceptibility Testing
The in vitro activity of manogepix is predominantly determined using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) documents M27 (for yeasts) and M38 (for molds).[13][17]
Detailed Methodology (CLSI M27/M38 Broth Microdilution):
-
Drug Preparation: A stock solution of manogepix is prepared in dimethyl sulfoxide (DMSO).[10] Serial two-fold dilutions are then made in a standard medium (e.g., RPMI 1640) within the wells of a 96-well microtiter plate.[17]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity spectrophotometrically to a specified concentration (e.g., 0.5 McFarland standard), which is then further diluted.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: Plates are incubated at 35°C for a specified period, typically 24-48 hours for yeasts and longer for some molds.[10]
-
Endpoint Determination:
-
MIC (for Yeasts): The MIC is the lowest drug concentration that causes a significant reduction in growth (typically ≥50% or 100%) compared to the growth control, determined either visually or with a spectrophotometer.[10]
-
MEC (for Molds): As manogepix does not completely inhibit mold growth, the MEC is the lowest drug concentration at which abnormal, compact, or highly branched hyphal growth is observed microscopically, compared to the long, filamentous hyphae in the growth control.[7][17]
-
In Vivo Efficacy
This compound has demonstrated significant in vivo efficacy in multiple animal models of invasive fungal infections, including those caused by difficult-to-treat pathogens. Both intravenous and oral formulations have been shown to be effective, reflecting the high oral bioavailability (>90%) of the prodrug.[1][4] Efficacy is typically measured by improved survival rates and a significant reduction in fungal burden (log₁₀ CFU/g) in target organs.
Table 2: Summary of In Vivo Efficacy of this compound (FMGX) in Preclinical Models
| Animal Model | Infection Type | Fungal Species | Key Efficacy Outcomes | Reference(s) |
|---|---|---|---|---|
| Mouse (Immunosuppressed) | Disseminated Candidiasis | C. albicans, C. glabrata, C. auris, C. tropicalis | Increased survival; Significant reduction in kidney and brain fungal burden. | [1][18] |
| Mouse (Immunosuppressed) | Invasive Pulmonary Aspergillosis | A. fumigatus, A. flavus | Increased survival; Significant reduction in lung fungal burden. | [1][3][19] |
| Mouse (Immunosuppressed) | Disseminated Fusariosis | Fusarium solani | Increased survival; Significant reduction in kidney fungal burden. | [1][8] |
| Mouse (Immunosuppressed) | Pulmonary Scedosporiosis | Scedosporium apiospermum, S. prolificans | Increased survival; Significant reduction in lung fungal burden. | [8][19] |
| Rabbit (Non-neutropenic) | Candida Endophthalmitis & Meningoencephalitis | Candida albicans | Significant reduction of fungal burden in CNS tissues and ocular fluids; Good tissue penetration. | [20][21] |
| Rabbit | Disseminated Infection | Coccidioides immitis | Significant reduction in fungal burden. |[1][22] |
Experimental Protocol: In Vivo Efficacy Model
Murine models of disseminated or pulmonary fungal infection are standard for evaluating the in vivo efficacy of new antifungal agents.
Detailed Methodology (Murine Model of Disseminated Candidiasis):
-
Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are rendered neutropenic through the administration of agents like cyclophosphamide and/or cortisone acetate to mimic an immunocompromised state.[8]
-
Infection: A predetermined inoculum of a Candida species (e.g., C. albicans) is injected intravenously (IV) via the lateral tail vein to establish a disseminated infection, with the kidneys being a primary target organ.
-
Treatment: Treatment with this compound (or a vehicle control) is initiated at a set time post-infection (e.g., 24 hours). The drug can be administered via oral gavage (PO) or IV, once or twice daily, for a specified duration (e.g., 7 days).
-
Monitoring and Endpoints:
-
Survival Study: A cohort of animals is monitored daily, and survival is recorded over a period (e.g., 21 days) to generate Kaplan-Meier survival curves.
-
Fungal Burden Study: A separate cohort is euthanized at a specific time point (e.g., after the final treatment dose). Target organs (kidneys, brain) are aseptically harvested, weighed, homogenized, and serially diluted. The dilutions are plated on nutrient agar to determine the number of Colony Forming Units (CFU) per gram of tissue.
-
-
Pharmacokinetic Analysis: In parallel studies, plasma and tissue samples are collected at various time points after dosing to determine the concentration of the active moiety, manogepix, and establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, often correlating the free-drug Area Under the Curve to MIC ratio (fAUC/MIC) with efficacy.[4]
Conclusion
The preclinical data for this compound robustly support its development as a potent, broad-spectrum antifungal agent. Its novel mechanism of action, the inhibition of the fungal-specific enzyme Gwt1, translates to excellent in vitro activity against a wide range of yeasts and molds, including multidrug-resistant isolates. This activity is confirmed in various challenging in vivo models of infection, where this compound demonstrates significant efficacy in improving survival and reducing fungal burden. The favorable pharmacokinetic profile, including high oral bioavailability, further enhances its potential as a versatile therapeutic option for treating severe and difficult-to-manage invasive fungal infections.
References
- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The Antifungal Pipeline: this compound, Ibrexafungerp, Olorofim, Opelconazole, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (APX001) Is Effective in the Treatment of Immunocompromised Mice Infected with Invasive Pulmonary Scedosporiosis or Disseminated Fusariosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Clinical Efficacy and Safety of a Novel Antifungal, this compound, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro manogepix susceptibility testing of South African Emergomyces africanus, Emergomyces pasteurianus, and Blastomyces emzantsi clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Manogepix, the Active Moiety of the Investigational Agent this compound, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rrpress.utsa.edu [rrpress.utsa.edu]
- 18. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Unlocking the Core: A Technical Guide to the Pharmacophore of Gwt1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant fungal pathogens poses a significant threat to global health, creating an urgent need for novel antifungal agents with unique mechanisms of action. One of the most promising new targets in the antifungal drug discovery pipeline is Gwt1, an essential enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. Inhibition of Gwt1 disrupts the localization of GPI-anchored proteins, which are crucial for fungal cell wall integrity, adhesion, and virulence. This in-depth technical guide provides a comprehensive overview of the pharmacophore of Gwt1 inhibitors, detailing their mechanism of action, structure-activity relationships, and the experimental protocols used in their evaluation.
The Gwt1 Target and its Role in Fungal Pathogenicity
Gwt1, a glycosylphosphatidylinositol inositol-acyltransferase, is a key enzyme that catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), an early and essential step in the GPI anchor biosynthesis pathway.[1] This pathway is responsible for anchoring a variety of proteins to the cell surface, many of which are critical for the structural integrity of the fungal cell wall, adhesion to host cells, and biofilm formation.[2][3] Disruption of Gwt1 function leads to a cascade of detrimental effects on the fungal cell, ultimately compromising its viability.[2][3] The significant homology of Gwt1 across a wide range of fungal species and its low homology to its human counterpart, PIG-W, make it an attractive and selective target for antifungal therapy.[2]
The Pharmacophore of Gwt1 Inhibitors: Key Structural Features
Extensive research, particularly on the leading Gwt1 inhibitor manogepix (APX001A) and its analogs, has elucidated a general pharmacophore model for this class of compounds. The core structure of potent Gwt1 inhibitors typically consists of four key interconnected structural elements:
-
Head Group (A): An aminopyridine or diaminopyridine moiety is frequently observed in the most potent analogs.[4]
-
5-Membered Heterocycle (B): This is commonly an isoxazole ring directly connected to the head group.[4]
-
6-Membered Aryl Ring (C): A phenyl ring, connected to the heterocycle via a methylene linker, is a common feature.[4]
-
Substituent Group (D): This group is attached at the meta- or para-position of the phenyl ring and consists of a one or two-atom linker connected to another 5- or 6-membered (hetero)aryl ring.[4]
Recent cryo-electron microscopy structures of yeast Gwt1 in complex with manogepix have provided detailed insights into the inhibitor's binding mode. Manogepix occupies the hydrophobic cavity of the palmitoyl-CoA binding site, suggesting a competitive inhibition mechanism.[5][6] The 2-aminopyridine group is positioned near the luminal access cavity, which may create steric hindrance with the GlcN-PI substrate, further contributing to the inhibitory effect.[6]
Quantitative Analysis of Gwt1 Inhibitor Activity
The following tables summarize the in vitro activity of various Gwt1 inhibitors against different fungal pathogens.
| Inhibitor | Fungal Species | MIC (µg/mL) | IC50 (µM) | Reference |
| Manogepix (APX001A) | Candida albicans | 0.016 | - | [7] |
| Candida glabrata | 0.03 | - | [7] | |
| Candida parapsilosis | 0.016 | - | [7] | |
| Cryptococcus neoformans | 0.125 - 0.5 | - | [8] | |
| Cryptococcus gattii | 0.125 - 0.5 | - | [8] | |
| Gepinacin | Candida albicans | 4 | - | [9][10] |
| Saccharomyces cerevisiae | - | >40 | [2] | |
| APX2039 | Cryptococcus neoformans | 0.004 - 0.031 | - | [8] |
| Cryptococcus gattii | 0.004 - 0.031 | - | [8] | |
| APX2041 | Cryptococcus neoformans | 0.016 - 0.125 | - | [8] |
| Cryptococcus gattii | 0.016 - 0.125 | - | [8] | |
| G365 | Candida albicans | 4 | - | [9] |
| Aspergillus fumigatus | 4 | - | [9] | |
| Saccharomyces cerevisiae | >128 | ~20 (in vitro assay) | [10] | |
| G884 | Candida albicans | 4 | - | [9] |
| Saccharomyces cerevisiae | ~16 | - | [10] |
| Inhibitor | Human Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Gepinacin | HepG2 | >40 | [2] |
| HEK293T | >40 | [2] | |
| G884 | HeLa | ≥50 | [9][10] |
| HepG2 | ≥50 | [9][10] | |
| THLE-2 | ≥50 | [9][10] | |
| G365 | HeLa | ≥50 | [9][10] |
| HepG2 | ≥50 | [9][10] | |
| THLE-2 | ≥50 | [9][10] |
Signaling Pathways and Downstream Effects of Gwt1 Inhibition
Inhibition of Gwt1 disrupts the GPI anchor biosynthesis pathway, leading to a reduction in the number of properly anchored cell surface proteins. This triggers the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK cascade that responds to cell wall stress.
Caption: Downstream effects of Gwt1 inhibition.
The CWI pathway attempts to compensate for the cell wall defects by upregulating the expression of cell wall biosynthesis genes and reorganizing the actin cytoskeleton.[11][12] However, the continued inhibition of GPI anchor synthesis ultimately leads to a compromised cell wall, making the fungus susceptible to osmotic stress and host immune responses.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[7][13]
Caption: Workflow for MIC determination.
Methodology:
-
Inoculum Preparation: Fungal isolates are grown on agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The Gwt1 inhibitor is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no fungi) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a ≥50% reduction in turbidity compared to the growth control.[13][14]
In Vitro Gwt1 Acylation Assay
This assay directly measures the enzymatic activity of Gwt1.[10][15]
Caption: In vitro Gwt1 acylation assay workflow.
Methodology:
-
Membrane Preparation: A membrane fraction containing Gwt1 is prepared from fungal cells (e.g., Saccharomyces cerevisiae) overexpressing the enzyme.
-
Reaction Setup: The reaction mixture contains the membrane fraction, a radiolabeled GPI precursor (e.g., [³H]GlcN-PI), palmitoyl-CoA, and the test inhibitor at various concentrations.
-
Incubation: The reaction is incubated to allow for the acylation of GlcN-PI.
-
Lipid Extraction and Separation: The lipids are extracted and separated by thin-layer chromatography (TLC).
-
Analysis: The amount of the radiolabeled product, GlcN-(acyl)PI, is quantified by autoradiography or phosphorimaging. A reduction in the product indicates inhibition of Gwt1 activity.
Gwt1 Overexpression Assay
This assay confirms that the antifungal activity of a compound is mediated through the inhibition of Gwt1.[4][16]
Methodology:
-
Strain Construction: Saccharomyces cerevisiae strains are constructed to have graded levels of Gwt1 expression: a wild-type strain, a heterozygous deletion mutant (one copy of GWT1 deleted), and strains transformed with low-copy (CEN) or high-copy (2µ) plasmids containing the GWT1 gene.
-
Antifungal Susceptibility Testing: The MIC of the Gwt1 inhibitor is determined for each of these strains using the broth microdilution method described above.
-
Analysis: An increase in the MIC value that correlates with the level of Gwt1 overexpression is indicative of on-target activity. A significant shift in MIC (e.g., ≥8-fold) in the overexpression strain compared to the wild-type is considered confirmation of the mechanism of action.[4]
Conclusion
The pharmacophore of Gwt1 inhibitors is now well-defined, providing a solid foundation for the rational design of new and more potent antifungal agents. The availability of robust experimental protocols allows for the efficient screening and characterization of these compounds. As our understanding of the structural biology of Gwt1 and its interaction with inhibitors continues to grow, so too will our ability to develop novel therapies to combat the growing threat of fungal infections. The Gwt1 inhibitor manogepix and its prodrug fosmanogepix are currently in late-stage clinical development, offering hope for a new class of antifungals with a novel mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Activity of Gepinacin Scaffold Glycosylphosphatidylinositol Anchor Biosynthesis Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis of analogs of the Gwt1 inhibitor Manogepix (APX001A) and in vitro evaluation against Cryptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. US20060240429A1 - Method of screening compound inhibiting enzymatic activity of gwt1 gene product - Google Patents [patents.google.com]
- 16. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
Fosmanogepix: A Technical Deep Dive into its Activity Against Fusarium Species Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive fungal infections caused by members of the Fusarium species complex pose a significant and often life-threatening challenge in clinical practice, particularly in immunocompromised patient populations.[1][2] These opportunistic pathogens are notoriously difficult to treat due to their intrinsic resistance to many currently available antifungal agents.[3][4][5] Fosmanogepix (APX001), a first-in-class antifungal agent, represents a promising therapeutic advancement. It is the N-phosphonooxymethylene prodrug of manogepix (APX001A), which targets a novel fungal enzyme, Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[6][7][8] This document provides a comprehensive technical overview of the activity of this compound against Fusarium species, focusing on its mechanism of action, in vitro and in vivo efficacy, and the methodologies used to evaluate its antifungal properties.
Mechanism of Action: Inhibition of Gwt1 and Disruption of Fungal Cell Wall Integrity
Manogepix, the active moiety of this compound, exerts its antifungal effect by inhibiting the fungal Gwt1 enzyme.[6][7] Gwt1 is a crucial component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, which is essential for the proper localization and anchoring of mannoproteins to the fungal cell wall.[7][8] The inhibition of Gwt1 by manogepix disrupts this process, leading to a cascade of events that compromise fungal cell integrity and virulence.[9] This mechanism is highly selective for the fungal enzyme, as the mammalian ortholog, PIGW, is not sensitive to manogepix.[6] The disruption of the fungal cell wall leads to increased recognition by immune cells and a reduction in fungal adherence, hyphal formation, and biofilm formation.[9]
In Vitro Activity
The in vitro activity of manogepix against various Fusarium species complexes has been evaluated using standardized broth microdilution methods. Due to its mode of action, which inhibits hyphal extension without necessarily causing complete growth inhibition, the Minimum Effective Concentration (MEC) is often considered a more appropriate endpoint than the Minimum Inhibitory Concentration (MIC).[1][10] However, both MEC and MIC50 values demonstrate potent activity.
Quantitative Data Summary
| Species Complex | No. of Isolates | Method | Parameter | Range (µg/mL) | MIC50 (µg/mL) | Reference |
| Fusarium oxysporum (FOSC) | 49 | CLSI M38 | MEC | ≤0.015 to 0.03 | - | [1][11] |
| Fusarium oxysporum (FOSC) | 49 | CLSI M38 | MIC | ≤0.015 to 0.125 | - | [1][11] |
| Fusarium solani (FSSC) | 51 | CLSI M38 | MEC | ≤0.015 | - | [1][11] |
| Fusarium solani (FSSC) | 51 | CLSI M38 | MIC | ≤0.015 to 0.25 | - | [1][11] |
| Fusarium spp. | 10 | CLSI | MEC | ≤0.008 to 8 | - | [1] |
| Fusarium spp. | 67 | CLSI & EUCAST | MEC | 0.008 to 0.5 | - | [1] |
| Fusarium isolates | - | - | MEC | 0.015 to 0.03 | - | [6] |
In a study by Badali et al. (2021), manogepix demonstrated potent activity against both F. oxysporum and F. solani species complexes, with MEC ranges of ≤0.015 to 0.03 µg/mL and ≤0.015 µg/mL, respectively.[1][11] In contrast, triazoles and micafungin showed limited activity against the same isolates.[1][11]
Experimental Protocols
Broth Microdilution Susceptibility Testing (CLSI M38)
The in vitro susceptibility of Fusarium species to manogepix is determined using the Clinical and Laboratory Standards Institute (CLSI) M38 document guidelines for broth microdilution.[1][10]
Key Methodological Details:
-
Medium: RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0.[10]
-
Inoculum Preparation: Fungal colonies are grown on potato dextrose agar, and a spore suspension is prepared in sterile saline containing Tween. The suspension is then adjusted to a specific concentration using a spectrophotometer.
-
Drug Dilution: Manogepix is serially diluted in the microtiter plates.
-
Incubation: Plates are incubated at 35°C for 48 to 72 hours.
-
Endpoint Determination:
In Vivo Efficacy
The promising in vitro activity of manogepix translates to in vivo efficacy in murine models of disseminated fusariosis.[3][5][6] In these models, treatment with this compound has been shown to significantly increase the median survival time and reduce the fungal burden in target organs such as the kidneys and brain.[6]
In a study by Alkhazraji et al., immunosuppressed mice infected with Fusarium species and treated with this compound (78 mg/kg and 104 mg/kg) along with 1-aminobenzotriazole (ABT) to enhance the half-life of manogepix, showed a significant increase in median survival time from 7 days (placebo) to 12 and 10 days, respectively.[6] This was accompanied by a 2- to 3-log10 reduction in kidney and brain conidial equivalents.[6]
Clinical Evidence and Expanded Access
This compound has been used in patients with invasive Fusarium infections through expanded access programs, often in cases where standard antifungal therapies have failed or are not tolerated.[12] A case series of 12 patients with invasive fusariosis treated with this compound showed favorable responses in 10 patients (83%), including all 5 with disseminated infection.[12] The Fusarium species identified in this cohort included members of the F. solani, F. fujikuroi, and F. oxysporum species complexes.[12] Notably, all tested isolates had high MICs to triazoles, and most were also resistant to amphotericin B, while the MECs for manogepix were low (0.008-0.03 µg/mL).[12]
There are also published case reports of successful treatment of disseminated Fusarium lactis infection of the central nervous system and multidrug-resistant cutaneous Fusarium suttonianum infection with this compound.[2][9]
Conclusion
This compound, through its active moiety manogepix, demonstrates potent in vitro and in vivo activity against clinically relevant Fusarium species complexes, including those resistant to other antifungal classes. Its novel mechanism of action, targeting the essential fungal enzyme Gwt1, provides a much-needed therapeutic option for these difficult-to-treat infections. The consistent in vitro data, supported by evidence from animal models and clinical use in compassionate access programs, underscore the potential of this compound as a valuable addition to the antifungal armamentarium for combating invasive fusariosis. Further clinical trials are ongoing to fully establish its role in the management of these severe infections.[3][4]
References
- 1. Manogepix, the Active Moiety of the Investigational Agent this compound, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Manogepix, the Active Moiety of the Investigational Agent this compound, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound treatment for <em>Fusarium</em> infections in patients under an expanded access program: case series and review [escmid.reg.key4events.com]
Manogepix's Antifungal Spectrum Against Scedosporium and Lomentospora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manogepix, the active moiety of the prodrug fosmanogepix, is a first-in-class antifungal agent that exhibits potent activity against a broad spectrum of fungal pathogens, including the intrinsically resistant and difficult-to-treat molds Scedosporium and Lomentospora. This technical guide provides an in-depth analysis of the in vitro and in vivo efficacy of manogepix against these opportunistic fungi. It details the underlying mechanism of action, summarizes key quantitative susceptibility data, and outlines the experimental protocols employed in pivotal studies. Visualizations of the drug's signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of its antifungal properties and evaluation.
Introduction
Infections caused by Scedosporium species and Lomentospora prolificans are emerging as a significant threat, particularly in immunocompromised patient populations. These fungi are notoriously difficult to manage due to their intrinsic resistance to many currently available antifungal agents. Manogepix, with its novel mechanism of action, presents a promising therapeutic option. It targets the fungal enzyme Gwt1, a key component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, which is essential for fungal cell wall integrity and virulence.[1][2] This guide synthesizes the current scientific knowledge on the activity of manogepix against Scedosporium and Lomentospora, offering a valuable resource for researchers and drug development professionals in the field of mycology.
Mechanism of Action
Manogepix exerts its antifungal effect by inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[3] Gwt1 is an inositol acyltransferase that is a crucial component of the GPI biosynthesis pathway.[2] This pathway is responsible for the synthesis of GPI anchors, which are complex glycolipids that attach proteins to the cell surface. In fungi, these GPI-anchored proteins are vital for cell wall organization, adhesion, and overall pathogenesis.[1]
By inhibiting Gwt1, manogepix disrupts the maturation and trafficking of GPI-anchored mannoproteins to the fungal cell wall.[2] This leads to a compromised cell wall structure, ultimately resulting in fungal cell death.[1] The high degree of conservation of the Gwt1 enzyme among a wide range of fungal species contributes to the broad-spectrum activity of manogepix.[2]
In Vitro Activity
The in vitro activity of manogepix against Scedosporium and Lomentospora has been evaluated in several studies, consistently demonstrating potent efficacy. The data is typically reported as Minimum Effective Concentrations (MECs), which is the standard for antifungals that affect cell wall synthesis.
Quantitative Data Summary
The following tables summarize the MEC values of manogepix against various Scedosporium species and Lomentospora prolificans from published studies.
Table 1: Manogepix MECs against Scedosporium Species
| Species | Number of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference(s) |
| Scedosporium spp. | 62 | 0.015 - 0.12 | 0.03 | 0.06 | [4][5] |
| Scedosporium spp. | 17 | - | 0.06 | 0.12 | [6] |
| Scedosporium spp. | 12 | - | 0.06 | 0.12 | [7][8][9] |
| Scedosporium apiospermum | 3 | 0.03 | - | - | [10][11] |
| Scedosporium boydii | 3 | 0.03 | - | - | [10][11] |
Table 2: Manogepix MECs against Lomentospora prolificans
| Species | Number of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference(s) |
| Lomentospora prolificans | 12 | - | 0.03 | 0.06 | [6] |
| Lomentospora prolificans | - | - | 0.03 | 0.06 | [4][5] |
| Lomentospora prolificans | 3 | 0.03 | - | - | [10][11] |
In Vivo Efficacy
The in vivo efficacy of the prodrug this compound has been demonstrated in murine models of invasive scedosporiosis. These studies highlight the potential of manogepix for treating infections caused by these challenging pathogens.
Summary of In Vivo Studies
In a murine model of pulmonary scedosporiosis, treatment with this compound resulted in a significant increase in the median survival time of infected mice compared to a placebo group.[10] Furthermore, administration of this compound led to a significant reduction in the fungal burden in the lungs, kidneys, and brain of the infected animals.[10] These findings suggest that manogepix not only prolongs survival but also effectively clears the fungal infection from key target organs.
Table 3: In Vivo Efficacy of this compound in a Murine Model of Pulmonary Scedosporiosis
| Treatment Group | Median Survival Time (days) | Fold Reduction in Fungal Burden (log₁₀ CE/gram tissue) | Reference(s) |
| Placebo | 7 | - | [10][12] |
| This compound (78 mg/kg) + ABT | 13 | Not specified | [10][12] |
| This compound (104 mg/kg) + ABT | 11 | ~2-log₁₀ reduction in lung, kidney, or brain | [10][12] |
CE: Conidial Equivalents; ABT: 1-aminobenzotriazole (used to enhance the serum half-life of manogepix in mice)
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of manogepix is determined using standardized broth microdilution methods.
The Clinical and Laboratory Standards Institute (CLSI) M38-A2 is a reference method for antifungal susceptibility testing of filamentous fungi.[13]
-
Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. A conidial suspension is prepared and adjusted to a specific concentration using a spectrophotometer and verified by quantitative colony counts.
-
Drug Dilution: Manogepix is serially diluted in RPMI 1640 medium.
-
Incubation: The microdilution plates are inoculated with the fungal suspension and incubated at 35°C for 48 to 72 hours.
-
Endpoint Reading: The MEC is determined as the lowest concentration of the drug that leads to the growth of small, rounded, compact hyphal forms compared to the drug-free control well.[11]
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides a standardized method.
-
Inoculum Preparation: A conidial suspension is prepared and standardized.
-
Medium: RPMI 1640 medium supplemented with glucose is used.
-
Incubation: Plates are incubated at 35°C for 48–72 hours.
-
Endpoint Reading: The MIC is read as the lowest concentration of the antifungal agent that causes a visible inhibition of growth compared to the control.
In Vivo Murine Model of Pulmonary Scedosporiosis
The in vivo efficacy of this compound is evaluated in an immunocompromised murine model of pulmonary infection.[10]
-
Immunosuppression: Mice are rendered neutropenic through the administration of immunosuppressive agents such as cyclophosphamide and cortisone acetate.
-
Infection: Mice are infected via intratracheal or intranasal inoculation with a suspension of Scedosporium apiospermum conidia.
-
Treatment: Treatment with this compound (orally or intravenously) is initiated at a specified time post-infection and continued for a defined period.
-
Endpoint Evaluation:
-
Survival: Mice are monitored daily, and survival is recorded.
-
Fungal Burden: At the end of the study, organs such as the lungs, kidneys, and brain are harvested. The fungal burden is quantified using quantitative polymerase chain reaction (qPCR) to measure the amount of fungal DNA.[10]
-
Conclusion
Manogepix demonstrates potent and consistent in vitro activity against a range of Scedosporium species and Lomentospora prolificans. In vivo studies with the prodrug this compound corroborate these findings, showing significant efficacy in a murine model of pulmonary scedosporiosis. The novel mechanism of action, targeting the essential Gwt1 enzyme, makes manogepix a promising candidate for the treatment of these challenging fungal infections. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human patients. This technical guide provides a comprehensive overview of the current data and methodologies, serving as a foundational resource for ongoing research and development efforts in the field of antifungal therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Quantitation of pulmonary fungal burden in Paracoccidioides brasiliensis-infected mice by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pathogenicity of Scedosporium species in murine model of systemic scedosporiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an immunocompetent murine model of pulmonary infection due to Scedosporium apiospermum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, safety, and tolerability of this compound IV to oral switch and multiple IV doses in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Quantitative PCR assay to measure Aspergillus fumigatus burden in a murine model of disseminated aspergillosis: demonstration of efficacy of caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2393. Evaluation of Antifungal Treatment in a Neutropenic Mouse Model of Scedosporiosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Gwt1 in Fungal Virulence and Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gwt1, an inositol acyltransferase, is a critical enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway in fungi. This pathway is essential for the proper localization and function of a wide array of cell surface proteins that are pivotal for fungal cell wall integrity, adhesion, and overall virulence. The essential nature of Gwt1 in pathogenic fungi, coupled with its low homology to its mammalian counterpart, PIG-W, has positioned it as a highly promising target for the development of novel antifungal therapeutics. This technical guide provides an in-depth overview of the function of Gwt1, its role in fungal pathogenesis, and its validation as a drug target. It includes a summary of quantitative data on Gwt1 inhibitors, detailed experimental protocols for studying Gwt1 function, and visualizations of the GPI anchor biosynthesis pathway and related experimental workflows.
Introduction: The Critical Role of GPI-Anchored Proteins in Fungi
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that anchor a diverse array of proteins to the cell surface of eukaryotes.[1] In fungi, these GPI-anchored proteins are indispensable for various physiological processes directly linked to virulence. They function in maintaining cell wall integrity, mediating adhesion to host cells, facilitating biofilm formation, and contributing to nutrient acquisition.[2][3] The biosynthesis of GPI anchors is a multi-step process that begins in the endoplasmic reticulum (ER).[4]
Gwt1: A Key Enzyme in GPI Anchor Biosynthesis
Gwt1, also known as GPI-anchored wall transfer protein 1, is a crucial enzyme that catalyzes the inositol acylation of glucosaminylphosphatidylinositol (GlcN-PI), an early step in the GPI anchor biosynthesis pathway.[1][5] This acylation step, which occurs on the luminal side of the ER, is essential for the subsequent mannosylation steps and the ultimate attachment of the GPI anchor to proteins.[4] The gene encoding Gwt1 has been identified in various fungal species, including Saccharomyces cerevisiae, Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[1][6][7]
Mechanism of Action
Gwt1 functions as an inositol acyltransferase, transferring a fatty acyl chain, typically from palmitoyl-CoA, to the inositol ring of GlcN-PI to form GlcN-(acyl)PI.[1][8] This reaction is a critical checkpoint in the GPI biosynthesis pathway. Inhibition or genetic disruption of Gwt1 leads to a significant reduction in the production of mature GPI-anchored proteins.[1][2]
Gwt1's Role in Fungal Virulence and Pathogenesis
The integrity of the fungal cell wall is paramount for survival and pathogenesis. Gwt1 plays a central role in this by ensuring the proper localization of GPI-anchored cell wall proteins.
Cell Wall Integrity
Disruption of Gwt1 function leads to a defective cell wall, rendering the fungus susceptible to osmotic stress and cell wall-damaging agents. This is because many essential cell wall proteins, such as mannoproteins, are GPI-anchored.[1] In S. cerevisiae, gwt1 mutants exhibit abnormal cell wall morphology.[9] Similarly, in C. neoformans, loss of Gwt1 affects cell membrane integrity and stress resistance.[6]
Adhesion and Biofilm Formation
GPI-anchored proteins are often involved in the adhesion of fungal pathogens to host tissues, a critical first step in establishing an infection.[3] Gwt1 inhibitors have been shown to decrease fungal adherence to surfaces like polystyrene and inhibit biofilm formation.[4]
Filamentation and Morphogenesis
In dimorphic fungi like Candida albicans, the transition from yeast to hyphal growth is a key virulence factor. Inhibition of Gwt1 at sublethal concentrations has been shown to impair this filamentation process.[4]
Immune Evasion and Recognition
Inhibition of Gwt1 can lead to the unmasking of cell wall components like β-glucan.[4] This exposure can stimulate a pro-inflammatory response from host immune cells, such as macrophages, enhancing fungal clearance.[4]
Laccase Repression in Cryptococcus neoformans
In the basidiomycete Cryptococcus neoformans, Gwt1 has been implicated in the glucose-dependent repression of laccase, an enzyme linked to virulence.[6][10] Disruption of GWT1 results in the constitutive expression of the laccase gene LAC1.[6]
Gwt1 as a Target for Antifungal Drug Development
The essentiality of Gwt1 for fungal viability and virulence, combined with the low sequence homology (<30% amino acid identity) to its human ortholog, PIG-W, makes it an attractive target for selective antifungal drugs.[7] This selectivity minimizes the potential for off-target effects in the host. Furthermore, targeting a novel pathway like GPI anchor biosynthesis has the potential to overcome existing resistance mechanisms to current antifungal drug classes.[7]
Gwt1 Inhibitors
Several small molecule inhibitors of Gwt1 have been discovered and characterized, demonstrating broad-spectrum antifungal activity.
-
1-[4-butylbenzyl]isoquinoline (BIQ): One of the first identified inhibitors of the surface expression of GPI-anchored proteins, with Gwt1 later confirmed as its target.[4]
-
Gepinacin (GPI Acylation Inhibitor): A small molecule that selectively inhibits fungal Gwt1. It induces significant ER stress, leading to fungal cell death.[4][11]
-
APX001A (Manogepix): A potent and selective Gwt1 inhibitor with broad-spectrum activity against various yeasts and molds, including species of Candida, Aspergillus, and Fusarium.[2][4] Its prodrug, fosmanogepix (APX001), is currently in clinical development.[3][12]
-
G365 and G884: Novel inhibitors of Gwt1 identified through a chemical genomics screening platform.[5][13]
Quantitative Data on Gwt1 Inhibitors
The following tables summarize the in vitro activity of various Gwt1 inhibitors against different fungal pathogens.
| Inhibitor | Fungal Species | MIC (μg/mL) | Reference |
| G884 | S. cerevisiae | ~16 | [5] |
| G365 | S. cerevisiae | >128 | [5] |
| Gepinacin | C. albicans | - | [4] |
| APX001A | C. tropicalis | Low MIC values | [2] |
| APX001A | C. glabrata | Low MIC values | [2] |
| APX001A | C. auris | Low MIC values | [2] |
| APX001A | Echinocandin-resistant C. glabrata | Low MIC values | [2] |
| Fluconazole | Coccidioides spp. | MIC90 >16 | [12] |
| Mutant Strain | Gwt1 Mutation | Inhibitor | Fold Increase in MIC | Reference |
| S. cerevisiae G884R | G132W or F238C | G884 | 8 | [5] |
| C. glabrata | V163A | Manogepix | 32 | [3] |
| C. albicans | V162A | Manogepix | >16 | [3] |
Experimental Protocols for Studying Gwt1
In Vitro Gwt1 Acylation Assay
This assay directly measures the enzymatic activity of Gwt1 by monitoring the acylation of GlcN-PI.
-
Membrane Preparation: Prepare membrane fractions from fungal cells (e.g., S. cerevisiae) expressing Gwt1.
-
Reaction Mixture: Set up a reaction mixture containing the membrane preparation, a radiolabeled precursor like UDP-[3H]GlcNAc, ATP, and Coenzyme A.
-
Incubation: Incubate the reaction mixture to allow for the synthesis of GPI precursors.
-
Inhibitor Addition: For inhibitor studies, add the test compound to the reaction mixture at various concentrations.
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
TLC Analysis: Separate the lipid products by thin-layer chromatography (TLC).
-
Detection: Detect the radiolabeled GlcN-(acyl)PI product by autoradiography. The intensity of the spot corresponding to GlcN-(acyl)PI is indicative of Gwt1 activity.
Gene Disruption and Phenotypic Analysis
Creating Gwt1 mutants is essential for understanding its in vivo function.
-
Disruption Cassette Construction: Create a disruption cassette containing a selectable marker flanked by sequences homologous to the upstream and downstream regions of the GWT1 gene.
-
Transformation: Transform the disruption cassette into the fungal strain of interest using methods like Agrobacterium tumefaciens-mediated transformation (ATMT) or lithium acetate transformation.
-
Selection: Select for transformants that have successfully integrated the disruption cassette.
-
Confirmation: Confirm the gene disruption by Southern blotting or PCR.
-
Phenotypic Analysis: Analyze the resulting gwt1 mutant for various phenotypes, including:
-
Growth assays: Assess growth on different media and under various stress conditions (e.g., osmotic stress with NaCl or KCl, cell wall stress with Congo red or SDS).[10]
-
Microscopy: Examine cell morphology for any abnormalities.
-
Virulence assays: Use in vivo models (e.g., murine infection models) to assess the impact of GWT1 deletion on virulence.
-
Minimum Inhibitory Concentration (MIC) Testing
MIC testing is used to determine the potency of antifungal compounds.
Methodology: [3]
-
Broth Microdilution: Perform broth microdilution assays according to standard protocols (e.g., CLSI guidelines).
-
Drug Dilution: Prepare a serial dilution of the Gwt1 inhibitor in a microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the drug that visibly inhibits fungal growth.
Visualizing Gwt1-Related Pathways and Workflows
GPI Anchor Biosynthesis Pathway
Caption: The GPI anchor biosynthesis pathway, highlighting the critical role of Gwt1.
Experimental Workflow for Gwt1 Inhibitor Screening
Caption: A typical workflow for the discovery and development of Gwt1 inhibitors.
Conclusion
Gwt1 is a validated and highly promising target for the development of new antifungal drugs. Its essential role in the GPI anchor biosynthesis pathway, which is critical for fungal virulence and pathogenesis, makes it a key vulnerability in a wide range of fungal pathogens. The discovery and development of potent and selective Gwt1 inhibitors like manogepix represent a significant advancement in the fight against invasive fungal infections. Further research into the structure and function of Gwt1 will undoubtedly pave the way for the design of next-generation antifungal agents with improved efficacy and a broader spectrum of activity. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and explore the therapeutic potential of targeting Gwt1.
References
- 1. GWT1 gene is required for inositol acylation of glycosylphosphatidylinositol anchors in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 3. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 5. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GWT1 encoding an inositol acyltransferase homolog is required for laccase repression and stress resistance in the basidiomycete Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing a novel antifungal targeting Gwt1 for the treatment of invasive aspergillosis and rare mold infections - Karen Shaw [grantome.com]
- 8. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GWT1 | SGD [yeastgenome.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibiting GPI anchor biosynthesis in fungi stresses the endoplasmic reticulum and enhances immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. pubs.acs.org [pubs.acs.org]
Initial Studies on the Post-Antifungal Effect (PAFE) of Fosmanogepix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class antifungal agent currently under clinical development for the treatment of invasive fungal infections. It is a water-soluble N-phosphonooxymethyl prodrug that is rapidly converted in vivo to its active moiety, manogepix. Manogepix exhibits a novel mechanism of action, targeting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for anchoring mannoproteins to the fungal cell wall.[1] Inhibition of Gwt1 disrupts cell wall integrity, leading to fungal cell death.[1] This unique mechanism of action allows manogepix to be effective against a broad spectrum of fungal pathogens, including strains resistant to other antifungal classes.[1]
A key pharmacodynamic parameter for assessing the efficacy of antimicrobial agents is the post-antibiotic or post-antifungal effect (PAFE). The PAFE is the persistent suppression of fungal growth even after limited exposure to an antifungal agent and its subsequent removal. This guide provides an in-depth overview of the initial studies on the PAFE of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action: Inhibition of the GPI-Anchor Biosynthesis Pathway
Manogepix, the active form of this compound, specifically inhibits the Gwt1 enzyme, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This pathway is responsible for the synthesis of GPI anchors, which are complex glycolipids that anchor proteins to the cell surface of eukaryotes, including fungi. In fungi, these GPI-anchored proteins are vital for cell wall structure, adhesion, and virulence. By inhibiting Gwt1, manogepix disrupts this essential process, leading to a loss of cell wall integrity and ultimately, fungal cell death.
Figure 1: Simplified diagram of the GPI-anchor biosynthesis pathway and the inhibitory action of Manogepix on the Gwt1 enzyme.
Quantitative Data on Post-Antifungal Effect (PAFE)
Initial studies have quantified the in vitro and in vivo PAFE of manogepix, primarily against Candida albicans. While extensive data exists on the potent in vitro activity (Minimum Inhibitory/Effective Concentrations - MIC/MEC) of manogepix against a wide range of other fungal species, including various non-albicans Candida and Aspergillus species, specific quantitative PAFE data (in hours) for these organisms are not widely available in the reviewed literature. The provided MIC/MEC values serve as a strong indicator of the potent and sustained activity of manogepix.
In Vitro PAFE Data
The in vitro PAFE of manogepix against Candida albicans has been determined at various concentrations relative to its Minimum Inhibitory Concentration (MIC).
| Fungal Species | Drug Concentration (x MIC) | Exposure Time (hours) | In Vitro PAFE (hours) |
| Candida albicans | 4 | 3 | 1.8 |
| Candida albicans | 16 | 3 | 3.9 |
| Candida albicans | 64 | 3 | 4.6 |
| Data sourced from a review by Shaw and Ibrahim (2020).[1] |
In Vitro Activity (MIC/MEC) Data for Other Fungal Species
The following table summarizes the in vitro activity of manogepix against a selection of clinically relevant fungal pathogens. This data, while not a direct measure of PAFE, demonstrates the potent inhibitory effect of the drug.
| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida glabrata | 0.03 | 0.06 |
| Candida parapsilosis | 0.016 | 0.03 |
| Candida tropicalis | 0.016 | 0.03 |
| Candida auris | 0.015 | 0.03 |
| Aspergillus fumigatus | 0.015 (MEC) | 0.03 (MEC) |
| Aspergillus flavus | 0.015 (MEC) | 0.03 (MEC) |
| Aspergillus niger | 0.015 (MEC) | 0.03 (MEC) |
| Aspergillus terreus | 0.03 (MEC) | 0.06 (MEC) |
| MIC/MEC values are representative and may vary slightly between studies. |
Experimental Protocols
This section details the generalized methodologies for determining the in vitro and in vivo post-antifungal effect of a compound like manogepix.
In Vitro PAFE Determination
The in vitro PAFE is typically determined using a spectrophotometric method to measure fungal growth over time.
1. Inoculum Preparation:
-
Fungal isolates are subcultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for Candida spp.) and incubated to ensure viable and fresh cultures.
-
A standardized fungal suspension is prepared in a suitable broth medium (e.g., RPMI-1640) and adjusted to a specific cell density (e.g., 1-5 x 106 CFU/mL).
2. Drug Exposure:
-
The fungal suspension is divided into test and control groups.
-
The test groups are exposed to various concentrations of manogepix (typically multiples of the MIC).
-
The control group is incubated in drug-free medium.
-
Both groups are incubated for a defined period (e.g., 1-4 hours) at 37°C with agitation.
3. Drug Removal:
-
Following the exposure period, the fungal cells are washed to remove the drug. This is typically achieved by centrifugation, removal of the supernatant, and resuspension of the cell pellet in fresh, drug-free medium. This washing step is repeated multiple times (usually 2-3 times) to ensure complete removal of the drug.
4. Growth Monitoring:
-
The washed fungal suspensions (both test and control) are transferred to a microtiter plate.
-
The plate is incubated in a temperature-controlled spectrophotometer (e.g., at 37°C).
-
The optical density (OD) of each well is measured at regular intervals (e.g., every 15-30 minutes) for an extended period (e.g., 24-48 hours) to generate growth curves.
5. PAFE Calculation:
-
The PAFE is calculated using the following formula: PAFE = T - C
-
T = The time required for the OD of the drug-exposed culture to reach a predetermined value (e.g., 50% of the final OD of the control culture).
-
C = The time required for the OD of the control (drug-free) culture to reach the same predetermined value.
-
Figure 2: Experimental workflow for in vitro PAFE determination.
In Vivo PAFE Determination (Murine Model of Disseminated Candidiasis)
The in vivo PAFE is assessed by monitoring the regrowth of the fungus in a host animal after a short course of treatment.
1. Animal Model:
-
A suitable animal model is selected, commonly immunocompromised mice (e.g., neutropenic mice) to establish a robust infection. Immunosuppression can be induced by agents like cyclophosphamide.[2]
2. Infection:
-
Mice are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., Candida albicans).[3]
3. Drug Administration:
-
At a specified time post-infection (e.g., 2 hours), a single dose or a short course of this compound is administered to the treatment group. A control group receives a vehicle.
4. Fungal Burden Assessment:
-
At various time points after drug administration, groups of mice are euthanized.
-
Target organs (typically kidneys, as they are a primary site of infection in this model) are aseptically harvested.[3]
-
The organs are homogenized, and serial dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.
5. PAFE Calculation:
-
The in vivo PAFE is calculated as the difference in time for the fungal burden in the treated group to increase by a certain amount (e.g., 1 log10 CFU/g) compared to the time it takes for a similar increase in the control group after the drug concentration in the tissue has fallen below the MIC.
Figure 3: Experimental workflow for in vivo PAFE determination.
Conclusion
The initial studies on the post-antifungal effect of this compound, through its active moiety manogepix, demonstrate a significant and concentration-dependent PAFE against Candida albicans. This sustained antifungal activity, even after short exposure, is a promising pharmacodynamic characteristic. While specific PAFE data for other important fungal pathogens like Aspergillus species are not yet widely published, the potent in vitro activity of manogepix against these organisms suggests that a significant PAFE is likely. The novel mechanism of action, targeting the essential Gwt1 enzyme in the GPI-anchor biosynthesis pathway, provides a strong rationale for its broad-spectrum efficacy and potential to overcome existing antifungal resistance. Further research is warranted to fully characterize the PAFE of this compound against a wider range of clinically relevant fungi and to correlate these findings with clinical outcomes. This will be crucial in optimizing dosing regimens and fully realizing the therapeutic potential of this first-in-class antifungal agent.
References
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Fosmanogepix Against Fungi Following CLSI Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class investigational antifungal agent that represents a significant advancement in the treatment of invasive fungal infections. It is the prodrug of manogepix, which exerts its antifungal activity through a novel mechanism: the inhibition of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential components of the fungal cell wall. By disrupting this pathway, manogepix compromises the structural integrity of the fungal cell, leading to broad-spectrum activity against a wide range of yeasts and molds, including drug-resistant strains.
Standardized in vitro susceptibility testing is paramount for the clinical development and effective use of any new antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized reference methods for antifungal susceptibility testing. This document provides detailed application notes and protocols for the in vitro susceptibility testing of this compound (testing its active moiety, manogepix) against yeasts and filamentous fungi, adhering to CLSI guidelines M27 and M38, respectively.
Mechanism of Action of Manogepix
This compound is rapidly converted in vivo to its active form, manogepix. Manogepix targets and inhibits the Gwt1 enzyme, a key component in the GPI anchor biosynthesis pathway within the endoplasmic reticulum of fungal cells. This inhibition disrupts the proper localization and anchoring of essential mannoproteins to the fungal cell wall, leading to impaired cell wall integrity, abnormal morphology, and ultimately, fungal cell death.[1][2][3][4] This unique mechanism of action confers activity against fungal pathogens that have developed resistance to other antifungal classes, such as azoles and echinocandins.[3][4][5][6]
Figure 1. Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of manogepix against a variety of fungal pathogens as determined by CLSI broth microdilution methods.
Table 1: In Vitro Activity of Manogepix against Candida Species
| Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Candida spp. (from candidemia) | 0.002–0.03 | - | - | [7][8][9] |
| Candida auris | 0.001–0.25 | 0.008 | 0.03 | [10][11] |
| Candida auris (pan-resistant) | 0.008–0.015 | - | - | [2] |
Table 2: In Vitro Activity of Manogepix against Molds and Dimorphic Fungi
| Organism | MEC/MIC Range (mg/L) | MEC/MIC50 (mg/L) | MEC/MIC90 (mg/L) | Endpoint | Reference |
| Aspergillus spp. | 0.008–0.125 | 0.03-0.06 | 0.06-0.125 | MEC | [12] |
| Fusarium oxysporum species complex | ≤0.015–0.125 | 0.021 | - | MIC50 | [13] |
| Fusarium solani species complex | ≤0.015–0.125 | 0.035 | - | MIC50 | [13] |
| Scedosporium spp. | - | 0.03 | 0.06 | MEC | [1] |
| Lomentospora prolificans | - | 0.03 | 0.06 | MEC | [1] |
| Emergomyces africanus | 0.0005–0.008 | - | - | MIC | [14] |
| Blastomyces emzantsi | 0.0005–0.004 | - | - | MIC | [14] |
Note: For molds, the Minimum Effective Concentration (MEC) is often the preferred endpoint for manogepix, representing the lowest concentration that leads to the formation of abnormal, compact hyphal growth. For yeasts, the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration showing a significant (typically ≥50%) reduction in turbidity compared to the growth control.
Experimental Protocols
The following are detailed protocols for the in vitro susceptibility testing of manogepix using the CLSI broth microdilution method.
Protocol 1: Broth Microdilution Susceptibility Testing of Manogepix against Yeasts (CLSI M27)
This protocol is based on the CLSI M27 reference method for yeasts.
1. Materials:
-
Manogepix analytical powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile, 96-well microtiter plates
-
Sterile, disposable plasticware (pipettes, reservoirs)
-
Spectrophotometer or inverted mirror
-
Vortex mixer
-
Calibrated pipettors
-
Yeast isolates for testing
-
Quality control (QC) yeast strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
2. Preparation of Manogepix Stock Solution:
-
Prepare a stock solution of manogepix at 10 mg/mL in 100% DMSO.[2]
-
Aliquot the stock solution and store at -20°C or lower until use.
3. Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the manogepix stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 0.001 to 1 mg/L.
-
Dispense 100 µL of each diluted manogepix solution into the appropriate wells of the 96-well microtiter plate.
-
Include a drug-free growth control well (100 µL of RPMI-1640) and a sterility control well (200 µL of RPMI-1640).
4. Inoculum Preparation:
-
Subculture the yeast isolates onto a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24 hours to ensure purity and viability.
-
Prepare a suspension of the yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
5. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized yeast inoculum. This will result in a final volume of 200 µL per well.
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24 hours.[1]
6. Reading the MIC:
-
Read the MICs visually using an inverted mirror or spectrophotometrically at 530 nm.
-
The MIC is the lowest concentration of manogepix that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.
Protocol 2: Broth Microdilution Susceptibility Testing of Manogepix against Filamentous Fungi (CLSI M38)
This protocol is based on the CLSI M38 reference method for filamentous fungi.
1. Materials:
-
Same as for Protocol 1, with the addition of specific mold isolates and QC strains (e.g., Aspergillus flavus ATCC 204304, Aspergillus fumigatus ATCC 204305).
2. Preparation of Manogepix Stock Solution and Microtiter Plates:
-
Follow steps 2 and 3 from Protocol 1.
3. Inoculum Preparation:
-
Grow the mold isolates on potato dextrose agar at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 104 CFU/mL in RPMI-1640.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized conidial suspension.
-
Seal the plates and incubate at 35°C. Incubation times vary by species, typically 48 to 72 hours.[1]
5. Reading the MEC:
-
For manogepix, the endpoint is the Minimum Effective Concentration (MEC).
-
The MEC is the lowest drug concentration at which a visible change in hyphal morphology occurs, characterized by the formation of small, compact, and rounded hyphae compared to the long, filamentous growth in the control well.[13]
Experimental Workflow Diagram
Figure 2. CLSI broth microdilution workflow.
References
- 1. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. njccwei.com [njccwei.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Manogepix, the Active Moiety of the Investigational Agent this compound, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro manogepix susceptibility testing of South African Emergomyces africanus, Emergomyces pasteurianus, and Blastomyces emzantsi clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Manogepix MICs by EUCAST Broth Microdilution
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antifungal Pipeline: this compound, Ibrexafungerp, Olorofim, Opelconazole, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Activities of Manogepix and Comparators against 1,435 Recent Fungal Isolates Collected during an International Surveillance Program (2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fosmanogepix Testing in a Murine Model of Disseminated Candidiasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disseminated candidiasis is a life-threatening invasive fungal infection, particularly in immunocompromised individuals, with Candida albicans being the most common causative agent. The development of novel antifungal agents with broad-spectrum activity and unique mechanisms of action is crucial to combat this growing health threat. Fosmanogepix (FMGX) is a first-in-class antifungal prodrug that is converted in vivo to its active moiety, manogepix (MGX).[1][2][3] Manogepix targets the conserved fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), which plays a vital role in the biosynthesis of GPI-anchored proteins essential for fungal cell wall integrity and virulence.[3][4][5] This novel mechanism of action provides activity against a broad spectrum of fungal pathogens, including multidrug-resistant strains.[1][4]
The murine model of disseminated candidiasis is a well-established and reliable preclinical model that closely mimics human systemic infection.[6][7] Following intravenous inoculation, Candida disseminates to various organs, with the kidneys being the primary site of infection and replication.[6][7][8] This model is invaluable for evaluating the in vivo efficacy of new antifungal compounds like this compound. These application notes provide detailed protocols for establishing a murine model of disseminated candidiasis and for testing the efficacy of this compound, including methods for assessing survival and fungal burden in target organs.
Mechanism of Action of this compound
This compound is a water-soluble prodrug that is rapidly converted by systemic phosphatases to the active antifungal agent, manogepix.[1][5] Manogepix inhibits the fungal Gwt1 enzyme, which is essential for an early step in the GPI-anchor biosynthesis pathway—the inositol acylation of glucosaminyl phosphatidylinositol (GlcN-PI).[4][5] This inhibition disrupts the proper localization and anchoring of GPI-linked mannoproteins to the fungal cell wall, compromising its integrity and leading to fungal cell death.[3][4] Importantly, the mammalian ortholog, PIG-W, is not significantly inhibited by manogepix, suggesting a high degree of selectivity for the fungal target.[1][5]
Figure 1: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of Candida albicans Inoculum
This protocol describes the preparation of C. albicans blastospores for intravenous injection. The SC5314 strain is commonly used in these models.[6][9]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Extract Peptone Dextrose (YPD) agar plates and broth[9][10]
-
Sterile phosphate-buffered saline (PBS) or normal saline[9]
-
Spectrophotometer or hemocytometer
-
Centrifuge
-
Shaking incubator
Procedure:
-
Streak the C. albicans strain onto a YPD agar plate and incubate at 30°C for 24-48 hours to obtain single colonies.[9][10]
-
Inoculate a single colony into 10 mL of YPD broth.[6]
-
Incubate at 30°C for 18-24 hours with shaking (approx. 200 rpm). It is important to be consistent with culture time as virulence can vary with the growth phase.[6][9]
-
Harvest the cells by centrifugation (e.g., 10 minutes at ~2,000 rpm).[9]
-
Wash the cell pellet twice with sterile PBS or saline.[9][11]
-
Resuspend the cells in sterile PBS.
-
Determine the cell concentration using a hemocytometer or by measuring the optical density with a spectrophotometer.[9]
-
Adjust the final concentration to the desired inoculum (e.g., 2.5 x 10^5 CFU/mL for a 100 µL injection to deliver 2.5 x 10^4 CFU/mouse) in sterile PBS.[8] The inoculum should be prepared fresh and used within 2 hours.[9]
-
Confirm the inoculum viability and concentration by plating serial dilutions on YPD agar and counting colonies after 24-48 hours of incubation at 30°C or 37°C.[9]
Protocol 2: Murine Model of Disseminated Candidiasis
This protocol details the induction of disseminated candidiasis in mice via intravenous injection. Immunosuppression is often required to establish a robust infection, especially with less virulent strains or in more resistant mouse strains.[6][12][13]
Materials:
-
6- to 8-week-old mice (e.g., BALB/c, C57BL/6, or ICR strains).[8][9][13]
-
C. albicans inoculum (from Protocol 1)
-
Immunosuppressive agents (optional, e.g., cyclophosphamide, cortisone acetate)[9][12]
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restraints
Procedure:
-
Immunosuppression (if required): To induce neutropenia, which mimics a common clinical risk factor, mice can be treated with cyclophosphamide. A common regimen is an intraperitoneal (i.p.) injection of 150-200 mg/kg administered 1-4 days before infection, sometimes followed by a second, lower dose.[9][14][15] Alternatively, subcutaneous injections of cortisone acetate (e.g., 100-250 mg/kg) can be used.[6][16]
-
Infection: Anesthetize or restrain the mice appropriately.
-
Inject 100-200 µL of the prepared C. albicans inoculum into the lateral tail vein.[8][11] The typical inoculum for C. albicans SC5314 in immunocompetent BALB/c mice to establish a lethal infection is around 1-5 x 10^5 CFU/mouse.[8] This dose should be optimized for the specific mouse and fungal strain used.
-
Monitoring: Monitor the mice at least twice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for the duration of the experiment (typically 14-21 days for survival studies).[11][17]
Protocol 3: this compound Efficacy Testing
This protocol outlines the administration of this compound and the assessment of its efficacy based on survival and organ fungal burden.
Materials:
-
Infected mice (from Protocol 2)
-
This compound (formulated for oral gavage or i.p./i.v. injection)
-
Vehicle control (e.g., sterile water or saline)
-
1-aminobenzotriazole (ABT) (optional, for pharmacokinetic enhancement)[18]
-
Euthanasia supplies (e.g., CO2 chamber)
-
Sterile dissection tools
-
GentleMACS C-tubes or other tissue homogenizers[6]
-
Sterile PBS
Procedure:
-
Treatment Initiation: Begin treatment at a specified time post-infection (e.g., 2-24 hours).[17][19]
-
Drug Administration:
-
Administer this compound via the desired route (oral gavage is common for FMGX). Dosing regimens in mice have ranged from 26 mg/kg to 260 mg/kg, administered once or multiple times daily.[17][18][19][20]
-
Due to faster metabolism in mice compared to humans, the non-specific P450 inhibitor ABT (e.g., 50 mg/kg orally) is often co-administered 2 hours prior to FMGX to achieve clinically relevant exposures of manogepix.[18]
-
Administer the vehicle control to a separate cohort of infected mice.
-
A positive control group treated with a standard-of-care antifungal like micafungin or fluconazole can also be included.[17][18]
-
-
Efficacy Assessment:
-
Survival Study: Continue treatment for a defined period (e.g., 4-7 days) and monitor mice for survival for up to 21 days post-infection.[17][20] Record and plot survival data using a Kaplan-Meier curve.
-
Fungal Burden Study: At a predetermined endpoint (e.g., 1 day after the final drug dose), humanely euthanize the mice.[9]
-
Aseptically remove target organs, primarily the kidneys, but also liver, spleen, and brain if desired.[6][8]
-
Weigh the organs.
-
Homogenize each organ individually in a known volume of sterile PBS (e.g., 1 mL).[6][8]
-
Prepare 10-fold serial dilutions of the tissue homogenate in sterile PBS.[6]
-
Plate 25-100 µL of each dilution onto YPD agar plates (in duplicate or triplicate).[6][14]
-
Incubate plates at 30°C or 37°C for 24-48 hours.[8]
-
Count the colonies and calculate the number of CFU per gram of tissue. Data is typically presented on a logarithmic scale (log10 CFU/g).[18]
-
-
-
Histopathology (Optional): Fix portions of the harvested organs in 10% neutral buffered formalin for subsequent paraffin embedding, sectioning, and staining (e.g., Periodic acid–Schiff (PAS) or Grocott's methenamine silver (GMS)) to visualize fungal elements and tissue damage.[6][20][21]
Figure 2: Experimental workflow for this compound efficacy testing.
Data Presentation
Quantitative data from efficacy studies should be summarized for clear interpretation and comparison.
Table 1: Survival Data in Murine Disseminated Candidiasis Model
| Candida Strain | Treatment Group (Dose, Route, Frequency) | Median Survival Time (Days) | Percent Survival (at Day 21) | P-value vs. Vehicle |
| C. auris | Vehicle Control | 5 | 10% | - |
| C. auris | This compound (260 mg/kg, i.p., BID) | >21 | 90% | <0.0001[17] |
| C. auris | Caspofungin (10 mg/kg, i.p., QD) | >21 | 100% | <0.0001[17] |
| A. fumigatus (Pulmonary) | Placebo | 7 | - | - |
| A. fumigatus (Pulmonary) | This compound (78 mg/kg + ABT) | 13 | - | Significant[20] |
| A. fumigatus (Pulmonary) | This compound (104 mg/kg + ABT) | 11 | - | Significant[20] |
Data presented is representative and compiled from cited studies. BID: twice daily; QD: once daily; i.p.: intraperitoneal.
Table 2: Fungal Burden in Kidneys of Infected Mice
| Candida Strain | Treatment Group (Dose, Route) | Mean Fungal Burden (Log10 CFU/g ± SD) | Log10 Reduction vs. Vehicle | P-value vs. Vehicle |
| C. albicans (Liver) | Vehicle Control (4-day) | ~3.5 | - | - |
| C. albicans (Liver) | FMGX (78 mg/kg + ABT, 4 days) | 0 (Clearance) | >3.5 | <0.001 (approx.)[18] |
| C. albicans (Liver) | FMGX (78 mg/kg + ABT, 2 days) | ~2.17 | 1.33 | 0.0034[18] |
| C. auris (Kidney) | Vehicle Control | 5.61 | - | - |
| C. auris (Kidney) | FMGX (260 mg/kg BID) | 4.67 | 0.94 | 0.0273[22] |
| C. auris (Brain) | Vehicle Control | 4.40 | - | - |
| C. auris (Brain) | FMGX (260 mg/kg TID) | 2.99 | 1.41 | 0.0088[17] |
Data is representative and compiled from cited studies. Fungal burden can vary significantly based on inoculum size, mouse strain, and time point. SD: Standard Deviation.
Table 3: Pharmacokinetic Parameters of Manogepix in Mice
| This compound Dose (Route) | Cmax (µg/mL) | AUC0-inf (µg·h/mL) | Half-life (h) | Notes |
| 78 mg/kg (oral) + ABT | 16.15 | 265.1 | 15.08 | In C. albicans infected mice.[18] |
| 260 mg/kg BID (i.p.) | - | ~116.8 (daily) | - | Uninfected, neutropenic mice.[17] |
| 260 mg/kg TID (i.p.) | - | ~175.2 (daily) | - | Uninfected, neutropenic mice.[17] |
Pharmacokinetic parameters are for the active moiety, manogepix. Cmax: maximum concentration; AUC: area under the curve. The half-life of manogepix is significantly shorter in mice than in humans (~2.5 days), necessitating specific dosing strategies like ABT co-administration or more frequent dosing to mimic human exposures.[17][18]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 8. Organ-Specific Innate Immune Responses in a Mouse Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. niaid.nih.gov [niaid.nih.gov]
- 10. Evaluation of murine renal phagocyte-fungal interactions using intravital confocal microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Model of Hematogenously Disseminated Candidiasis [bio-protocol.org]
- 12. Effects of immune suppression in murine models of disseminated Candida glabrata and Candida tropicalis infection and utility of a synthetic peptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental In Vivo Models of Candidiasis [mdpi.com]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A mouse model of immunosuppression facilitates oral Candida albicans biofilms, bacterial dysbiosis and dissemination of infection [frontiersin.org]
- 17. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Efficacy of Fosmanogepix in an Immunocompromised Mouse Model of Aspergillosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the efficacy of fosmanogepix, a first-in-class antifungal agent, in a clinically relevant immunocompromised mouse model of invasive pulmonary aspergillosis. The data presented herein, along with detailed experimental protocols, are intended to guide researchers in the preclinical evaluation of novel antifungal compounds.
Introduction
Invasive aspergillosis (IA) is a life-threatening fungal infection, primarily affecting immunocompromised individuals, with mortality rates remaining high despite current antifungal therapies.[1] this compound (APX001) is a prodrug that is rapidly converted to its active moiety, manogepix (APX001A), which inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer protein 1).[2][3] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for fungal cell wall integrity and virulence.[2][3] This novel mechanism of action provides activity against a broad spectrum of fungal pathogens, including species resistant to other antifungal classes.
Mechanism of Action
Manogepix, the active form of this compound, targets the Gwt1 enzyme in the endoplasmic reticulum of fungal cells. Gwt1 is responsible for the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical step in the GPI anchor biosynthesis pathway. By inhibiting Gwt1, manogepix disrupts the synthesis of GPI anchors, which are necessary for attaching essential proteins to the fungal cell wall. This disruption leads to a loss of cell wall integrity, impaired hyphal growth, and ultimately, fungal cell death.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in an immunocompromised mouse model of invasive pulmonary aspergillosis.
Table 1: Survival Rate in Immunocompromised Mice with Invasive Pulmonary Aspergillosis
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Median Survival Time (days) | Percent Survival (Day 21) | P-value vs. Placebo |
| Placebo (Vehicle) | - | - | 7 | 5% | - |
| This compound (APX001) | 78 | Once Daily (QD) | >21 | 30% | <0.05 |
| This compound (APX001) | 78 | Twice Daily (BID) | >21 | 40% | <0.05 |
| This compound (APX001) | 104 | Once Daily (QD) | >21 | 50% | <0.05 |
| Posaconazole | 20 | Once Daily (QD) | 8 | 10% | <0.05 |
Data extracted from Gebremariam T, et al. Antimicrob Agents Chemother. 2019.[4]
Table 2: Lung Fungal Burden in Immunocompromised Mice with Invasive Pulmonary Aspergillosis
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Log10 Conidial Equivalents/g of Lung Tissue (± SD) | P-value vs. Placebo |
| Placebo (Vehicle) | - | - | 7.6 (± 0.5) | - |
| This compound (APX001) | 78 | Once Daily (QD) | 4.2 (± 1.2) | <0.001 |
| This compound (APX001) | 104 | Once Daily (QD) | 3.5 (± 0.8) | <0.001 |
| This compound (APX001) | 132 | Once Daily (QD) | 2.9 (± 0.7) | <0.001 |
| Posaconazole | 20 | Once Daily (QD) | 3.1 (± 0.9) | <0.001 |
Data extracted from Gebremariam T, et al. Antimicrob Agents Chemother. 2019.[2]
Experimental Protocols
The following are detailed protocols for establishing an immunocompromised mouse model of invasive pulmonary aspergillosis and for the administration of this compound.
Protocol 1: Immunocompromised Mouse Model of Invasive Pulmonary Aspergillosis
This protocol describes the induction of immunosuppression and subsequent infection with Aspergillus fumigatus.
Caption: Workflow for the immunocompromised mouse model.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Cyclophosphamide
-
Cortisone Acetate
-
Sterile Saline (0.9% NaCl)
-
Aspergillus fumigatus strain (e.g., AF293)
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Hemocytometer or spectrophotometer
-
Intranasal administration pipette
Procedure:
-
Immunosuppression:
-
On day -2 relative to infection, administer cyclophosphamide intraperitoneally at a dose of 200 mg/kg.
-
On day -2, also administer cortisone acetate subcutaneously at a dose of 250 mg/kg.
-
On day +3 relative to infection, administer a second dose of cyclophosphamide (200 mg/kg) and cortisone acetate (250 mg/kg) to maintain immunosuppression.
-
-
Infection:
-
On day 0, anesthetize the mice lightly (e.g., with isoflurane).
-
Inoculate the mice intranasally with a suspension of Aspergillus fumigatus conidia. The typical inoculum is 1 x 10^5 to 1 x 10^6 conidia in a volume of 20-40 µL of PBS with 0.05% Tween 80.
-
-
Post-Infection Monitoring:
-
Monitor the mice daily for signs of illness, including weight loss, ruffled fur, and lethargy.
-
Euthanize moribund animals according to institutional guidelines.
-
For survival studies, monitor the mice for a predetermined period (e.g., 21 days).
-
-
Assessment of Fungal Burden:
-
At the study endpoint, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile saline.
-
Determine the fungal burden by plating serial dilutions of the lung homogenate on appropriate growth media (e.g., Sabouraud Dextrose Agar) and counting colony-forming units (CFU). Alternatively, quantify fungal DNA using quantitative PCR (qPCR).
-
Protocol 2: Administration of this compound
Due to the rapid metabolism of manogepix in mice, co-administration with a cytochrome P450 inhibitor is necessary to achieve exposures comparable to those in humans.[2]
Materials:
-
This compound (APX001)
-
1-aminobenzotriazole (ABT)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Prepare a solution of ABT in a suitable solvent (e.g., water).
-
-
Administration:
-
Two hours prior to the administration of this compound, administer ABT orally to the mice at a dose of 50 mg/kg. This inhibits the rapid metabolism of manogepix.[2]
-
Administer this compound orally at the desired dose (e.g., 78 mg/kg or 104 mg/kg) once or twice daily, as per the experimental design.[4]
-
For the control group, administer the vehicle alone following the same schedule.
-
-
Treatment Schedule:
-
Initiate treatment on day +1 post-infection and continue for the duration of the study (e.g., 7-14 days).
-
Conclusion
The data and protocols presented demonstrate the significant efficacy of this compound in a robust immunocompromised mouse model of invasive pulmonary aspergillosis. This compound treatment resulted in improved survival and a significant reduction in lung fungal burden, with efficacy comparable to or exceeding that of standard-of-care agents like posaconazole. These findings support the continued development of this compound as a promising new therapeutic option for the treatment of invasive aspergillosis. The detailed protocols provided herein offer a standardized methodology for the preclinical evaluation of this and other novel antifungal agents.
References
Determining the Fungicidal Activity of Manogepix: Application Notes and Protocols for Time-Kill Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the fungicidal or fungistatic activity of Manogepix, a novel antifungal agent, using time-kill assays. Manogepix represents a new class of antifungals that inhibit the fungal enzyme Gwt1, a critical component in the cell wall biosynthesis pathway.[1][2] Understanding its killing kinetics is crucial for preclinical and clinical development.
Introduction to Manogepix and Time-Kill Assays
Manogepix, the active moiety of the prodrug fosmanogepix, exerts its antifungal effect through a novel mechanism of action. It targets and inhibits the Gwt1 enzyme (glycosylphosphatidylinositol-anchored wall protein transfer 1), which is essential for the maturation and anchoring of glycosylphosphatidylinositol (GPI)-anchored proteins to the fungal cell wall.[1][3] Disruption of this process compromises the integrity of the fungal cell wall, leading to growth defects and cell death.[2][4] This unique mechanism makes Manogepix a promising candidate against a broad spectrum of fungal pathogens, including those resistant to existing therapies.[1][2]
Time-kill assays are the gold standard for assessing the pharmacodynamic characteristics of an antimicrobial agent, providing insights into the rate and extent of its fungicidal or fungistatic activity. These assays involve exposing a standardized fungal inoculum to a specific concentration of the antifungal drug over a set period and measuring the change in viable cell count (Colony Forming Units per milliliter, CFU/mL) at various time points. The results are crucial for understanding the drug's concentration-dependent killing and for informing dosing regimens in clinical settings.
Mechanism of Action of Manogepix
The following diagram illustrates the signaling pathway disrupted by Manogepix.
In Vitro Activity of Manogepix
Numerous studies have demonstrated the potent and broad-spectrum in vitro activity of Manogepix against a wide range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values for Manogepix against various fungal species. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism, while MEC is used for filamentous fungi and represents the lowest drug concentration at which a significant morphological change is observed.
Table 1: In Vitro Activity of Manogepix against Candida Species
| Fungal Species | MIC50 (mg/L) | MIC90 (mg/L) |
| Candida spp. (overall) | 0.008 | 0.06 |
| Candida albicans | 0.008 | 0.008 |
| Candida dubliniensis | - | 0.008 |
| Candida glabrata | - | - |
| Candida auris | 0.004 | 0.015 |
| Candida kefyr | - | 1 |
| Candida krusei | >8 | >8 |
Data compiled from multiple sources.[2][5]C. krusei is considered intrinsically resistant to Manogepix.[2]
Table 2: In Vitro Activity of Manogepix against Aspergillus and Other Molds
| Fungal Species | MEC50 (mg/L) | MEC90 (mg/L) |
| Aspergillus spp. (overall) | 0.015 | 0.03 |
| Scedosporium spp. | 0.06 | 0.12 |
| Fusarium spp. | 0.016 | 0.06 |
| Lomentospora prolificans | 0.03 | 0.06 |
Data compiled from multiple sources.[1][2][6][7]
Table 3: In Vitro Activity of Manogepix against Cryptococcus neoformans
| Fungal Species | MIC50 (mg/L) | MIC90 (mg/L) |
| Cryptococcus neoformans var. grubii | 0.5 | 1 |
Data compiled from multiple sources.[1][5]
Experimental Protocol: Time-Kill Assay for Manogepix
This protocol is synthesized from established standardized methods for antifungal time-kill studies and is adapted for the evaluation of Manogepix.
I. Materials
-
Manogepix (analytical grade)
-
Selected fungal isolate(s) (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Sabouraud Dextrose Agar (SDA) or other appropriate solid growth medium
-
Sterile test tubes or flasks
-
Sterile, flat-bottom 96-well microtiter plates (for MIC determination)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C) with shaking capabilities
-
Vortex mixer
-
Micropipettes and sterile tips
-
Sterile spreaders or plating beads
-
Automated colony counter (optional)
II. Preliminary Steps: MIC/MEC Determination
Before performing a time-kill assay, the Minimum Inhibitory Concentration (MIC) for yeasts or Minimum Effective Concentration (MEC) for molds of Manogepix against the test isolate must be determined using a standardized broth microdilution method (e.g., CLSI M27 for yeasts or M38 for molds). This value will be used to select the appropriate concentrations for the time-kill assay.
III. Experimental Workflow
The following diagram outlines the workflow for the time-kill assay.
IV. Step-by-Step Protocol
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture on an SDA plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
Further dilute the standardized suspension in RPMI 1640 medium to achieve a final starting inoculum concentration of approximately 1-5 x 10^5 CFU/mL in the test tubes.
-
-
Drug Concentration Preparation:
-
Prepare a stock solution of Manogepix in a suitable solvent (e.g., DMSO) and then dilute it in RPMI 1640 medium to achieve the desired final concentrations.
-
Typical concentrations to test are multiples of the predetermined MIC/MEC (e.g., 1x, 2x, 4x, 8x, 16x MIC).
-
Include a growth control tube (no drug) and, if applicable, a solvent control tube.
-
-
Incubation and Sampling:
-
In sterile tubes, combine the prepared fungal inoculum and the Manogepix solutions to the final desired volume and concentrations.
-
Incubate the tubes at 35°C with constant agitation (e.g., 150-200 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.
-
-
Quantification of Viable Fungi:
-
Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates in duplicate or triplicate.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
V. Data Presentation and Interpretation
The results of a time-kill assay are typically presented as a plot of the logarithm of CFU/mL versus time for each Manogepix concentration and the growth control.
-
Fungistatic Activity: A reduction of <3-log10 CFU/mL (<99.9%) from the initial inoculum after 24 or 48 hours.
-
Fungicidal Activity: A reduction of ≥3-log10 CFU/mL (≥99.9%) from the initial inoculum after 24 or 48 hours.
While extensive MIC and MEC data for Manogepix are available, specific time-kill kinetic data demonstrating the rate and extent of fungal killing over time are not widely published in the public domain. The provided protocol offers a standardized method to generate such data, which is essential for a complete understanding of the pharmacodynamics of Manogepix. Researchers are encouraged to perform these studies to further characterize the fungicidal or fungistatic nature of this promising new antifungal agent against relevant clinical isolates.
References
- 1. Antimicrobial activity of manogepix, a first-in-class antifungal, and comparator agents tested against contemporary invasive fungal isolates from an international surveillance programme (2018-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Activities of Manogepix and Comparators against 1,435 Recent Fungal Isolates Collected during an International Surveillance Program (2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activities of Manogepix and Comparators against 1,435 Recent Fungal Isolates Collected during an International Surveillance Program (2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Gwt1 Enzymatic Assay for Inhibitor Screening
Introduction
The enzyme Gwt1 (GPI-anchored wall transfer protein 1) is a crucial inositol acyltransferase in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway in fungi.[1][2] This pathway is responsible for producing GPI anchors that attach mannoproteins to the fungal cell wall, which are essential for structural integrity, adhesion, and replication.[3] Inhibition of Gwt1 disrupts the localization of these critical proteins, compromising cell wall integrity and leading to fungal cell death.[4][5] The fungal Gwt1 enzyme is distinct from its mammalian homolog, PIG-W, making it a highly selective and promising target for novel antifungal therapies.[4][6] Manogepix (MGX), a Gwt1 inhibitor, has shown broad-spectrum activity and is currently in clinical development, validating Gwt1 as a druggable target.[2][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust, cell-free enzymatic assay for screening and characterizing inhibitors of Gwt1. The protocols herein detail the preparation of the enzyme source, the execution of the in vitro assay, and the detection of enzymatic activity.
The Gwt1 Catalytic Step in GPI Biosynthesis
The biosynthesis of GPI anchors is a conserved pathway that begins on the cytoplasmic face of the endoplasmic reticulum (ER) and is completed in the ER lumen.[4][8] Gwt1 catalyzes the first step on the luminal side: the transfer of an acyl group (e.g., from palmitoyl-CoA) to the inositol ring of glucosaminyl-phosphatidylinositol (GlcN-PI).[6][8][9] This reaction produces glucosaminyl-acylphosphatidylinositol (GlcN-(acyl)PI), a key intermediate in the pathway.[10] This acylation step is essential for the subsequent mannosylation and maturation of the GPI anchor.[2]
References
- 1. Accumulated precursors of specific GPI-anchored proteins upregulate GPI biosynthesis with ARV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the lipid composition of the GPI anchor | PLOS One [journals.plos.org]
- 4. Antifungal Activity of Gepinacin Scaffold Glycosylphosphatidylinositol Anchor Biosynthesis Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of GPI-anchored proteins: special emphasis on GPI lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20060240429A1 - Method of screening compound inhibiting enzymatic activity of gwt1 gene product - Google Patents [patents.google.com]
Application Notes and Protocols: Fosmanogepix for the Treatment of CNS Fungal Infections in a Rabbit Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fosmanogepix is a first-in-class antifungal agent that is converted in vivo to its active moiety, manogepix. Manogepix inhibits the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, essential components of the fungal cell wall.[1][2][3][4] This novel mechanism of action provides activity against a broad spectrum of fungal pathogens, including Candida spp. and Aspergillus spp.[1][3] Notably, this compound has demonstrated significant efficacy in preclinical animal models of disseminated fungal infections, including those affecting the central nervous system (CNS).[5][6] The rabbit model of hematogenous Candida meningoencephalitis (HCME) has been instrumental in evaluating the pharmacokinetics and efficacy of this compound in a CNS infection setting.[1][2][3] These studies have shown that this compound achieves significant concentrations in the CNS, leading to a substantial reduction in fungal burden.[1][2][3]
Data Presentation
Table 1: Pharmacokinetics of Manogepix in Plasma of Non-neutropenic Rabbits with HCME
| This compound Dose (oral, BID) | Cmax (µg/mL) | AUC0–12 (µg·h/mL) |
| 25 mg/kg | 3.96 ± 0.41 | 15.8 ± 3.1 |
| 50 mg/kg | 4.14 ± 1.1 | 30.8 ± 5.0 |
| 100 mg/kg | 11.5 ± 1.1 | 95.9 ± 14 |
Data represents mean ± standard error of the mean (SEM) after oral administration on day 6.[2][3][5]
Table 2: Manogepix Tissue-to-Plasma Concentration Ratios in CNS
| CNS Tissue | Tissue/Plasma Ratio |
| Meninges | ~1:1 |
| Cerebrum | ~1:1 |
| Cerebellum | ~1:1 |
| Spinal Cord | ~1:1 |
Table 3: Efficacy of this compound in Reducing Candida albicans Burden in CNS Tissues and CSF
| Treatment Group | Cerebrum (log10 CFU/g) | Cerebellum (log10 CFU/g) | Meninges (log10 CFU/g) | Spinal Cord (log10 CFU/g) | CSF (log10 CFU/mL) |
| Untreated Control | 6.8 ± 0.2 | 6.5 ± 0.2 | 5.9 ± 0.3 | 5.5 ± 0.3 | 3.6 ± 0.5 |
| FMGX 25 mg/kg BID | 4.5 ± 0.4 | 4.1 ± 0.4 | 3.8 ± 0.4 | 3.4 ± 0.4 | 1.1 ± 0.1 |
| FMGX 50 mg/kg BID | 3.9 ± 0.4 | 3.6 ± 0.4 | 3.2 ± 0.4 | 2.9 ± 0.4 | 0.9 ± 0.1 |
| FMGX 100 mg/kg BID | 3.5 ± 0.4 | 3.2 ± 0.4 | 2.8 ± 0.4 | 2.5 ± 0.4 | 0.7 ± 0.1 |
| DAMB 1 mg/kg | 4.1 ± 0.4 | 3.8 ± 0.4 | 3.4 ± 0.4 | 3.1 ± 0.4 | 0.9 ± 0.1 |
*FMGX: this compound; DAMB: Deoxycholate Amphotericin B. Data are presented as mean ± SEM. P ≤ 0.05 compared to untreated controls.[1]
Table 4: Effect of this compound on (1→3)-β-D-Glucan Levels in Serum and CSF
| Treatment Group | Serum (pg/mL) | CSF (pg/mL) |
| Untreated Control | 2450 ± 450 | 1250 ± 250 |
| FMGX 50 mg/kg BID | 850 ± 150 | 450 ± 100 |
| FMGX 100 mg/kg BID | 650 ± 100 | 350 ± 80 |
| DAMB 1 mg/kg | 950 ± 200 | 550 ± 120 |
*FMGX: this compound; DAMB: Deoxycholate Amphotericin B. Data are presented as mean ± SEM. P ≤ 0.05 compared to untreated controls.[1][5][7]
Experimental Protocols
Rabbit Model of Hematogenous Candida Meningoencephalitis (HCME)
This protocol describes the induction of HCME in non-neutropenic rabbits to evaluate the efficacy of this compound.
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Candida albicans strain (e.g., SC5314)
-
Sterile 0.9% saline
-
Anesthesia (e.g., ketamine/xylazine)
-
26-gauge needle
Procedure:
-
Culture Candida albicans on Sabouraud dextrose agar for 24 hours at 35°C.
-
Prepare a yeast suspension in sterile saline and adjust the concentration to 1 x 10^5 CFU/mL.
-
Anesthetize the rabbits.
-
Inoculate each rabbit with 1 mL of the Candida albicans suspension (1 x 10^5 CFU) via a marginal ear vein.
-
Monitor the animals daily for clinical signs of infection.
This compound Administration
Materials:
-
This compound powder
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 25 mg/mL, 50 mg/mL, 100 mg/mL).
-
Twenty-four hours post-infection, begin treatment with oral this compound.
-
Administer the this compound suspension twice daily (BID) via oral gavage.
-
A control group should receive the vehicle only. A comparator group, for instance, can be treated with deoxycholate amphotericin B (1 mg/kg, once daily, intravenously).
-
Continue treatment for a predetermined duration (e.g., 7 days).
Assessment of Treatment Efficacy
Procedure:
-
At the end of the treatment period, euthanize the rabbits.
-
Aseptically collect blood for serum, cerebrospinal fluid (CSF), and CNS tissues (cerebrum, cerebellum, meninges, spinal cord).
-
For fungal burden analysis, weigh and homogenize the tissue samples in sterile saline.
-
Perform serial dilutions of the tissue homogenates and CSF and plate on Sabouraud dextrose agar.
-
Incubate the plates at 35°C for 24-48 hours and count the colony-forming units (CFU). Express the results as log10 CFU/g of tissue or log10 CFU/mL of CSF.
-
For (1→3)-β-D-glucan level analysis, process serum and CSF samples according to the manufacturer's instructions for a commercially available assay kit.
Pharmacokinetic Analysis
Procedure:
-
On a designated day of treatment (e.g., day 6), collect serial blood samples at various time points post-fosmanogepix administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12 hours).
-
Process the blood samples to obtain plasma.
-
At the time of euthanasia, collect CNS tissues.
-
Analyze the concentration of manogepix in plasma and tissue homogenates using a validated method such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Calculate pharmacokinetic parameters, including Cmax and AUC, using appropriate software.
Visualizations
Caption: Experimental workflow for evaluating this compound in a rabbit model of HCME.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy and Pharmacokinetics of this compound (APX001) in the Treatment of Candida Endophthalmitis and Hematogenous Meningoencephalitis in Nonneutropenic Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy and Pharmacokinetics of this compound (APX001) in the Treatment of Candida Endophthalmitis and Hematogenous Meningoencephalitis in Nonneutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols: In Vivo Imaging for Efficacy Assessment of Fosmanogepix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class antifungal agent with a novel mechanism of action, offering a promising new therapeutic option for invasive fungal infections.[1][2][3] It is a prodrug that is converted in vivo to its active moiety, manogepix, which inhibits the fungal enzyme Gwt1.[4][5][6] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for the proper localization of proteins to the fungal cell wall.[6][7] Inhibition of Gwt1 disrupts fungal cell wall integrity, leading to antifungal effects against a broad spectrum of pathogens, including resistant strains.[2][5]
Assessing the in vivo efficacy of novel antifungals like this compound is critical for preclinical and clinical development. Traditional methods for evaluating antifungal efficacy in animal models, such as determining colony-forming units (CFU) in target organs and monitoring survival rates, are effective but have limitations. These methods are often terminal, require large numbers of animals, and provide only a snapshot of the fungal burden at a single point in time.
Non-invasive in vivo imaging techniques offer a powerful alternative, enabling real-time, longitudinal monitoring of fungal burden and therapeutic response in the same animal. This approach provides more dynamic and comprehensive data, reduces animal usage, and can offer valuable insights into the pharmacodynamics of the drug. This document provides an overview and detailed protocols for two key in vivo imaging modalities, Bioluminescence Imaging (BLI) and Positron Emission Tomography (PET), that can be applied to assess the efficacy of this compound. Additionally, a complementary technique, Matrix-Assisted Laser Desorption Ionization–Mass Spectrometry Imaging (MALDI-MSI), is discussed for its utility in visualizing drug distribution at the site of infection.
Mechanism of Action of this compound
This compound is administered as an N-phosphonooxymethyl prodrug. In the body, it is rapidly and completely metabolized by systemic phosphatases to form the active drug, manogepix.[6] Manogepix targets and inhibits the fungal-specific enzyme Gwt1, which is a key component of the GPI anchor biosynthesis pathway in the endoplasmic reticulum.[7] This inhibition disrupts the attachment of GPI anchors to proteins, preventing their proper transport and localization to the fungal cell wall. This ultimately compromises cell wall integrity, leading to impaired fungal growth, adhesion, and virulence.[7]
In Vivo Imaging Techniques
Bioluminescence Imaging (BLI)
Bioluminescence imaging is a highly sensitive technique that allows for the non-invasive visualization of fungal infections in real-time. This method relies on genetically engineering the fungal pathogen to express a luciferase enzyme. When the corresponding substrate (e.g., luciferin) is administered to the animal, the luciferase catalyzes a reaction that produces light, which can be detected and quantified using a sensitive camera. The intensity of the light signal correlates with the fungal burden.
Materials:
-
Bioluminescent fungal strain (e.g., Candida albicans, Aspergillus fumigatus) expressing luciferase.
-
Immunocompromised mouse model (e.g., neutropenic mice).
-
This compound (formulated for in vivo administration).
-
Vehicle control.
-
D-luciferin substrate.
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Infection: Infect mice with the bioluminescent fungal strain via the desired route (e.g., intravenous for disseminated candidiasis, intranasal for pulmonary aspergillosis).
-
Baseline Imaging: 24 hours post-infection, anesthetize the mice and administer D-luciferin (e.g., 150 mg/kg intraperitoneally). After 10-15 minutes, acquire bioluminescent images to establish the baseline fungal burden.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing regimen.
-
Longitudinal Imaging: At specified time points (e.g., 24, 48, 72, and 96 hours post-treatment), repeat the imaging procedure as described in step 2.
-
Data Analysis: Quantify the bioluminescent signal from regions of interest (e.g., kidneys, lungs) using the imaging software. The data is typically expressed as total flux (photons/second).
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and harvest organs for CFU enumeration to correlate with the imaging data.
| Treatment Group | Time Point | Mean Bioluminescent Signal (photons/sec) | Mean Fungal Burden (log10 CFU/g) |
| Vehicle Control | Baseline | 1.5 x 10^7 | 5.8 |
| 48h Post-Tx | 3.2 x 10^8 | 7.2 | |
| 96h Post-Tx | 1.1 x 10^9 | 8.1 | |
| This compound | Baseline | 1.6 x 10^7 | 5.9 |
| 48h Post-Tx | 8.9 x 10^6 | 4.5 | |
| 96h Post-Tx | 2.1 x 10^5 | 2.3 |
Positron Emission Tomography (PET)
PET is a nuclear imaging technique that provides quantitative data on metabolic processes. For fungal infections, PET imaging with 18F-fluorodeoxyglucose (18F-FDG) is commonly used. Fungi, like cancer cells, exhibit high glucose uptake, leading to the accumulation of 18F-FDG at the site of infection. The intensity of the PET signal is proportional to the metabolic activity of the fungus and the associated inflammation.
Materials:
-
Fungal strain of interest.
-
Immunocompromised animal model.
-
This compound.
-
Vehicle control.
-
18F-FDG.
-
MicroPET/CT scanner.
-
Anesthesia.
Procedure:
-
Infection: Establish the fungal infection in the animal model as previously described.
-
Fasting: Fast the animals for 4-6 hours prior to imaging to reduce background 18F-FDG uptake in muscle and fat.
-
Baseline Imaging: Anesthetize the animals and administer 18F-FDG (e.g., 200-300 µCi) via tail vein injection. After an uptake period of approximately 60 minutes, perform a whole-body PET/CT scan. The CT scan provides anatomical reference.
-
Treatment: Following baseline imaging, randomize animals into treatment and control groups and administer this compound or vehicle.
-
Follow-up Imaging: Repeat the PET/CT scans at desired time points post-treatment.
-
Data Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest around the infected organs and quantify the 18F-FDG uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Endpoint Analysis: Correlate the PET signal with CFU counts from harvested tissues at the end of the study.
| Treatment Group | Time Point | Mean 18F-FDG Uptake (%ID/g) | Mean Fungal Burden (log10 CFU/g) |
| Vehicle Control | Baseline | 2.5 | 6.1 |
| 72h Post-Tx | 4.8 | 7.9 | |
| This compound | Baseline | 2.6 | 6.2 |
| 72h Post-Tx | 1.2 | 3.1 |
Matrix-Assisted Laser Desorption Ionization–Mass Spectrometry Imaging (MALDI-MSI)
While BLI and PET are excellent for monitoring the fungal response to treatment, MALDI-MSI provides valuable information on the distribution of the drug itself within the infected tissue. This technique can be used to visualize the penetration of manogepix into fungal lesions, such as abscesses. A study on intra-abdominal candidiasis demonstrated that manogepix accumulates in liver abscesses after repeated dosing with this compound, and this accumulation correlated with a reduction in fungal burden.[1][4][8][9]
Materials:
-
Infected animal model treated with this compound.
-
Cryostat.
-
MALDI target plates.
-
MALDI matrix solution.
-
MALDI-TOF mass spectrometer.
Procedure:
-
Treatment and Sample Collection: Treat infected animals with this compound. At selected time points, euthanize the animals and harvest the infected organs.
-
Tissue Preparation: Immediately flash-freeze the tissues. Section the frozen tissues using a cryostat and mount the sections onto MALDI target plates.
-
Matrix Application: Apply a suitable MALDI matrix uniformly over the tissue sections.
-
Data Acquisition: Acquire mass spectrometry data across the entire tissue section using the MALDI-TOF instrument in imaging mode.
-
Image Generation: Generate ion maps that show the spatial distribution and intensity of the signal corresponding to the mass-to-charge ratio of manogepix.
-
Correlation with Histology: After imaging, the same tissue sections can be stained (e.g., with H&E) to correlate the drug distribution with the histopathology of the fungal lesions.
| Time Post-Dose | Manogepix Concentration in Liver Abscess (µg/g) | Manogepix Concentration in Non-Lesion Liver (µg/g) |
| 1 hour | 0.8 | 2.5 |
| 6 hours | 2.2 | 3.1 |
| 24 hours | 1.9 | 1.1 |
| Day 3 (multi-dose) | 4.5 | 2.8 |
Conclusion
In vivo imaging techniques provide powerful tools for the preclinical evaluation of this compound. Bioluminescence imaging and Positron Emission Tomography allow for the longitudinal and quantitative assessment of antifungal efficacy by directly monitoring the fungal burden and metabolic activity in living animals. These methods offer significant advantages over traditional endpoint assays. Furthermore, MALDI-MSI can provide crucial insights into the pharmacokinetic/pharmacodynamic relationship by visualizing the distribution of the active drug, manogepix, at the site of infection. The integration of these imaging modalities into the preclinical development pipeline of this compound and other novel antifungals will undoubtedly accelerate the translation of promising candidates to the clinic.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcineurin Inhibitors Synergize with Manogepix to Kill Diverse Human Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Fosmanogepix-Resistant Fungal Strains in the Laboratory
Introduction
Fosmanogepix is a first-in-class antifungal agent that functions as a prodrug, rapidly converted in vivo to its active moiety, manogepix.[1][2][3] Manogepix targets the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), which is crucial for an early step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[1][4][5][6] This inhibition disrupts the localization of essential GPI-anchored proteins to the fungal cell wall, leading to compromised cell integrity, reduced virulence, and ultimately, fungal cell death.[1][2][6] Due to its novel mechanism of action, this compound exhibits broad-spectrum activity against a variety of yeasts and molds, including strains resistant to other antifungal classes like azoles and echinocandins.[1][7][8]
The emergence of antifungal resistance is a significant global health concern. Therefore, understanding the mechanisms and frequency of resistance development to new antifungals like this compound is critical for its effective clinical implementation. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to establish and characterize this compound-resistant fungal strains in a laboratory setting. The described methodologies focus on inducing resistance through serial passage, determining the susceptibility profiles of resistant strains, and identifying the genetic basis of resistance.
Signaling Pathway of this compound and Resistance Mechanism
This compound, after conversion to manogepix, inhibits the Gwt1 enzyme located in the endoplasmic reticulum. This enzyme is responsible for the inositol acylation of glucosaminyl phosphatidylinositol (GlcN-PI), a critical step in the biosynthesis of GPI anchors.[1] Disruption of this pathway prevents the proper trafficking and anchoring of mannoproteins to the cell wall, leading to pleiotropic effects on the fungal cell, including defects in adherence, hyphal formation, and biofilm formation.[1][2]
Resistance to manogepix can emerge through several mechanisms. The primary mechanism identified to date involves target-site mutations in the GWT1 gene, which reduce the binding affinity of manogepix to the enzyme.[9][10] Additionally, overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, driven by mutations in transcription factors like Tac1, can also contribute to reduced susceptibility.[11]
Caption: Mechanism of this compound action and resistance pathways.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of manogepix (the active form of this compound) against fungal isolates using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][12]
Materials:
-
Manogepix (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Candida auris, Aspergillus fumigatus)
-
Spectrophotometer or plate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Incubator
Procedure:
-
Drug Preparation: Prepare a stock solution of manogepix in DMSO. Further dilute in RPMI-1640 medium to create a series of 2-fold dilutions to achieve final concentrations typically ranging from 0.002 to 4 µg/mL.
-
Inoculum Preparation:
-
Yeasts: Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Molds: Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Plate Inoculation: Add 100 µL of the appropriate drug dilution to each well of the 96-well plate. Add 100 µL of the prepared fungal inoculum to each well. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35°C. For Candida species, incubate for 24-48 hours. For Aspergillus species, incubate for 48-72 hours.
-
MIC Determination:
-
Yeasts (CLSI): The MIC is the lowest drug concentration that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control.
-
Molds (CLSI/EUCAST): For molds, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration at which short, stubby, and highly branched hyphae are observed microscopically.[13]
-
Endpoint determination can be done visually or with a spectrophotometer at 530 nm.
-
Protocol 2: Induction of Resistance by Serial Passage
This protocol describes the in vitro generation of this compound-resistant fungal strains through continuous exposure to sub-inhibitory concentrations of the drug.[14][15]
Materials:
-
Parental fungal strain with a known manogepix MIC
-
Manogepix
-
Appropriate liquid culture medium (e.g., RPMI-1640 or Sabouraud Dextrose Broth)
-
Sterile culture tubes or flasks
-
Shaking incubator
Procedure:
-
Initial Culture: Prepare a liquid culture of the parental fungal strain in the presence of manogepix at a concentration of 0.5x the predetermined MIC.
-
Incubation: Incubate the culture at 35°C with agitation until visible growth is observed (typically 24-72 hours, depending on the fungus).
-
Serial Passage:
-
After incubation, determine the MIC of the grown culture using Protocol 1.
-
Transfer an aliquot (e.g., 100 µL) of the culture grown at the highest concentration of manogepix that still permits growth into a fresh tube containing a new series of manogepix dilutions.[14]
-
The new concentration range should be adjusted to bracket the expected new MIC.
-
-
Repeat Passages: Repeat the incubation and transfer steps for a predetermined number of passages (e.g., 30-50 passages) or until a significant and stable increase in the MIC is observed.
-
Isolation of Resistant Strains: After the final passage, streak the culture from the well with the highest manogepix concentration onto a drug-free agar plate to obtain single colonies.
-
Confirmation and Storage: Confirm the elevated MIC of individual colonies. Store confirmed resistant isolates as glycerol stocks at -80°C for further characterization.
Protocol 3: Molecular Characterization of Resistant Strains
This protocol details the identification of mutations in the GWT1 gene, a common mechanism of this compound resistance.
Materials:
-
This compound-resistant and parental fungal strains
-
Genomic DNA extraction kit
-
Primers specific for the amplification of the GWT1 gene
-
PCR master mix
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the parental (susceptible) and the generated resistant fungal strains using a commercially available kit, following the manufacturer's instructions.
-
PCR Amplification:
-
Design primers to amplify the entire coding sequence of the GWT1 gene. Primer design can be based on publicly available genome sequences for the fungal species of interest.
-
Perform PCR using the extracted genomic DNA as a template. A typical PCR program would include an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Verification of Amplification: Run the PCR products on an agarose gel to confirm the successful amplification of a DNA fragment of the expected size.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing. It is recommended to sequence both the forward and reverse strands to ensure accuracy.
-
Sequence Analysis:
-
Align the DNA sequences obtained from the resistant and parental strains using bioinformatics software (e.g., BLAST, ClustalW).
-
Compare the sequences to identify any nucleotide changes (mutations) in the GWT1 gene of the resistant strain.
-
Translate the nucleotide sequences into amino acid sequences to determine if the identified mutations result in amino acid substitutions.
-
Caption: Workflow for generating and characterizing this compound-resistant fungi.
Data Presentation
All quantitative data, such as MIC values and frequency of resistance, should be summarized in tables for clear comparison.
Table 1: Manogepix Susceptibility of Parental and Resistant Fungal Strains
| Strain ID | Fungal Species | Passage Number | Manogepix MIC (µg/mL) | Fold-Change in MIC | GWT1 Mutation |
| WT-CA-01 | Candida albicans | 0 | 0.008 | - | None |
| RES-CA-01 | Candida albicans | 30 | 0.128 | 16 | V162A |
| WT-CG-01 | Candida glabrata | 0 | 0.06 | - | None |
| RES-CG-01 | Candida glabrata | 40 | 0.5 | 8.3 | V163A |
| WT-AF-01 | Aspergillus fumigatus | 0 | 0.03 | - | None |
| RES-AF-01 | Aspergillus fumigatus | 50 | 0.25 | 8.3 | TBD |
Note: The data presented in this table are illustrative and will vary depending on the experimental results.
Table 2: Frequency of Spontaneous Resistance to Manogepix
| Fungal Species | Manogepix Concentration for Selection | Median Frequency of Spontaneous Resistance |
| Candida albicans | 4x MIC | 3 x 10⁻⁸ |
| Candida glabrata | 4x MIC | <1.85 x 10⁻⁸ |
| Candida parapsilosis | 4x MIC | <1.85 x 10⁻⁸ |
Source: Data adapted from Kapoor et al., 2019.[9][10]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro development and characterization of this compound-resistant fungal strains. By employing these methods, researchers can investigate the genetic basis of resistance, determine the stability of the resistant phenotype, and explore potential cross-resistance to other antifungal agents. This knowledge is invaluable for predicting the clinical longevity of this compound and for the development of strategies to mitigate the emergence and spread of resistance. The systematic generation and analysis of resistant strains are fundamental to the preclinical and post-market surveillance of novel antifungal therapies.
References
- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical safety and efficacy of novel antifungal, this compound, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Portico [access.portico.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections [mdpi.com]
- 9. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fosmanogepix and Manogepix in Plasma and Tissue using LC-MS/MS
Abstract
This application note provides detailed protocols for the quantitative analysis of fosmanogepix (FMGX) and its active metabolite, manogepix (MGX), in plasma and tissue samples. This compound is a first-in-class N-phosphonooxymethylene prodrug that is rapidly converted to manogepix by systemic phosphatases.[1][2] Manogepix targets the fungal enzyme Gwt1, inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, a critical process for fungal cell wall integrity.[3][4] The accurate quantification of both the prodrug and the active moiety in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies in the development of this novel antifungal agent. The methodologies described herein utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.
Introduction
This compound is a promising antifungal agent with broad-spectrum activity against a range of yeasts and molds, including drug-resistant strains.[1][3] Its novel mechanism of action, targeting the Gwt1 enzyme, makes it a valuable candidate for treating invasive fungal infections.[4] To support its clinical development, robust and validated bioanalytical methods are required to measure the concentrations of this compound and its active form, manogepix, in various biological samples. This document outlines validated LC-MS/MS methods for the determination of FMGX and MGX levels in plasma and tissue homogenates, providing researchers, scientists, and drug development professionals with detailed experimental protocols and expected performance characteristics.
Bioconversion of this compound to Manogepix
This compound is designed as a prodrug to improve aqueous solubility and facilitate intravenous administration.[2] Following administration, it is rapidly and completely metabolized by systemic alkaline phosphatases to the active moiety, manogepix.[5][6] This enzymatic conversion is a critical step in the drug's activation pathway.
Caption: Bioconversion of this compound to Manogepix.
Quantification in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of this compound and manogepix in plasma samples.[5]
3.1. Experimental Protocol: Plasma Sample Analysis
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). It is crucial to acidify the plasma samples to ensure the stability of the analytes.[7]
-
Sample Processing:
-
Thaw plasma samples at room temperature.
-
To a 50.0 µL aliquot of plasma for FMGX analysis and a 20.0 µL aliquot for MGX analysis, add an internal standard solution.[5]
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).[5]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
-
Quantification:
-
Construct a calibration curve using a weighted (e.g., 1/x²) linear regression of the peak area ratios of the analytes to the internal standard versus the nominal concentration of the calibration standards.[5]
-
Caption: Workflow for Plasma Sample Analysis.
3.2. Quantitative Data: Plasma Analysis
| Parameter | This compound (FMGX) | Manogepix (MGX) | Reference |
| Linear Range | 0.500 - 1,000 ng/mL | 10.0 - 20,000 ng/mL | [5] |
| LLOQ | 0.50 ng/mL | 10 ng/mL | [5] |
| Sample Volume | 50.0 µL | 20.0 µL | [5] |
LLOQ: Lower Limit of Quantification
Quantification in Tissue
The quantification of manogepix in tissue is essential for understanding its distribution and penetration to the site of infection. A method for quantifying MGX in liver tissue has been described.[8]
4.1. Experimental Protocol: Tissue Sample Analysis
-
Sample Collection and Preparation:
-
Excise tissue of interest and weigh it.
-
Homogenize the tissue sample in a suitable buffer or solvent.
-
-
Extraction:
-
To the tissue homogenate, add an extraction solution (e.g., 1:1 acetonitrile-methanol) containing an internal standard (e.g., verapamil).[8]
-
Sonicate the mixture to facilitate cell lysis and extraction.[8]
-
Centrifuge the samples to pellet tissue debris.[8]
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with deionized water before analysis.[8]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
-
Quantification:
-
Prepare standard curves and quality control samples in tissue homogenate from untreated animals to mimic the matrix effect.[8]
-
Quantify the concentration of MGX using a calibration curve as described for plasma analysis.
-
Caption: Workflow for Tissue Sample Analysis.
4.2. Quantitative Data: Tissue Analysis (Liver)
The following table summarizes the reported concentrations of manogepix in liver tissue from a mouse model of intra-abdominal candidiasis after a single dose of this compound.[8]
| Time Post-Dose | Mean MGX Concentration in Non-Lesion Liver (µg/g) | Mean MGX Concentration in Lesion (µg/g) | Reference |
| 1 h | 18.9 | 1.3 | [8] |
| 3 h | 24.8 | 4.6 | [8] |
| 6 h | 23.1 | 7.4 | [8] |
| 24 h | 9.6 | 5.8 | [8] |
Method Validation and Quality Control
All bioanalytical methods should be validated according to the U.S. FDA Guidance for Industry on Bioanalytical Method Validation and/or the European Medicines Agency (EMA) guideline.[6][7] Validation should assess parameters such as selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability (bench-top, freeze/thaw, and long-term).[6] Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results.[5]
Conclusion
The LC-MS/MS methods detailed in this application note provide a robust and sensitive approach for the quantification of this compound and manogepix in plasma and tissue samples. These protocols are essential for the continued development and clinical evaluation of this novel antifungal agent, enabling a thorough understanding of its pharmacokinetic and tissue distribution profiles. Adherence to proper validation and quality control procedures is critical to ensure the generation of reliable and accurate data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Pharmacokinetics, safety, and tolerability of this compound IV to oral switch and multiple IV doses in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fosmanogepix In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal agent fosmanogepix in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro assays?
A1: this compound (APX001, E1211) is a water-soluble N-phosphonooxymethylene prodrug of manogepix (MGX, APX001A, E1210).[1] In vivo, systemic phosphatases rapidly and completely metabolize this compound to its active moiety, manogepix.[1] While this compound itself is water-soluble, manogepix, the active antifungal agent, has low aqueous solubility. This can lead to precipitation when preparing stock solutions and during dilutions in aqueous-based culture media for in vitro susceptibility testing, potentially impacting the accuracy of experimental results.
Q2: What is the active form of this compound that should be used for in vitro susceptibility testing?
A2: For in vitro antifungal susceptibility testing, the active moiety, manogepix (APX001A), is typically used.[2][3] This is because the conversion of the prodrug this compound to manogepix may be limited or absent in in vitro culture systems that lack the necessary phosphatases. Using manogepix directly ensures that the active compound is being tested.
Q3: What is the mechanism of action of manogepix?
A3: Manogepix is a first-in-class antifungal agent that targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for the proper localization and function of key cell wall proteins.[1] By inhibiting Gwt1, manogepix disrupts fungal cell wall integrity, leading to growth inhibition.
Q4: What are the general in vitro activity ranges for manogepix against common fungal pathogens?
A4: Manogepix has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including many resistant strains. The table below summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) ranges for manogepix against various fungi as determined by CLSI and EUCAST broth microdilution methods.
| Fungal Species | Method | MIC/MEC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | CLSI | 0.002 - 0.03 | 0.008 | 0.008 |
| Candida auris | CLSI | 0.004 - 0.06 | 0.03 | 0.03 |
| Candida glabrata | CLSI | ≤0.015 - 0.25 | 0.03 | 0.06 |
| Aspergillus fumigatus | EUCAST | 0.008 - 0.125 | 0.03 - 0.06 | 0.03 - 0.06 |
| Fusarium solani species complex | CLSI | ≤0.015 - 0.25 | ≤0.015 | 0.017 |
| Scedosporium spp. | CLSI | 0.015 - 0.06 | 0.03 | 0.06 |
Troubleshooting Guide
Issue: Precipitation is observed when preparing the stock solution of manogepix in DMSO.
-
Question: My manogepix powder is not fully dissolving in DMSO, or a precipitate forms immediately. What should I do?
-
Answer: This can occur if the DMSO is not of high purity or has absorbed water. It is recommended to use newly opened, anhydrous, high-purity DMSO.[4] Gentle warming and/or sonication can aid in dissolution.[4] For this compound, adjusting the pH to 3 with HCl may also improve solubility in DMSO.[4]
Issue: The compound precipitates upon dilution of the DMSO stock solution into the aqueous assay medium (e.g., RPMI 1640).
-
Question: I have a clear stock solution of manogepix in DMSO, but when I add it to my culture medium, it turns cloudy or a precipitate forms. How can I prevent this?
-
Answer: This is a common issue due to the low aqueous solubility of manogepix. Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 2.5%, as higher concentrations can inhibit fungal growth and affect experimental outcomes.[5] A study on Candida glabrata showed significant growth inhibition at DMSO concentrations of 2.5% and higher.[5]
-
Use a Co-solvent Strategy: For challenging solubility issues, a co-solvent system can be employed. A recommended protocol for this compound involves a multi-solvent mixture:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline This has been shown to yield a clear solution at concentrations of at least 2.5 mg/mL.[4]
-
-
Inclusion Complexation: The use of cyclodextrins can enhance the solubility of poorly soluble compounds. A protocol using a sulfobutylether-β-cyclodextrin (SBE-β-CD) solution has been suggested:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline) This can also achieve a clear solution at ≥ 2.5 mg/mL.[4]
-
-
Serial Dilutions in Medium: When preparing your working solutions, perform serial dilutions directly in the assay medium (e.g., RPMI 1640) from a concentrated stock. This gradual dilution can sometimes prevent the compound from crashing out of solution.
-
Issue: Inconsistent or variable MIC/MEC results.
-
Question: My MIC/MEC values for manogepix are not reproducible between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to solubility and experimental technique:
-
Incomplete Solubilization: If the drug is not fully dissolved in the stock solution, the actual concentration will be lower than calculated. Always ensure your stock solution is clear before making dilutions.
-
Precipitation in Assay Plates: The compound may be precipitating in the wells of the microtiter plate during incubation. Visually inspect the wells for any signs of precipitation. Consider using one of the solubilization strategies mentioned above.
-
Adsorption to Plastics: Poorly soluble compounds can sometimes adsorb to the plastic of the assay plates. While specific data for manogepix is not available, this is a known phenomenon.
-
DMSO Effects: Ensure that the final DMSO concentration is consistent across all wells and is below the inhibitory level for the fungal species being tested. Include a solvent control (medium with the same final DMSO concentration but no drug) to account for any effects of the solvent on fungal growth.
-
Experimental Protocols
Protocol 1: Standard Manogepix Stock and Working Solution Preparation for Broth Microdilution (CLSI/EUCAST Method)
This protocol is adapted from standard broth microdilution methods.[2][3]
-
Stock Solution Preparation (10 mg/mL in 100% DMSO):
-
Weigh the required amount of manogepix powder.
-
Add 100% anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, use gentle warming or sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Intermediate Dilutions:
-
Thaw an aliquot of the stock solution.
-
Perform an initial dilution of the stock solution in 100% DMSO to create an intermediate stock.
-
Further dilute this intermediate stock in the assay medium (e.g., RPMI 1640) to prepare the highest concentration for your assay.
-
-
Serial Dilutions in Microtiter Plate:
-
Add the appropriate volume of the highest drug concentration to the first column of a 96-well microtiter plate.
-
Perform serial two-fold dilutions across the plate using fresh assay medium.
-
Ensure the final volume in each well is consistent.
-
-
Inoculum Preparation and Addition:
-
Prepare the fungal inoculum according to the relevant CLSI or EUCAST standard (e.g., M27 for yeasts, M38 for filamentous fungi).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a growth control (inoculum in medium without drug) and a solvent control (inoculum in medium with the highest final DMSO concentration).
-
-
Incubation and Reading:
-
Incubate the plates at the recommended temperature and duration for the specific fungal species.
-
Read the MIC or MEC endpoints visually or using a spectrophotometer. The MIC is typically defined as the lowest concentration that causes a significant reduction (e.g., ≥50%) in growth compared to the growth control.
-
Visualizations
Caption: Experimental workflow for preparing manogepix solutions.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Manogepix, the Active Moiety of the Investigational Agent this compound, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rrpress.utsa.edu [rrpress.utsa.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor Manogepix stability in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with manogepix. The information herein is intended to help overcome potential stability issues in culture media and ensure the reliability of experimental results.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with manogepix, presented in a question-and-answer format.
Question 1: I am observing lower than expected antifungal activity of manogepix in my in vitro assays. Could this be a stability issue?
Answer:
Lower than expected activity can indeed be a sign of compound degradation in the culture medium. Manogepix, like many small molecules, can be susceptible to various factors in the complex environment of culture media. To troubleshoot this, consider the following:
-
Media Composition: Standard media like RPMI-1640 and YPD are commonly used for antifungal susceptibility testing.[1][2] However, components within these media, or supplements such as serum, could potentially interact with manogepix.
-
pH of the Medium: The pH of the culture medium can significantly influence the stability of small molecules.[3] Ensure that the pH of your medium is within the recommended range for your fungal species and that it remains stable throughout the experiment.
-
Incubation Temperature and Duration: While fungal cultures require specific temperatures for optimal growth, prolonged exposure to elevated temperatures can accelerate the degradation of chemical compounds.[4]
-
Solvent and Stock Solution: Manogepix is soluble in DMSO and ethanol.[5] Ensure your stock solution is properly prepared and stored. We recommend storing stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
To confirm if stability is the issue, you can perform a stability test by incubating manogepix in your culture medium under the same conditions as your experiment (but without the fungi) and measuring its concentration at different time points using a suitable analytical method like HPLC.
Question 2: I've prepared my manogepix working solution in culture medium and noticed a precipitate forming over time. What could be the cause and how can I resolve it?
Answer:
Precipitation of manogepix in your working solution can lead to inaccurate dosing and unreliable experimental results. Here are the likely causes and solutions:
-
Solubility Limits: While manogepix is soluble in organic solvents like DMSO, its solubility in aqueous-based culture media is lower.[5] When diluting your DMSO stock into the medium, ensure the final DMSO concentration is not too high, as this can cause the compound to precipitate out. A final DMSO concentration of less than 1% is generally recommended.
-
pH-Dependent Solubility: The solubility of a compound can be pH-dependent.[3] Verify the pH of your culture medium after adding all supplements, as some additives can alter the final pH.
-
Interaction with Media Components: Certain components in the culture medium, particularly proteins in serum supplements, can sometimes interact with small molecules and reduce their solubility.
To resolve this, you can try the following:
-
Optimize Dilution: When preparing your working solution, add the manogepix stock solution to the culture medium dropwise while vortexing to ensure rapid and even dispersion.
-
Pre-warm the Medium: Pre-warming the culture medium to the experimental temperature before adding the manogepix stock can sometimes improve solubility.
-
Use a Lower Concentration of Serum: If you suspect serum proteins are causing precipitation, try reducing the serum concentration if your experimental model allows for it.
-
Solubility Test: Perform a simple solubility test by preparing the highest concentration of manogepix you intend to use in the culture medium and visually inspecting for precipitation over the duration of your experiment.
Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing manogepix stock solutions?
Based on available data, DMSO and ethanol are suitable solvents for preparing manogepix stock solutions.[5] It is highly soluble in DMSO at 72 mg/mL (200.89 mM) and in ethanol at 20 mg/mL (55.8 mM).[1][5]
How should I store my manogepix stock solutions?
Stock solutions of manogepix should be stored at -20°C for up to one year or at -80°C for up to two years.[6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
Is manogepix sensitive to light?
While there is no specific data on the photosensitivity of manogepix, it is good laboratory practice to protect all small molecule solutions from direct light, especially during long-term storage and incubation. Storing solutions in amber vials or wrapping containers in aluminum foil can mitigate potential photodegradation.
Can I pre-mix manogepix in my culture medium and store it?
We do not recommend storing manogepix in culture medium for extended periods. The complex composition of culture media, which includes salts, amino acids, vitamins, and potentially serum, can promote the degradation of dissolved compounds over time.[7] It is always best to prepare fresh working solutions of manogepix in culture medium immediately before each experiment.
Data Summary
The following table summarizes key information regarding the solubility and storage of manogepix.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₁H₁₈N₄O₂ | [8] |
| Molecular Weight | 358.39 g/mol | [5][8] |
| Solubility in DMSO | 72 mg/mL (200.89 mM) | [1][5] |
| Solubility in Ethanol | 20 mg/mL (55.8 mM) | [5] |
| Stock Solution Storage | -20°C for 1 year; -80°C for 2 years | [6] |
Experimental Protocols
Protocol for Assessing Manogepix Stability in Culture Media
This protocol outlines a general method to determine the stability of manogepix in a specific culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Manogepix powder
-
DMSO (HPLC grade)
-
Culture medium of interest (e.g., RPMI-1640 with supplements)
-
Sterile, amber microcentrifuge tubes
-
Incubator set to the experimental temperature and CO₂ conditions
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
Procedure:
-
Prepare a Manogepix Stock Solution: Accurately weigh manogepix powder and dissolve it in DMSO to a final concentration of 10 mM.
-
Prepare the Working Solution: Dilute the 10 mM manogepix stock solution in the culture medium to the highest concentration you plan to use in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 1%.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution (e.g., 100 µL), and store it at -80°C. This will serve as your T=0 reference.
-
Incubation: Place the remaining working solution in an incubator under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution and immediately freeze them at -80°C to halt any further degradation.
-
Sample Preparation for HPLC: Once all time-point samples are collected, thaw them and prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., by adding acetonitrile) if the medium contains serum, followed by centrifugation to remove precipitated proteins.
-
HPLC Analysis: Analyze the supernatant from each sample by HPLC. The concentration of manogepix is determined by comparing the peak area of the analyte to a standard curve of known manogepix concentrations.
-
Data Analysis: Calculate the percentage of manogepix remaining at each time point relative to the T=0 sample. A significant decrease in concentration over time indicates instability.
Visualizations
Caption: Workflow for assessing the stability of manogepix in culture media.
Caption: Logical pathway for troubleshooting suspected manogepix instability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In Vitro Activity of APX001A (Manogepix) and Comparator Agents against 1,706 Fungal Isolates Collected during an International Surveillance Program in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. GSRS [precision.fda.gov]
Interpreting trailing endpoints in Manogepix MIC testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering trailing endpoints in Manogepix (MGX) Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs)
Q1: What is a trailing endpoint in the context of antifungal susceptibility testing?
A trailing endpoint, also known as trailing growth, is the observation of reduced but persistent fungal growth at drug concentrations above the true Minimum Inhibitory Concentration (MIC). This phenomenon can make it difficult to determine the precise MIC value, as a clear endpoint of complete growth inhibition is not achieved.[1] For some antifungals, isolates that appear susceptible after 24 hours of incubation may show growth patterns suggesting resistance after 48 hours, a phenotype sometimes described as "low-high".[1]
Q2: Is trailing a known issue with Manogepix MIC testing?
While trailing is a well-documented phenomenon with some antifungal classes like azoles, it is less characterized for manogepix. Some research has indicated that Candida albicans isolates exhibiting heavy trailing with fluconazole remain highly susceptible to manogepix, suggesting that the mechanisms causing trailing with azoles may not confer resistance to manogepix.[2] However, a gradual decrease in metabolic activity across a range of manogepix concentrations has been noted for some fungi, which can complicate endpoint determination.[3]
Q3: What is the mechanism of action of Manogepix?
Manogepix is the active form of the prodrug fosmanogepix. It has a novel mechanism of action, targeting the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[4] By inhibiting Gwt1, manogepix disrupts the integrity of the fungal cell wall, leading to cell death.[4]
Q4: How are Manogepix MIC endpoints typically determined according to established protocols?
According to Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, the MIC endpoint for yeasts is generally read as the lowest concentration of manogepix that produces a significant decrease in growth (approximately 50% inhibition) compared to the growth control.[5][6] For molds, a Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the large, fluffy, filamentous growth observed in the control well.[3]
Troubleshooting Guide: Interpreting Trailing Endpoints
Issue: I am observing trailing growth in my Manogepix MIC assay, making it difficult to determine the endpoint.
This guide provides a systematic approach to troubleshoot and interpret trailing endpoints in Manogepix MIC testing.
Step 1: Verify Experimental Protocol Adherence
Ensure that your experimental setup strictly adheres to the recommended CLSI or EUCAST guidelines for antifungal susceptibility testing of manogepix.[7][8] Key parameters to double-check are:
-
Inoculum Preparation: The inoculum size should be carefully standardized as per the protocol.
-
Media and Buffering: Use the recommended growth medium (e.g., RPMI 1640) and buffer. The pH of the medium can significantly influence trailing with some antifungals.[1]
-
Incubation Time and Temperature: Adhere to the specified incubation time (typically 24 hours for Candida spp.) and temperature (35°C).[6] Reading MICs at 24 hours, even if trailing is observed at 48 hours, may be more clinically relevant for some antifungals.[1]
Step 2: Re-evaluate Endpoint Reading
For yeasts, the recommended endpoint is a 50% reduction in growth compared to the positive control, not necessarily complete inhibition.[5][6] If you are using a spectrophotometer, this corresponds to the well with a reading that is 50% of the reading in the growth control well. For visual reading, this is a "prominent decrease in turbidity".
For molds, especially Aspergillus, some protocols suggest ignoring potential trailing growth and reading the endpoint as the last well in a series of completely inhibited wells.[3]
Step 3: Consider a Colorimetric Assay
If visual or spectrophotometric determination of the endpoint remains challenging due to trailing, consider using a colorimetric assay that measures metabolic activity.[3] This can sometimes provide a more objective measure of fungal viability and a clearer endpoint.
Step 4: Consult Reference Strains
Include quality control (QC) strains with known manogepix MIC values in your assay (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258).[7] If the QC strain results are within the expected range, it provides confidence that the assay is performing correctly and the trailing is a characteristic of the test isolate.
Step 5: Correlate with Other Antifungals (with caution)
Some studies have shown a correlation between elevated manogepix MICs and fluconazole resistance in certain Candida species.[2] However, this is not always the case, and trailing with azoles does not necessarily predict trailing or resistance to manogepix.[2] This information should be used for investigational purposes only and not for clinical interpretation without further validation.
Data Presentation
Table 1: Manogepix MIC Testing Parameters for Yeasts (CLSI/EUCAST)
| Parameter | Recommendation | Reference |
| Method | Broth Microdilution | [7][8] |
| Medium | RPMI 1640 | [1] |
| Inoculum Size | Standardized as per CLSI/EUCAST | [7][8] |
| Incubation | 35°C for 24 hours | [6] |
| Endpoint | ≥50% reduction in growth compared to control | [5][6] |
Table 2: Manogepix MEC Testing Parameters for Molds (CLSI/EUCAST)
| Parameter | Recommendation | Reference |
| Method | Broth Microdilution | [3] |
| Medium | RPMI 1640 | [3] |
| Inoculum Size | Standardized as per CLSI/EUCAST | [3] |
| Incubation | 35°C for 48-72 hours | [6] |
| Endpoint | Lowest concentration showing morphologically abnormal, small, compact colonies | [3] |
Experimental Protocols
Broth Microdilution MIC Testing for Yeasts (Adapted from CLSI M27)
-
Prepare Inoculum: From a 24-hour culture on Sabouraud dextrose agar, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final recommended inoculum concentration.
-
Prepare Drug Dilutions: Perform serial twofold dilutions of manogepix in RPMI 1640 in a 96-well microtiter plate.
-
Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate: Incubate the plate at 35°C for 24 hours.
-
Read MIC: Determine the MIC as the lowest concentration of manogepix that causes a ≥50% reduction in turbidity compared to the growth control.
Mandatory Visualization
Caption: Troubleshooting workflow for trailing endpoints in Manogepix MIC testing.
References
- 1. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manogepix (APX001A) Displays Potent In Vitro Activity against Human Pathogenic Yeast, but with an Unexpected Correlation to Fluconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Efflux Pump Expression in Candida Mutants Results in Decreased Manogepix Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Addressing high background in Gwt1 inhibition assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Gwt1 inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is Gwt1 and why is it a target for drug development?
Gwt1 (Glycosylphosphatidylinositol-anchored wall transfer protein 1) is an essential enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway in fungi.[1][2] This pathway is crucial for the proper localization and function of many cell surface proteins, which are vital for fungal cell wall integrity, adhesion, and virulence. As the fungal Gwt1 has significant structural differences from its human homolog, PIG-W, it is an attractive target for the development of selective antifungal drugs with potentially fewer side effects.
Q2: What is the mechanism of action of Gwt1 inhibitors?
Gwt1 catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI) using palmitoyl-CoA as the acyl donor. Most known Gwt1 inhibitors, such as manogepix, act as competitive inhibitors of palmitoyl-CoA.[1][2] By binding to the hydrophobic cavity where palmitoyl-CoA would normally bind, these inhibitors block the acylation step, leading to a disruption of the GPI anchor biosynthesis pathway.
Q3: What are the downstream consequences of Gwt1 inhibition?
Inhibition of Gwt1 leads to a depletion of GPI-anchored proteins on the fungal cell surface. This compromises the structural integrity of the cell wall, can inhibit biofilm formation and germ tube formation, and ultimately restricts fungal growth. The accumulation of unprocessed GPI precursors in the endoplasmic reticulum can also induce ER stress.
Troubleshooting Guide: High Background in Gwt1 Inhibition Assays
High background can obscure the signal from genuine Gwt1 inhibition, leading to inaccurate IC50 values and false negatives. This guide provides a systematic approach to identifying and mitigating the common causes of high background in a typical radioactive TLC-based Gwt1 inhibition assay.
Visualizing the Problem: What does "High Background" look like?
In a TLC-based assay, high background can manifest in several ways:
-
High signal in no-enzyme controls: The lane corresponding to the reaction without the Gwt1 enzyme shows a significant radioactive signal at the product's Rf value.
-
Streaking of radioactivity along the TLC lane: Instead of a distinct spot for the product, the radioactivity is smeared along the path of solvent migration.[3][4][5][6]
-
Generally elevated radioactive signal across the entire TLC plate: The baseline radioactivity is high, reducing the signal-to-noise ratio.
Systematic Troubleshooting
Step 1: Analyze Your Controls
Proper controls are the first step in diagnosing the source of high background.
| Control Reaction | Purpose | Expected Result | Indication of a Problem if Result is Aberrant |
| No Enzyme Control | To assess the non-enzymatic degradation of the substrate and non-specific binding of the substrate or product to the membrane preparation. | No product formation (no radioactive spot at the product Rf). | A radioactive spot at the product Rf suggests substrate degradation or contamination. |
| No Membrane Control | To check for contamination in the reaction buffer and substrate. | No product formation. | Product formation indicates contamination in the reagents. |
| No Inhibitor Control (Positive Control) | To confirm the enzyme is active. | Clear product spot. | No product formation indicates a problem with the enzyme or other assay components. |
Step 2: Investigate Potential Causes and Solutions
If your controls indicate a problem, or if you are experiencing general high background, consider the following potential causes:
| Potential Cause | Recommended Solution |
| Radiolabeled Substrate Impurity or Degradation: The radiolabeled palmitoyl-CoA may contain radioactive impurities that co-migrate with the product or has degraded over time. | - Check Substrate Purity: Run a TLC of the radiolabeled substrate alone to check for impurities. - Use Fresh Substrate: Aliquot and store the radiolabeled substrate according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. |
| Contaminated Buffers or Water: Contaminants in your buffers can interfere with the assay.[7] | - Use High-Purity Reagents: Prepare all buffers with high-purity water and reagents. - Prepare Fresh Buffers: Make fresh buffers regularly to avoid microbial growth or degradation. |
| Potential Cause | Recommended Solution |
| High Non-Specific Binding to Membranes: The radiolabeled substrate may be binding non-specifically to the membrane preparation. | - Optimize Membrane Concentration: Use the lowest concentration of membrane preparation that gives a robust signal. - Include BSA: Add a low concentration of bovine serum albumin (BSA) to the reaction buffer to block non-specific binding sites. |
| Contaminating Enzyme Activity: The membrane preparation may contain other enzymes that can utilize the substrate. | - Use a Specific Gwt1 Source: If possible, use a purified or enriched source of Gwt1. - Characterize Membrane Prep: Perform control experiments to test for other potential enzymatic activities. |
| Potential Cause | Recommended Solution |
| Sample Overloading: Applying too much of the reaction mixture to the TLC plate can cause streaking.[4][6][8] | - Reduce Sample Volume: Apply a smaller volume of the reaction mixture to the plate. - Dilute the Sample: If the signal is strong, consider diluting the reaction mixture before spotting. |
| Inappropriate Solvent System: The solvent system may not be optimal for separating the substrate and product, leading to overlapping spots or streaking.[3][4][6] | - Optimize Solvent System: Adjust the polarity of the solvent system to achieve better separation. A common solvent system for lipid separation is chloroform:methanol:water in various ratios. |
| Uneven Solvent Front: An uneven migration of the solvent front can lead to distorted spots.[6] | - Ensure Proper Chamber Saturation: Line the TLC chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. - Level the Chamber: Make sure the TLC chamber is on a level surface. |
| Contaminated TLC Plates: Dust or other contaminants on the TLC plate can interfere with the separation. | - Handle Plates with Care: Only handle TLC plates by the edges. - Pre-run Plates: Pre-develop the TLC plates in the mobile phase to clean the silica surface before applying the sample. |
Experimental Protocols
Key Experiment: In Vitro Gwt1 Inhibition Assay using Radiolabeled Palmitoyl-CoA and TLC
This protocol is a representative method for assessing Gwt1 inhibition.
1. Preparation of Reagents:
- Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM DTT.
- Gwt1-containing membranes: Prepare a membrane fraction from a fungal strain overexpressing Gwt1. Determine the protein concentration using a standard method (e.g., Bradford assay).
- Substrate Mix: Prepare a solution containing unlabeled GlcN-PI and [3H]-palmitoyl-CoA in the assay buffer. The final concentrations in the reaction should be optimized, but a starting point could be 10 µM GlcN-PI and 0.5 µCi [3H]-palmitoyl-CoA.
- Inhibitor Solutions: Dissolve test compounds in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO.
- Stop Solution: Chloroform:Methanol (2:1, v/v).
- TLC Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v).
2. Assay Procedure:
- In a microcentrifuge tube, add the following in order:
- Assay Buffer
- Gwt1-containing membranes (e.g., 10-20 µg of total protein)
- Inhibitor solution or DMSO (for control)
- Pre-incubate the mixture at 30°C for 10 minutes.
- Initiate the reaction by adding the Substrate Mix.
- Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding the Stop Solution.
- Vortex vigorously and centrifuge to separate the phases.
- Carefully collect the lower organic phase.
3. TLC Analysis:
- Spot the collected organic phase onto a silica TLC plate.
- Allow the spot to dry completely.
- Develop the TLC plate in a chamber pre-saturated with the TLC Mobile Phase.
- Allow the solvent front to migrate to near the top of the plate.
- Remove the plate and allow it to air dry.
- Visualize the radioactive spots using a phosphorimager or by autoradiography.
4. Data Analysis:
- Quantify the radioactivity of the product spot (GlcN-(acyl)PI) and any remaining substrate.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: The Gwt1 signaling pathway in the endoplasmic reticulum.
Caption: A logical workflow for troubleshooting high background in Gwt1 assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiozindia.com [microbiozindia.com]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Troubleshooting inconsistent results in Fosmanogepix synergy studies
Welcome to the technical support center for researchers engaged in Fosmanogepix synergy studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro synergy testing. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it a good candidate for synergy studies?
This compound is a first-in-class antifungal agent that, after being converted to its active form manogepix in the body, inhibits the fungal enzyme Gwt1.[1][2][3] This enzyme is crucial for the synthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential components of the fungal cell wall. By disrupting this pathway, manogepix compromises the integrity of the fungal cell wall, leading to cell death.[1][2][3] This novel mechanism of action makes it a promising candidate for combination therapy, as it can be paired with antifungals that target different cellular processes, potentially leading to synergistic effects and overcoming resistance.
Q2: Which antifungal classes have shown synergy with this compound?
Published studies have reported synergistic or favorable interactions between this compound (or its active moiety, manogepix) and several other antifungal agents, including:
-
Echinocandins (e.g., anidulafungin): Synergy has been observed against Candida auris.[2][4][5]
-
Azoles (e.g., itraconazole): Synergy has been reported against Madurella mycetomatis.[6][7][8][9][10]
-
Polyenes (e.g., liposomal amphotericin B): While some in vitro studies have shown indifference, in vivo studies have demonstrated the superiority of combination therapy in treating invasive mold infections.[11][12][13] This highlights the importance of considering both in vitro and in vivo models.
-
Calcineurin Inhibitors: Synergistic interactions have been reported.
Q3: What are the common methods for assessing antifungal synergy in vitro?
The two most common methods for in vitro synergy testing are:
-
Checkerboard microdilution assay: This method involves testing a matrix of serial dilutions of two drugs to determine their combined effect on fungal growth. The results are typically quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
-
Time-kill curve analysis: This dynamic method assesses the rate and extent of fungal killing over time when exposed to antifungals alone and in combination.
Troubleshooting Inconsistent Results
Inconsistent results in synergy studies can be frustrating. This guide provides a question-and-answer format to help you troubleshoot common issues.
Checkerboard Assay Issues
Q: My Minimum Inhibitory Concentration (MIC) values for single agents are inconsistent between experiments. What could be the cause?
A: Inconsistent MICs are a common source of variability in synergy studies and can be caused by several factors:
-
Inoculum preparation: The size of the fungal inoculum is critical. A higher than intended inoculum can lead to falsely elevated MICs. Ensure you are using a standardized inoculum preparation method, such as a spectrophotometer to measure turbidity or a hemocytometer for cell counting.
-
Media and incubation conditions: The type of media, pH, and incubation time and temperature can all influence fungal growth and, consequently, MIC values. Adhere strictly to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI).
-
Drug preparation: Ensure accurate serial dilutions of your antifungal agents. Errors in dilution can lead to significant variations in the final concentrations tested.
-
Trailing growth: Some fungi, particularly Candida species, can exhibit "trailing," where a small amount of residual growth is observed at concentrations above the true MIC. This can make visual determination of the MIC difficult. It is important to establish a consistent endpoint for reading your plates (e.g., 50% or 90% growth inhibition compared to the drug-free control).
Q: My Fractional Inhibitory Concentration Index (FICI) values are not reproducible. How can I improve this?
A: Reproducibility of FICI values depends heavily on the consistency of your MICs. Once you have addressed the factors affecting MIC variability, consider the following:
-
Endpoint reading: The visual assessment of growth inhibition in the checkerboard plate can be subjective. To improve objectivity, consider using a plate reader to measure optical density.
-
FICI calculation: Ensure you are using the correct formula for FICI calculation: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI: The interpretation of the FICI can vary slightly between studies. It is important to pre-define your criteria for synergy, additivity/indifference, and antagonism. A common interpretation is:
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Issues
Q: My time-kill curves show a lot of variability between replicates. What are the likely causes?
A: Variability in time-kill assays can stem from:
-
Inoculum effect: As with MIC testing, the starting inoculum size can significantly impact the killing kinetics. A standardized and consistent inoculum is crucial.
-
Sampling and plating: Ensure proper mixing of the culture before taking each sample to get a representative aliquot. Inaccurate serial dilutions or plating volumes will lead to variable colony counts.
-
Antifungal carryover: Residual antifungal drug in the sample can inhibit growth on the agar plate, leading to falsely low colony counts. To mitigate this, consider methods like washing the cells by centrifugation or using techniques to neutralize the drug.
-
Timepoint accuracy: Adhere to a strict timeline for sampling to ensure the intervals are consistent across all experiments.
Q: I am not observing the expected synergistic killing in my time-kill assay, even though the checkerboard assay suggested synergy. Why might this be?
A: Discrepancies between checkerboard and time-kill assays can occur and may be due to:
-
Static vs. Dynamic Measurement: The checkerboard assay is a static endpoint measurement, while the time-kill assay provides a dynamic view of the antifungal interaction over time. A combination might be synergistic at a specific time point but not at others.
-
Concentration-dependent effects: The concentrations used in time-kill assays are often based on the MIC. The synergistic effect might be more pronounced at different concentrations (e.g., sub-MIC).
-
Fungistatic vs. Fungicidal Synergy: The checkerboard assay primarily measures growth inhibition (fungistatic effect), while the time-kill assay can differentiate between fungistatic and fungicidal activity. A combination may be synergistic in inhibiting growth but not in killing the fungus.
Quantitative Data Summary
The following table summarizes available quantitative data from in vitro synergy studies of manogepix (the active form of this compound) with other antifungal agents.
| Fungal Species | Interacting Drug | Method | FICI Range | Interaction |
| Candida auris | Anidulafungin | Checkerboard | 0.28 - 0.75 | Synergy[4][5] |
| Madurella mycetomatis | Itraconazole | Checkerboard | Not specified | Synergy reported in 70% of isolates[6][7][8][10] |
| Aspergillus fumigatus | Liposomal Amphotericin B | Checkerboard | Not specified | Indifference[12] |
Experimental Protocols
Checkerboard Microdilution Assay
This protocol is a generalized guide. Specific parameters may need to be optimized for your particular fungal species and laboratory conditions.
-
Prepare Antifungal Stock Solutions: Dissolve this compound and the second antifungal agent in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Prepare Inoculum: Culture the fungal isolate on an appropriate agar medium. Prepare a fungal suspension in sterile saline or RPMI 1640 medium and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Further dilute the suspension to the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
Prepare Drug Dilutions in Microtiter Plate:
-
In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells.
-
In the first column, add 50 µL of the highest concentration of Drug A (this compound). Perform serial dilutions across the rows by transferring 50 µL from one well to the next.
-
In the first row, add 50 µL of the highest concentration of Drug B. Perform serial dilutions down the columns.
-
This creates a matrix of drug concentrations. Include wells with each drug alone and a drug-free growth control.
-
-
Inoculate the Plate: Add 100 µL of the prepared fungal inoculum to each well.
-
Incubate: Incubate the plate at 35°C for 24-48 hours.
-
Read Results: Determine the MIC of each drug alone and in combination by visually assessing growth or by using a microplate reader to measure optical density. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the control.
-
Calculate FICI: Use the formula provided in the troubleshooting section to calculate the FICI for each well showing growth inhibition. The lowest FICI value is reported as the result for the combination.
Time-Kill Curve Analysis
This protocol provides a general framework for performing time-kill curve experiments.
-
Prepare Fungal Inoculum: Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final starting inoculum of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.
-
Prepare Test Tubes: Prepare tubes containing RPMI 1640 medium with the desired concentrations of this compound, the second antifungal, and the combination of both. Also include a drug-free growth control tube. Drug concentrations are often based on the MIC values (e.g., 1x MIC, 2x MIC).
-
Inoculate and Incubate: Inoculate each tube with the prepared fungal suspension and incubate at 35°C with agitation.
-
Collect Samples: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline and plate a known volume onto an appropriate agar medium.
-
Incubate Plates and Count Colonies: Incubate the plates at 35°C until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.
-
Plot and Analyze Data: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Heightened Efficacy of Anidulafungin When Used in Combination with Manogepix or 5-Flucytosine against Candida auris In Vitro. - SORA [openaccess.sgul.ac.uk]
- 5. journals.asm.org [journals.asm.org]
- 6. The combination of manogepix and itraconazole is synergistic and inhibits the growth of Madurella mycetomatis in vitro but not in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The combination of manogepix and itraconazole is synergistic and inhibits the growth of Madurella mycetomatis in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.eur.nl [pure.eur.nl]
- 10. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 11. researchgate.net [researchgate.net]
- 12. The Combination Treatment of this compound and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Combination Treatment of this compound and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosmanogepix In Vitro Experiments: A Technical Support Center
Welcome to the technical support center for Fosmanogepix in vitro research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental artifacts and to offer troubleshooting support for in vitro studies involving this compound and its active moiety, Manogepix.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class antifungal agent that acts as a prodrug, which is converted in vivo to its active form, Manogepix.[1][2] Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[1][3] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for tethering certain proteins to the fungal cell wall.[1][3] Inhibition of Gwt1 disrupts cell wall integrity, leading to fungal cell death.[4]
Q2: Which fungal species are generally susceptible to this compound in vitro?
Manogepix has demonstrated broad-spectrum in vitro activity against a wide range of yeasts and molds. This includes activity against common and difficult-to-treat pathogens such as Candida spp. (including many fluconazole and echinocandin-resistant strains), Aspergillus spp., Cryptococcus spp., Fusarium spp., and Scedosporium spp.[1][3][5][6]
Q3: Are there any fungal species known to have high MICs or intrinsic resistance to this compound?
Yes, in vitro studies have shown that Manogepix has poor activity against Candida krusei.[4] This is believed to be due to non-target-based mechanisms, such as differences in cell permeability and efflux, rather than alterations in the Gwt1 target protein.[4]
Q4: What is the appropriate endpoint to measure in vitro susceptibility to Manogepix for different types of fungi?
Similar to the echinocandin class of antifungals, the appropriate endpoint for in vitro susceptibility testing of Manogepix depends on the fungal morphology:
-
For yeasts (e.g., Candida spp., Cryptococcus spp.), the Minimum Inhibitory Concentration (MIC) is the standard endpoint. This is typically defined as the lowest drug concentration that causes a significant (≥50%) reduction in growth compared to the drug-free control.[7]
-
For molds (e.g., Aspergillus spp., Fusarium spp.), the Minimum Effective Concentration (MEC) is the recommended endpoint. The MEC is defined as the lowest drug concentration at which a visible change in hyphal morphology occurs, such as the formation of small, rounded, and compact hyphae instead of the normal filamentous growth.[8][9][10][11][12]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during in vitro experiments with this compound.
Issue 1: Higher-than-Expected MIC Values for Yeast Isolates
Observation: You observe unexpectedly high Manogepix MIC values for certain yeast isolates, particularly those that also exhibit elevated fluconazole MICs.
Potential Cause and Explanation: Recent research has identified an unexpected correlation between increased Manogepix MICs and fluconazole MICs for several Candida species.[8] This is not due to cross-resistance at the target level, as Manogepix and fluconazole have distinct mechanisms of action. The leading hypothesis is that this phenomenon may be mediated by the overexpression of multidrug efflux pumps.[11] Some fluconazole-resistant strains have mutations that lead to the upregulation of efflux pumps, which can actively transport a variety of drugs, potentially including Manogepix, out of the fungal cell, thereby increasing the MIC.
Troubleshooting Steps:
-
Confirm Species Identification: Ensure the correct identification of your fungal isolate, as some species have intrinsically higher MICs.
-
Concurrent Fluconazole Testing: Test the isolates against fluconazole to check for a correlation in MIC values.
-
Efflux Pump Inhibitor Studies: Consider performing experiments with known efflux pump inhibitors (e.g., verapamil, cyclosporine A) in combination with Manogepix to see if this reverses the high MIC phenotype. A significant reduction in the Manogepix MIC in the presence of an efflux pump inhibitor would support this as the underlying mechanism.
-
Gene Expression Analysis: If feasible, perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of known efflux pump genes (e.g., CDR1, CDR2, MDR1) in the isolates with high Manogepix MICs compared to susceptible control strains.
Logical Workflow for Investigating High MICs
Caption: Workflow for troubleshooting high Manogepix MICs.
Issue 2: Apparent Fungal Growth at High Concentrations of Manogepix (Paradoxical-Like Effect)
Observation: After determining a MIC or MEC, you observe renewed or persistent, albeit sometimes reduced, fungal growth in wells containing concentrations of Manogepix significantly higher than the MIC/MEC.
Potential Cause and Explanation: While not yet definitively reported for this compound, a "paradoxical effect" or "Eagle effect" is a known in vitro artifact for other cell wall-active antifungals like the echinocandins. At supra-MIC concentrations, the stress on the fungal cell wall can trigger compensatory mechanisms, such as the upregulation of chitin synthesis, which can lead to a resurgence of growth. Given that Manogepix also targets cell wall integrity, a similar phenomenon is plausible.
Troubleshooting Steps:
-
Verify the Observation: Repeat the experiment, ensuring accurate drug dilutions and inoculum preparation. Use a growth curve methodology (monitoring optical density over time) in addition to endpoint readings to better characterize the growth dynamics.
-
Microscopic Examination: Examine the morphology of the fungal cells growing at these high concentrations. They may exhibit altered morphology compared to the drug-free control.
-
Subculture and Retest: Subculture the fungi growing at high Manogepix concentrations onto drug-free media and then re-test their susceptibility. True resistance would likely show a stable, high MIC. If the paradoxical effect is present, the re-tested MIC should be similar to the original susceptible MIC.
-
Investigate Compensatory Pathways: If this effect is reproducible and of scientific interest, you could investigate the underlying mechanism by:
-
Staining for Chitin: Use a fluorescent stain like Calcofluor White to visualize chitin deposition in the cell walls of fungi grown in high concentrations of Manogepix.
-
Inhibiting Chitin Synthesis: Perform synergy testing with a chitin synthase inhibitor (e.g., nikkomycin Z) to see if this abrogates the paradoxical growth.
-
Signaling Pathway Implicated in the Paradoxical Effect
Caption: Hypothetical pathway for a paradoxical-like effect.
Quantitative Data Summary
The following tables summarize the in vitro activity of Manogepix against various fungal species as reported in the literature. These values can serve as a general reference for expected outcomes.
Table 1: In Vitro Activity of Manogepix against Candida Species
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 0.002 - 0.06 | 0.008 | 0.016 |
| C. glabrata | 0.004 - 0.12 | 0.016 | 0.03 |
| C. parapsilosis | 0.004 - 0.12 | 0.016 | 0.03 |
| C. tropicalis | 0.004 - 0.06 | 0.008 | 0.016 |
| C. auris | 0.002 - 0.063 | 0.008 | 0.016 |
| C. krusei | 2 - >32 | >8 | >8 |
Data compiled from multiple sources. Ranges may vary between studies.
Table 2: In Vitro Activity of Manogepix against Molds
| Mold Species | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) |
| Aspergillus fumigatus | 0.008 - 0.125 | 0.015 | 0.03 |
| Aspergillus flavus | 0.015 - 0.06 | 0.03 | 0.03 |
| Fusarium solani | ≤0.015 - 0.25 | ≤0.015 | 0.06 |
| Scedosporium apiospermum | 0.015 - 0.12 | 0.03 | 0.12 |
Data compiled from multiple sources. Ranges may vary between studies.
Experimental Protocols
Protocol 1: Gwt1 Inhibition Assay (Cell-Free Biochemical Assay)
This protocol is a synthesized methodology based on descriptions of in vitro acylation reactions for Gwt1.
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of Gwt1 in a cell-free system.
Materials:
-
Yeast strain overexpressing Gwt1
-
Microsomal membrane fraction preparation buffer (e.g., Tris-HCl, sucrose, DTT, protease inhibitors)
-
Reaction buffer (e.g., HEPES, MgCl₂, MnCl₂, ATP, Coenzyme A)
-
Substrate: Glucosamine-phosphatidylinositol (GlcN-PI)
-
Radiolabeled acyl donor (e.g., [¹⁴C]-Palmitoyl-CoA)
-
Test compound (Manogepix or other inhibitors)
-
TLC plates and solvent system (e.g., chloroform/methanol/water)
-
Phosphorimager or scintillation counter
Methodology:
-
Prepare Microsomal Fractions:
-
Grow the Gwt1-overexpressing yeast strain to mid-log phase.
-
Harvest cells and generate spheroplasts using zymolyase.
-
Lyse spheroplasts by osmotic shock and dounce homogenization.
-
Perform differential centrifugation to isolate the microsomal membrane fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, microsomal membranes (containing Gwt1), and GlcN-PI substrate.
-
Add the test compound at various concentrations (or DMSO as a vehicle control).
-
Pre-incubate for a short period at the reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding the radiolabeled acyl donor (e.g., [¹⁴C]-Palmitoyl-CoA).
-
Incubate for a defined period (e.g., 30-60 minutes) at the reaction temperature.
-
-
Extraction and Analysis:
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Extract the lipids.
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the acylated product (GlcN-(acyl)PI) from the unreacted substrate.
-
Visualize the radiolabeled spots using a phosphorimager or by scraping the spots and quantifying using a scintillation counter.
-
-
Data Interpretation:
-
Calculate the percentage of inhibition of Gwt1 activity at each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value of the test compound.
-
Experimental Workflow for Gwt1 Inhibition Assay
Caption: Workflow for a cell-free Gwt1 inhibition assay.
Protocol 2: Broth Microdilution for Minimum Effective Concentration (MEC) Determination for Molds
This protocol is based on the standardized methods for antifungal susceptibility testing of filamentous fungi.
Objective: To determine the MEC of Manogepix against a mold isolate.
Materials:
-
Mold isolate
-
Potato Dextrose Agar (PDA) or similar for fungal culture
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Manogepix stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or inverted microscope
-
Sterile, distilled water with 0.05% Tween 80
Methodology:
-
Inoculum Preparation:
-
Grow the mold on a PDA plate until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline-Tween solution and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to the desired concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of Manogepix in RPMI 1640 medium directly in the 96-well plate to achieve the desired final concentration range.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
-
-
Inoculation and Incubation:
-
Add the adjusted fungal inoculum to each well (except the negative control).
-
Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.
-
-
Reading the MEC:
-
The MEC is read as the lowest concentration of Manogepix that produces morphologically abnormal, compact, and rounded hyphal forms as compared to the abundant, filamentous growth in the drug-free control well.
-
The endpoint is best determined using an inverted microscope.
-
Disclaimer: These protocols are intended as a guide. Researchers should consult the latest standardized guidelines (e.g., CLSI, EUCAST) and optimize conditions for their specific experimental setup.
References
- 1. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2004048604A1 - Method of screening compound inhibiting enzymatic activity of gwt1 gene product - Google Patents [patents.google.com]
- 4. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. identification-of-a-species-specific-inhibitor-of-glycosylphosphatidylinositol-synthesis - Ask this paper | Bohrium [bohrium.com]
- 7. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manogepix (APX001A) Displays Potent In Vitro Activity against Human Pathogenic Yeast, but with an Unexpected Correlation to Fluconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Fosmanogepix Prodrug Conversion
This technical support center provides guidance for researchers, scientists, and drug development professionals working with fosmanogepix. It offers troubleshooting advice and frequently asked questions to address potential variability in the in vivo conversion of the this compound prodrug to its active moiety, manogepix.
Troubleshooting Guide
This guide is designed to help you navigate common challenges and unexpected results during your in vivo experiments with this compound.
| Question/Issue | Possible Causes | Recommended Actions |
| Lower-than-expected plasma concentrations of manogepix after this compound administration. | 1. Suboptimal Activity of Alkaline Phosphatases: The conversion of this compound to manogepix is dependent on the activity of systemic alkaline phosphatases.[1][2][3][4][5] Certain disease states (e.g., hypothyroidism, severe anemia) or genetic factors can lead to lower enzyme levels. 2. Pre-analytical Sample Handling Issues: Degradation of this compound or manogepix in the collected samples can lead to inaccurate measurements. 3. Incorrect Dosing or Formulation Issues: Errors in dose calculation or problems with the formulation's stability and release characteristics can result in lower systemic exposure. | 1. Assess Alkaline Phosphatase Activity: Measure the baseline alkaline phosphatase activity in the plasma of your animal models or human subjects. Consider stratifying your study population based on these levels. 2. Optimize Sample Handling: Ensure rapid processing of blood samples, using appropriate anticoagulants and storing them at the recommended temperature (-80°C) to prevent degradation. 3. Verify Dosing and Formulation: Double-check all dose calculations and ensure the formulation is prepared and administered according to the protocol. |
| High inter-subject variability in manogepix plasma concentrations. | 1. Genetic Polymorphisms in Alkaline Phosphatases: Natural variations in the genes encoding for alkaline phosphatases can lead to differences in enzyme activity among individuals. 2. Underlying Health Status of Subjects: The overall health and physiological state of the subjects can influence drug metabolism. For instance, compromised liver or kidney function can affect drug clearance and distribution. 3. Co-administration of Other Drugs: Potential drug-drug interactions could either inhibit or induce the activity of phosphatases, although specific interactions with this compound are not well-documented.[2] | 1. Genotyping: If significant variability is observed, consider genotyping for common polymorphisms in alkaline phosphatase genes. 2. Thorough Subject Screening: Ensure a comprehensive health screening of subjects to identify any underlying conditions that may affect drug metabolism. 3. Review Concomitant Medications: Carefully document and review all co-administered medications to identify any potential interactions. |
| This compound is detected in plasma at later time points than expected. | 1. Slower than expected conversion: This could be a more direct indicator of reduced alkaline phosphatase activity. 2. Analytical Method Sensitivity: The lower limit of quantification (LLOQ) of your analytical method might be very low, allowing for the detection of residual prodrug.[1] | 1. Correlate with Manogepix Levels: Analyze the corresponding manogepix concentrations. If manogepix levels are also low, it points towards a conversion issue. 2. Review Analytical Method: Confirm that the LLOQ for this compound is appropriate for your study's objectives. The rapid in vivo conversion means this compound concentrations are typically only quantifiable for a short period after administration.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of conversion of this compound to manogepix?
This compound is an N-phosphonooxymethyl prodrug. In vivo, it is rapidly and extensively metabolized by systemic alkaline phosphatases, which cleave the phosphate group to release the active antifungal agent, manogepix.[1][3][4][5][6]
Q2: How quickly is this compound converted to manogepix in vivo?
The conversion is very rapid. Following intravenous administration, plasma concentrations of this compound are typically only quantifiable for 4-12 hours.[1][4] After oral administration, this compound is often not quantifiable due to first-pass metabolism.[1]
Q3: What is the oral bioavailability of this compound?
This compound has excellent oral bioavailability, reported to be greater than 90%.[6][7] This allows for a seamless transition between intravenous and oral formulations without compromising blood concentrations of manogepix.[6][8][9]
Q4: Does food affect the absorption of oral this compound?
Administration of oral this compound after a meal (post cibum) has been shown to improve its tolerability compared to administration before a meal (ante cibum).[7]
Q5: What are the main routes of elimination for manogepix?
In animal models, the primary elimination routes for manogepix were identified as biliary in rats and fecal in monkeys.[6] Human studies have shown similar excretion between urinary and faecal pathways after both oral and IV administration.[3]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for this compound and manogepix from clinical studies in healthy volunteers.
Table 1: Geometric Mean Pharmacokinetic Parameters of Manogepix After Single Ascending Doses (SAD) of Intravenous this compound
| Dose (mg) | Cmax (μg/mL) | AUC (μg·h/mL) |
| 10 | 0.16 | 4.05 |
| 1000 | 12.0 | 400 |
Source: Adapted from Phase 1 clinical trial data.[7]
Table 2: Geometric Mean Pharmacokinetic Parameters of Manogepix After Multiple Ascending Doses (MAD) of Intravenous this compound (14 days)
| Dose (mg) | Cmax (μg/mL) | AUC (μg·h/mL) |
| 50 | 0.67 | 6.39 |
| 600 | 15.4 | 245 |
Source: Adapted from Phase 1 clinical trial data.[7]
Table 3: Geometric Mean Pharmacokinetic Parameters of Manogepix After Single Ascending Doses (SAD) of Oral this compound
| Dose (mg) | Cmax (μg/mL) | AUC (μg·h/mL) |
| 100 | 1.30 | 87.5 |
| 500 | 6.41 | 205 |
Source: Adapted from Phase 1 clinical trial data.[7]
Table 4: Geometric Mean Pharmacokinetic Parameters of Manogepix After Multiple Ascending Doses (MAD) of Oral this compound (14 days)
| Dose (mg) | Cmax (μg/mL) | AUC (μg·h/mL) |
| 500 | 6.18 | 50.8 |
| 1000 | 21.3 | 326 |
Source: Adapted from Phase 1 clinical trial data.[7]
Experimental Protocols
Protocol 1: Quantification of this compound and Manogepix in Plasma
Objective: To determine the plasma concentrations of this compound and its active metabolite, manogepix.
Methodology:
-
Sample Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Separation: Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Immediately store the plasma samples at -80°C until analysis.
-
Sample Preparation: Perform a protein precipitation extraction. To 50 µL of plasma, add 200 µL of acetonitrile containing an internal standard.
-
Centrifugation: Vortex the samples and then centrifuge at 4000 rpm for 5 minutes.
-
Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[1]
-
Instrumentation: An API-5000 quadrupole mass spectrometer with a turbo ion spray source in positive ion mode is suitable.[1]
-
Quantification: Use multiple reaction monitoring (MRM) of the transitions for this compound, manogepix, and their respective internal standards.
-
Calibration Curve: Generate a linear calibration curve with a 1/x² weighting factor. The typical range is 0.500 to 1,000 ng/mL for this compound and 10.0 to 20,000 ng/mL for manogepix.[1]
-
Protocol 2: Assessment of Plasma Alkaline Phosphatase (ALP) Activity
Objective: To measure the activity of alkaline phosphatase in plasma samples to assess the potential for this compound conversion.
Methodology:
-
Sample Collection and Preparation: Collect plasma as described in Protocol 1.
-
Assay Principle: Use a colorimetric assay based on the hydrolysis of p-nitrophenyl phosphate (pNPP) by ALP to p-nitrophenol, which produces a yellow color.
-
Reagents:
-
ALP assay buffer
-
pNPP substrate
-
p-nitrophenol standard
-
-
Procedure:
-
Prepare a standard curve using the p-nitrophenol standard.
-
Add plasma samples and controls to a 96-well plate.
-
Add the pNPP substrate to all wells and incubate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation: Calculate the ALP activity based on the standard curve and express the results in units per liter (U/L).
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for in vivo this compound studies.
Caption: Troubleshooting flowchart for this compound PK variability.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics, safety, and tolerability of this compound IV to oral switch and multiple IV doses in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, safety, and tolerability of this compound IV to oral switch and multiple IV doses in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Manogepix In Vitro Activity & Serum Protein Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Manogepix. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments, with a special focus on the impact of serum protein binding.
Frequently Asked Questions (FAQs)
Q1: What is Manogepix and how does it work?
A: Manogepix (formerly APX001A) is the active moiety of the prodrug fosmanogepix. It is a first-in-class antifungal agent with a novel mechanism of action. Manogepix inhibits the fungal enzyme Gwt1, which is essential for an early step in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. By inhibiting Gwt1, Manogepix disrupts the proper localization and function of many cell wall proteins, leading to compromised cell wall integrity and fungal cell death. This unique mechanism allows it to be effective against a broad spectrum of fungal pathogens, including some that are resistant to other antifungal classes.
Q2: What is the extent of Manogepix binding to human serum proteins?
A: Manogepix is highly bound to human plasma proteins. Preclinical data indicate that the protein binding of Manogepix in humans is greater than 98%. This high degree of binding is an important consideration for in vitro and in vivo studies.
Q3: How does high serum protein binding potentially affect the in vitro activity of Manogepix?
A: According to the "free drug hypothesis," only the unbound fraction of a drug is available to exert its pharmacological effect. For highly protein-bound drugs like Manogepix, the presence of serum proteins in in vitro assays could sequester the drug, reducing the free concentration available to inhibit fungal growth. This can lead to an apparent increase in the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) when tested in media containing serum compared to standard protein-free media like RPMI-1640. However, it is important to note that for some antifungals, this effect is not as straightforward as predicted.
Q4: Are there established clinical breakpoints for Manogepix?
A: As of the latest information, formal clinical breakpoints for Manogepix have not been established by regulatory bodies like CLSI or EUCAST. However, wild-type upper limit (WT-UL) MICs have been proposed for several Candida species to help distinguish between wild-type and potentially non-wild-type isolates[1].
Q5: Is Manogepix active against antifungal-resistant strains?
A: Yes, due to its novel mechanism of action, Manogepix has demonstrated potent in vitro activity against a wide range of fungal isolates that are resistant to other antifungal classes, including fluconazole-resistant Candida species and echinocandin-resistant Candida species[2].
Troubleshooting Guides
Problem 1: Higher than expected MIC/MEC values for Manogepix in our in vitro assay.
-
Possible Cause 1: Presence of serum in the growth medium.
-
Troubleshooting Step: If your experimental setup includes serum or albumin, the high protein binding of Manogepix (>98%) may be reducing the free drug concentration.
-
Recommendation: Perform a parallel experiment using standard RPMI-1640 medium without serum supplementation, following CLSI or EUCAST guidelines, to establish a baseline MIC/MEC. This will help determine if the elevated values are due to protein binding.
-
-
Possible Cause 2: Incorrect endpoint reading for filamentous fungi.
-
Troubleshooting Step: For filamentous fungi like Aspergillus spp., the appropriate endpoint for Manogepix is the Minimum Effective Concentration (MEC), not the MIC. The MEC is defined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the hyphal growth in the drug-free control well. Reading a complete inhibition of growth (MIC) will result in artificially high values.
-
Recommendation: Ensure you are using the correct MEC endpoint for molds as described in CLSI M38 and EUCAST E.Def 9.3.1 documents.
-
-
Possible Cause 3: Intrinsic resistance of the fungal species.
-
Troubleshooting Step: Some fungal species, such as Candida krusei, are known to have intrinsically high MICs to Manogepix[3].
-
Recommendation: Verify the identity of your fungal isolate. Compare your results to published data for the specific species you are testing (see tables below).
-
Problem 2: Inconsistent Manogepix MIC/MEC results between experiments.
-
Possible Cause 1: Variability in inoculum preparation.
-
Troubleshooting Step: The final inoculum concentration is critical for reproducible susceptibility testing.
-
Recommendation: Standardize your inoculum preparation using a spectrophotometer to achieve the recommended final concentration as per CLSI or EUCAST guidelines (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).
-
-
Possible Cause 2: Differences in incubation time.
-
Troubleshooting Step: Incubation times can vary depending on the fungus being tested.
-
Recommendation: Adhere to the recommended incubation times: 24 hours for Candida spp., and 48-72 hours for molds[3].
-
-
Possible Cause 3: Solvent effects.
-
Troubleshooting Step: Manogepix is typically dissolved in DMSO. High concentrations of DMSO can inhibit fungal growth.
-
Recommendation: Ensure the final concentration of DMSO in your assay does not exceed 1% and run a solvent control (growth medium with the highest concentration of DMSO used) to confirm it does not affect fungal growth.
-
Data Presentation
Table 1: In Vitro Activity of Manogepix Against Common Candida Species
| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 0.008 | 0.008 |
| C. glabrata | 0.03 | 0.06 |
| C. parapsilosis | 0.015 | 0.03 |
| C. tropicalis | 0.008 | 0.015 |
| C. auris | 0.03 | 0.03 |
| C. krusei | >2 | >2 |
Data compiled from multiple surveillance studies. Values may vary slightly between studies.[1][2][3]
Table 2: In Vitro Activity of Manogepix Against Common Mold Species
| Mold Species | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) |
| Aspergillus fumigatus | 0.015 | 0.03 |
| Aspergillus flavus | 0.015 | 0.03 |
| Aspergillus niger | 0.015 | 0.03 |
| Aspergillus terreus | 0.015 | 0.03 |
| Scedosporium spp. | 0.03 | 0.06 |
| Fusarium spp. | 0.016 | 0.06 |
Data compiled from multiple surveillance studies. Values may vary slightly between studies.[4][5]
Experimental Protocols
Protocol 1: Standard Broth Microdilution for Manogepix MIC/MEC Determination (CLSI-based)
This protocol is a general guideline based on the CLSI M27 (for yeasts) and M38 (for molds) documents.
-
Preparation of Manogepix Stock Solution:
-
Dissolve Manogepix powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1.28 mg/mL).
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the Manogepix stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.002 to 2 µg/mL).
-
The final volume in each well should be 100 µL.
-
Ensure the final DMSO concentration does not exceed 1%.
-
-
Inoculum Preparation:
-
For yeasts, grow the isolate on Sabouraud dextrose agar for 24 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For molds, grow the isolate on potato dextrose agar until adequate conidiation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration that will yield a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum suspension to each well of the microtiter plate.
-
Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubate the plates at 35°C.
-
-
Endpoint Reading:
-
For Yeasts (MIC): After 24 hours, read the MIC as the lowest concentration of Manogepix that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control.
-
For Molds (MEC): After 48-72 hours, read the MEC as the lowest concentration of Manogepix that leads to the growth of small, compact, and rounded hyphal forms as observed microscopically, compared to the long, filamentous hyphae in the growth control.
-
Protocol 2: Recommended Protocol for Assessing the Impact of Serum on Manogepix Activity
Note: There is currently a lack of published data specifically detailing the impact of serum on Manogepix in vitro activity. This protocol is a recommended approach based on methodologies used for other highly protein-bound antifungals.
-
Preparation of Media:
-
Prepare two sets of test media:
-
Medium A: Standard RPMI-1640 (as described in Protocol 1).
-
Medium B: RPMI-1640 supplemented with a physiological concentration of human serum albumin (HSA), typically 4 g/dL, or with pooled human serum (e.g., 50% v/v). Ensure the serum is sterile-filtered.
-
-
-
Plate Preparation:
-
Prepare two separate 96-well microtiter plates. In one, perform serial dilutions of Manogepix in Medium A. In the second, perform identical serial dilutions in Medium B.
-
-
Inoculum Preparation and Inoculation:
-
Prepare the fungal inoculum as described in Protocol 1.
-
Inoculate both plates with the same final inoculum concentration.
-
-
Incubation and Endpoint Reading:
-
Incubate both plates under the same conditions (35°C for 24-72 hours depending on the organism).
-
Read the MIC (for yeasts) or MEC (for molds) for both plates at the same time point.
-
-
Data Analysis:
-
Compare the MIC/MEC value obtained in Medium B (with serum/HSA) to the value from Medium A (standard RPMI). A significant increase (typically ≥4-fold) in the MIC/MEC in the presence of serum/HSA would indicate a notable impact of protein binding on the in vitro activity.
-
Visualizations
Caption: Mechanism of action of the prodrug this compound and its active moiety Manogepix.
Caption: Standard workflow for in vitro antifungal susceptibility testing of Manogepix.
References
- 1. Manogepix (APX001A) Displays Potent In Vitro Activity against Human Pathogenic Yeast, but with an Unexpected Correlation to Fluconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of manogepix, a first-in-class antifungal, and comparator agents tested against contemporary invasive fungal isolates from an international surveillance programme (2018-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of APX001A (Manogepix) and Comparator Agents against 1,706 Fungal Isolates Collected during an International Surveillance Program in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manogepix, the Active Moiety of the Investigational Agent this compound, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fosmanogepix Metabolism in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal agent fosmanogepix.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: this compound (FMGX) is a prodrug that is rapidly and completely metabolized by systemic phosphatases to its active form, manogepix (MGX).[1][2][3] This conversion is a key step for its antifungal activity.
Q2: Are there significant differences in this compound metabolism across different animal species?
A2: Yes, there are notable differences. For instance, manogepix is metabolized much more rapidly in mice, with a half-life of approximately 1.4 to 2.75 hours, compared to a much longer half-life of about 2 to 2.5 days in humans.[4] This necessitates specific experimental considerations when using murine models.
Q3: Why is 1-aminobenzotriazole (ABT) used in some mouse models studying this compound?
A3: Due to the rapid metabolism of manogepix in mice, a non-specific cytochrome P450 inhibitor, 1-aminobenzotriazole (ABT), is often co-administered.[4][5] ABT slows down the metabolic process of MGX in mice, leading to plasma exposures that are more comparable to those observed in humans and enhancing its in vivo efficacy in these models.[1][4]
Q4: What is the oral bioavailability of this compound?
A4: this compound exhibits high oral bioavailability, exceeding 90% in clinical trials.[1][3] This allows for effective switching between intravenous and oral formulations without compromising blood levels of the active moiety, manogepix.[1]
Q5: How is this compound eliminated from the body?
A5: In rats, the primary route of elimination is biliary, while in monkeys, it is fecal.[3] Human mass balance studies have shown that elimination is roughly equal between renal and hepatic (fecal) routes.[6][7]
Troubleshooting Guide
Issue 1: Low plasma concentrations of manogepix in mouse efficacy studies.
-
Possible Cause: Rapid metabolism of manogepix in mice.[4]
-
Troubleshooting Step: Consider the co-administration of 1-aminobenzotriazole (ABT), a non-specific P450 inhibitor. A common protocol involves administering ABT orally 2 hours prior to each this compound dose to increase the half-life of manogepix.[1][5]
Issue 2: Inconsistent results in in vivo studies across different species.
-
Possible Cause: Pharmacokinetic differences between species. The half-life, Cmax, and AUC of manogepix can vary significantly.
-
Troubleshooting Step: Carefully review the pharmacokinetic data for the specific animal model being used. Dose adjustments may be necessary to achieve exposures relevant to human clinical data. Refer to the quantitative data tables below for species-specific information.
Issue 3: Difficulty in detecting the prodrug this compound in plasma samples.
-
Possible Cause: this compound is rapidly and completely converted to manogepix in vivo.[1][2]
-
Troubleshooting Step: In most in vivo scenarios, plasma concentrations of this compound may only be quantifiable for a short period after administration.[8] Analytical methods should be optimized for the detection of the active moiety, manogepix.
Quantitative Data on Manogepix Pharmacokinetics
Table 1: Pharmacokinetic Parameters of Manogepix in Rabbits Following Oral Administration of this compound
| Dose of this compound (mg/kg) | Cmax (μg/ml) | AUC0–12 (μg·h/ml) |
| 25 | 3.96 ± 0.41 | 15.8 ± 3.1 |
| 50 | 4.14 ± 1.1 | 30.8 ± 5.0 |
| 100 | 11.5 ± 1.1 | 95.9 ± 15 |
Data from a study in non-neutropenic rabbits with Candida endophthalmitis and hematogenous meningoencephalitis.[9]
Table 2: Manogepix Tissue to Plasma Ratios in Rabbits
| Tissue | Liquid to Plasma Ratio |
| Aqueous Humor | 0.19 to 0.52 |
| Vitreous Humor | 0.09 to 0.12 |
| Choroid | 0.02 to 0.04 |
| Meninges, Cerebrum, Cerebellum, Spinal Cord | ~1:1 |
Data from a study in non-neutropenic rabbits.[10]
Table 3: Pharmacokinetic Parameters of Manogepix in Healthy Humans
| Route | Dose of this compound | Cmax (μg/mL) | AUC (μg·h/mL) | Half-life (hours) |
| IV (Single Dose) | 10 mg - 1,000 mg | 0.16 - 12.0 | 4.05 - 400 | 48.6 - 74.9 |
| IV (Multiple Doses) | 50 mg - 600 mg | 0.67 - 15.4 | 6.39 - 245 | - |
| Oral (Single Dose) | 100 mg - 500 mg | 1.30 - 6.41 | 87.5 - 205 | - |
| Oral (Multiple Doses) | 500 mg - 1,000 mg | 6.18 - 21.3 | 50.8 - 326 | ~60 |
Data compiled from Phase 1 studies in healthy adult volunteers.[6][11][12]
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Murine Model of Disseminated Candidiasis with ABT Co-administration
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are commonly used.
-
Infection: Induce disseminated candidiasis via intravenous injection of a standardized inoculum of Candida albicans.
-
Treatment Groups:
-
Vehicle control
-
This compound (dose to be determined based on study objectives)
-
Positive control (e.g., fluconazole)
-
-
Drug Administration:
-
Monitoring:
-
Monitor animal survival daily.
-
At selected time points, euthanize subgroups of animals and collect target organs (e.g., kidneys, brain) for fungal burden determination (CFU counts).
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points after this compound administration to determine plasma concentrations of manogepix via a validated analytical method (e.g., LC-MS/MS).
-
Visualizations
Caption: Metabolic pathway of this compound to its active form, manogepix.
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections [mdpi.com]
- 6. A phase 1 open label study to assess the human mass balance and metabolite profile of 14C-fosmanogepix, a novel Gwt-1 inhibitor in healthy male participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics, safety, and tolerability of this compound IV to oral switch and multiple IV doses in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Pharmacokinetics of this compound (APX001) in the Treatment of Candida Endophthalmitis and Hematogenous Meningoencephalitis in Nonneutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Difficulties in generating stable Fosmanogepix-resistant mutants
Welcome to the technical support center for researchers working with Fosmanogepix. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the generation of stable this compound-resistant fungal mutants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class antifungal agent. It is a prodrug that is rapidly converted in the body to its active form, manogepix. Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1). This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching certain proteins to the fungal cell wall. By inhibiting Gwt1, manogepix disrupts the integrity of the fungal cell wall, leading to cell death. This novel mechanism of action makes it effective against a broad spectrum of fungal pathogens, including some that are resistant to other antifungal drug classes.
Q2: Why is it difficult to generate stable this compound-resistant mutants?
The difficulty in generating stable this compound-resistant mutants stems from several factors:
-
Novel Target: this compound's target, Gwt1, is a highly conserved and essential enzyme in fungi. Mutations in such a critical enzyme can be lethal or result in a significant fitness cost to the fungus, making the emergence of viable resistant mutants less likely.
-
Low Spontaneous Mutation Frequency: Studies have shown that the frequency of spontaneous mutations conferring resistance to manogepix is low, typically in the range of 10-8.
-
Instability of Resistance: Some generated resistant mutants may be unstable and revert to a susceptible phenotype in the absence of continuous drug pressure. This can be due to the fitness cost associated with the resistance mechanism.
Q3: What are the known mechanisms of resistance to this compound?
There are two primary mechanisms of resistance to this compound that have been identified:
-
Target-Site Mutations: Specific amino acid substitutions in the Gwt1 protein can reduce the binding affinity of manogepix, leading to decreased susceptibility. For example, a V163A mutation in the Gwt1 protein of Candida glabrata has been shown to confer resistance.
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps can actively transport manogepix out of the fungal cell, thereby reducing its intracellular concentration and efficacy. For instance, mutations in the TAC1b gene in Candida auris can lead to the overexpression of the CDR1 efflux pump, resulting in decreased susceptibility to manogepix.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during experiments to generate this compound-resistant mutants.
Issue 1: No resistant mutants are obtained after experimental procedures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Drug Concentration | The selective concentration of manogepix may be too high, killing all cells, or too low, not providing enough selective pressure. Solution: Perform a dose-response curve to determine the Minimum Inhibitory Concentration (MIC) for your fungal strain. For spontaneous mutation selection, use a concentration of 2-4x MIC. For serial passage, start with a sub-inhibitory concentration (e.g., 0.5x MIC) and gradually increase it. |
| Low Inoculum Size | The number of cells plated on the selective medium may be insufficient to detect rare resistance events, given the low spontaneous mutation frequency. Solution: Increase the number of cells plated. Aim for a high-density inoculum (e.g., 108 to 109 cells) on large agar plates. |
| Inadequate Incubation Time | Resistant mutants may grow slower than the wild-type strain and require a longer incubation period to form visible colonies. Solution: Extend the incubation time of your selective plates, checking for new colonies daily for up to 7-10 days. |
| Experimental Method Not Optimal for the Fungal Species | Some fungal species are less amenable to developing resistance through certain methods. For example, generating manogepix-resistant C. glabrata through serial passage has been reported to be difficult. Solution: Try alternative methods. If serial passage is unsuccessful, attempt spontaneous mutation selection on solid agar. |
Issue 2: Generated resistant mutants are unstable and lose their resistance phenotype.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Fitness Cost of Resistance | The mutation conferring resistance may also negatively impact the fungus's growth or survival in the absence of the drug, leading to reversion to the wild-type susceptible state. Solution: Continuously culture the resistant mutants in media containing a selective concentration of manogepix (e.g., 1x MIC) to maintain the selective pressure. |
| Transient or Adaptive Resistance | The observed resistance might be a temporary physiological adaptation rather than a stable genetic change. Solution: To confirm the stability of the resistance, perform serial passages of the mutant in drug-free medium for several generations (e.g., 10-15 passages). After the passages, re-test the MIC of the mutant. A stable mutant will retain its resistant phenotype. |
| Heterogeneous Population | The isolated "resistant" colony may be a mix of resistant and susceptible cells. Solution: After isolating a putative resistant colony, re-streak it multiple times on selective agar to ensure you have a pure, clonal population. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound resistance.
Table 1: Frequency of Spontaneous Resistance to Manogepix
| Fungal Species | Frequency of Spontaneous Resistance |
| Candida albicans | 3 x 10-8 to <1.85 x 10-8 |
| Candida glabrata | 3 x 10-8 to <1.85 x 10-8 |
| Candida parapsilosis | 3 x 10-8 to <1.85 x 10-8 |
Table 2: Examples of MIC Fold-Increase in Manogepix-Resistant Mutants
| Fungal Species | Resistance Mechanism | MIC Fold-Increase |
| Candida glabrata | Gwt1 (V163A) mutation | 16-fold |
| Candida auris | TAC1b mutation (CDR1 overexpression) | 16-fold |
| Candida albicans | Non-Gwt1 mutation | 2 to 8-fold |
| Candida parapsilosis | Non-Gwt1 mutation | 2 to 8-fold |
Experimental Protocols
Protocol 1: Generation of Spontaneous this compound-Resistant Mutants
This protocol is designed to isolate spontaneous mutants with reduced susceptibility to manogepix.
Materials:
-
Fungal isolate of interest
-
Appropriate liquid and solid growth media (e.g., YPD or RPMI)
-
Manogepix (active drug)
-
Sterile plates (large format, e.g., 150 mm, recommended)
-
Spectrophotometer or hemocytometer for cell counting
-
Sterile spreaders and loops
Methodology:
-
Determine the MIC: First, determine the MIC of manogepix for your fungal strain using a standardized broth microdilution method (e.g., CLSI M27).
-
Prepare Inoculum: Grow the fungal strain in liquid medium to the stationary phase.
-
Cell Quantification: Determine the concentration of viable cells (CFU/mL) in the overnight culture by plating serial dilutions on drug-free agar.
-
Plating on Selective Medium: Plate a high density of cells (approximately 108 - 109 cells) onto large agar plates containing manogepix at a concentration of 2-4x the MIC.
-
Incubation: Incubate the plates at the optimal temperature for the fungal species for up to 7-10 days.
-
Isolate Putative Mutants: Any colonies that appear on the selective plates are considered putative resistant mutants.
-
Confirm Resistance: Pick individual colonies and re-streak them onto fresh selective agar to confirm their ability to grow in the presence of the drug.
-
Determine Mutant MIC: Determine the MIC of the confirmed resistant mutants to quantify the level of resistance.
-
Assess Stability: To assess the stability of the resistance, perform serial passages in drug-free medium and re-determine the MIC.
Protocol 2: Generating this compound-Resistant Mutants by Serial Passage
This protocol aims to gradually select for resistance by exposing the fungal population to increasing concentrations of manogepix.
Materials:
-
Fungal isolate of interest
-
Appropriate liquid growth medium
-
Manogepix
-
96-well microtiter plates
-
Plate reader or spectrophotometer
Methodology:
-
Initial MIC Determination: Determine the baseline MIC of manogepix for your fungal strain.
-
Serial Passage Setup: In a 96-well plate, prepare a two-fold serial dilution of manogepix in liquid medium, starting from a sub-inhibitory concentration (e.g., 0.25x or 0.5x MIC).
-
Inoculation: Inoculate each well with the fungal strain at a standardized concentration.
-
Incubation: Incubate the plate at the optimal temperature with shaking.
-
Passage: After a defined period of growth (e.g., 24-48 hours), identify the well with the highest concentration of manogepix that shows fungal growth.
-
Re-inoculation: Use the culture from this well to inoculate a new 96-well plate with a fresh serial dilution of manogepix. The concentration range in the new plate should be adjusted to be higher than the previous passage.
-
Repeat Passages: Repeat this process for multiple passages (e.g., 10-20 passages or until a significant increase in MIC is observed).
-
Isolate and Characterize: At the end of the experiment, isolate single colonies from the final passage and determine their MIC to confirm resistance. Assess the stability of the resistance as described in Protocol 1.
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound action and key resistance pathways.
Experimental Workflow for Generating Resistant Mutants
Caption: Workflow for generating and characterizing this compound-resistant mutants.
Logical Relationship of Factors Affecting Mutant Generation
Avoiding contamination in long-term fungal culture with Fosmanogepix
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential use of Fosmanogepix to prevent contamination in long-term fungal cultures. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Disclaimer: The use of this compound to prevent contamination in long-term fungal cultures is an extrapolated application based on its known potent, broad-spectrum antifungal activity. There is currently limited specific data on its long-term stability and efficacy in various culture media. Researchers should perform validation studies to determine the optimal concentration and stability for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational, first-in-class antifungal agent.[1][2] It is a prodrug that is converted in vivo to its active form, manogepix.[1][2] Manogepix has a novel mechanism of action, inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching certain proteins to the fungal cell wall.[1] By inhibiting Gwt1, manogepix disrupts the integrity of the fungal cell wall, leading to fungal cell death.[2]
Q2: Why consider using this compound for preventing contamination in long-term fungal cultures?
This compound, through its active form manogepix, exhibits potent, broad-spectrum activity against a wide range of fungi, including common laboratory contaminants such as Aspergillus, Penicillium, Fusarium, and various yeasts.[3][4][5][6][7] Its novel mechanism of action makes it effective against fungal strains that may be resistant to other antifungal agents.[2] Theoretically, incorporating a low concentration of this compound into culture media could prevent the growth of contaminating fungal spores or hyphae without affecting the growth of the target fungus, especially if the target has a higher tolerance or is not the primary subject of study.
Q3: What are the common fungal contaminants in a laboratory setting?
Common fungal contaminants in laboratory settings include species of Penicillium, Aspergillus, Cladosporium, Fusarium, and various yeasts.[8][9][10] These contaminants are often airborne and can be introduced through non-sterile equipment, reagents, or poor aseptic technique.[11][12]
Q4: What is the known in vitro activity of manogepix against common laboratory contaminants?
Manogepix has demonstrated potent in vitro activity against a wide range of molds and yeasts. The following table summarizes the Minimum Effective Concentration (MEC) or Minimum Inhibitory Concentration (MIC) values for manogepix against some common laboratory fungal contaminants.
| Fungal Genus | Species | MIC/MEC Range (µg/mL) | Reference |
| Aspergillus | A. fumigatus | 0.03 - 0.06 | [13][5] |
| A. flavus | 0.015 - 0.03 | [2] | |
| A. niger | 0.015 - 0.03 | [2] | |
| Penicillium | Not specified | Not widely reported in clinical studies, but expected to be susceptible based on broad mold activity. | |
| Fusarium | F. oxysporum | 0.25 - >8 | [14] |
| F. solani | 0.12 - >8 | [14] | |
| Scedosporium | S. apiospermum | 0.03 - 0.06 | [4] |
Note: MEC (Minimum Effective Concentration) is often used for filamentous fungi and represents the lowest concentration of an antifungal agent that leads to the growth of abnormal, compact hyphae. MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth.
Troubleshooting Guides
Issue 1: Suspected Fungal Contamination in a Long-Term Culture
Symptoms:
-
Visible fuzzy or cottony growth on the agar surface or in the liquid medium.[12]
-
Formation of colored (e.g., green, black, orange) patches or spores.[8]
-
A sudden change in the pH of the medium.
-
Microscopic observation reveals filamentous structures (hyphae) or yeast-like budding cells that are not the target organism.[15][16]
Troubleshooting Steps:
-
Isolate the Contaminated Culture: Immediately separate the contaminated culture from other cultures to prevent cross-contamination.[17]
-
Microscopic Examination: Examine a sample of the contaminant under a microscope to identify its morphology (e.g., filamentous mold, yeast). This can help in selecting an appropriate remedial action if discarding the culture is not an option.
-
Review Aseptic Technique: Thoroughly review the laboratory's aseptic techniques with all personnel to identify potential sources of the contamination.[18][19]
-
Decontaminate Equipment: Clean and decontaminate the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminated culture.[20]
-
Consider this compound Addition (for future cultures): For new or sub-cultured plates, consider adding a low, empirically determined concentration of this compound to the medium to inhibit the growth of common fungal contaminants.
Issue 2: Determining the Optimal Concentration of this compound for Contamination Prevention
Challenge: The ideal concentration of this compound will be a balance between effectively inhibiting common contaminants and having minimal impact on the growth and characteristics of the target fungal species being cultured.
Recommended Approach (Experimental Protocol):
Objective: To determine the optimal concentration of this compound for preventing fungal contamination in a specific long-term fungal culture without significantly affecting the target organism.
Materials:
-
This compound (analytical grade)
-
Target fungal culture
-
Common laboratory fungal contaminants (e.g., Aspergillus niger, Penicillium chrysogenum)
-
Appropriate culture medium (e.g., Potato Dextrose Agar - PDA, Sabouraud Dextrose Agar - SDA)
-
Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment
Methodology:
-
Prepare this compound Stock Solution:
-
Due to its low water solubility, manogepix (the active form) is often dissolved in dimethyl sulfoxide (DMSO).[14] this compound is a water-soluble prodrug.[21] Prepare a stock solution of this compound in sterile distilled water. For example, a 1 mg/mL stock solution. Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Media Preparation with this compound:
-
Prepare the desired culture medium and autoclave it.
-
Allow the medium to cool to a temperature that will not degrade the drug (e.g., 45-50°C).
-
Create a serial dilution of this compound in the molten agar to achieve a range of final concentrations. A suggested starting range based on MEC values could be: 0 (control), 0.01, 0.05, 0.1, 0.5, and 1.0 µg/mL.
-
Pour the agar into sterile petri dishes.
-
-
Inoculation:
-
Target Fungus Growth Assessment: Inoculate a set of plates for each this compound concentration with the target fungal species. Use a standardized inoculum (e.g., a 5 mm agar plug from an actively growing culture).
-
Contaminant Challenge Assay: Inoculate a separate set of plates for each this compound concentration with a known low concentration of spores from common contaminant fungi (e.g., A. niger).
-
-
Incubation and Observation:
-
Incubate all plates under the optimal growth conditions for the target fungus.
-
Monitor the plates regularly (e.g., daily or every other day) for an extended period (e.g., 4-6 weeks).
-
Measure the colony diameter of the target fungus at regular intervals to assess its growth rate.
-
Observe the plates inoculated with contaminant fungi for any visible growth.
-
-
Data Analysis:
-
Determine the lowest concentration of this compound that completely inhibits the growth of the common contaminants.
-
Analyze the growth rate and morphology of the target fungus at this and lower concentrations to identify any inhibitory effects.
-
The optimal concentration will be the lowest concentration that inhibits contaminants without significantly affecting the target fungus.
-
Issue 3: Long-Term Stability of this compound in Culture Media
Concern: The effectiveness of this compound in preventing contamination over several weeks or months depends on its stability in the culture medium under incubation conditions.
Troubleshooting and Validation:
-
No Published Data for Culture Media: There is limited publicly available data on the long-term stability of this compound in various fungal culture media. Stability has been demonstrated in plasma for up to 118 days at -20°C and for 25 hours at room temperature.[22]
-
Recommendation for Empirical Testing: Researchers should empirically test the stability of this compound in their specific medium and under their incubation conditions. This can be done by preparing media with this compound, storing it for different durations (e.g., 1, 2, 4, 8 weeks), and then performing the contaminant challenge assay described in "Issue 2". A decrease in the inhibitory effect over time would suggest degradation of the compound.
-
Considerations for Media Components: The composition of the culture medium (e.g., pH, presence of enzymes) could potentially affect the stability of this compound. It is advisable to test stability in the specific medium being used for long-term culture.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for fungal contamination.
Caption: Experimental workflow to validate this compound concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Laboratory Fungal Contaminants | alokpdf.com [alokpdf.com]
- 9. rapidmicrobio.com [rapidmicrobio.com]
- 10. scispace.com [scispace.com]
- 11. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 12. Fungus - UNC Lineberger [unclineberger.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Manogepix, the Active Moiety of the Investigational Agent this compound, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 18. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 19. Cell Culture Techniques and Practices to Avoid Contamination by Fungi and Bacteria in the Research Cell Culture Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tissue Homogenization for Manogepix Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Manogepix from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before starting tissue homogenization for Manogepix extraction?
A1: Before homogenization, it is crucial to ensure proper sample handling and preparation to maintain the integrity of Manogepix. This includes:
-
Rapid Freezing: Immediately snap-freeze tissue samples in liquid nitrogen after collection to halt metabolic activity and prevent degradation of the analyte.
-
Storage: Store frozen samples at -80°C until you are ready to process them.
-
Pre-chilling: All tools, tubes, and buffers should be pre-chilled on dry ice before use to keep the sample frozen during handling and weighing.
Q2: What is the recommended solvent for Manogepix extraction from tissue homogenates?
A2: Manogepix is soluble in DMSO[1][2]. For tissue extraction, a common starting point is a solvent mixture that can both precipitate proteins and solubilize the drug. A mixture of methanol or acetonitrile with water is often effective for small molecule extraction[3]. The final solvent composition may need to be optimized based on the tissue type and downstream analysis method (e.g., LC-MS/MS).
Q3: How can I minimize the degradation of Manogepix during homogenization?
A3: Minimizing degradation is critical for accurate quantification. Key strategies include:
-
Temperature Control: Keep samples on ice or use a cooling system during homogenization, as both mechanical and ultrasonic methods can generate heat[2].
-
Minimize Processing Time: Develop an efficient workflow to minimize the time the sample spends in a non-frozen state.
Q4: Is a sample cleanup step necessary after homogenization?
A4: Yes, a cleanup step is highly recommended, especially for analysis by LC-MS/MS. Tissue homogenates contain complex matrices with proteins, lipids, and other endogenous components that can interfere with analysis through ion suppression or enhancement[8]. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can effectively remove these interferences and concentrate the analyte, leading to improved data quality[9].
Troubleshooting Guides
Low Recovery of Manogepix
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Disruption | - Visual Inspection: Ensure no visible tissue pieces remain after homogenization. - Optimize Homogenization Parameters: Increase homogenization time or speed/power. For bead mills, ensure the correct bead size and material are used for the tissue type[10]. For tough or fibrous tissues, consider a combination of enzymatic digestion followed by mechanical homogenization[1][11]. |
| Analyte Degradation | - Maintain Low Temperatures: Ensure samples are kept consistently cold throughout the process[2]. - Evaluate pH: Test different buffer pH values (e.g., 6.0, 7.0, 8.0) to assess the impact on Manogepix stability. - Reduce Processing Time: Streamline the workflow to minimize the duration of the extraction process. |
| Poor Extraction Efficiency | - Solvent Optimization: Test different extraction solvents and their ratios (e.g., methanol:water, acetonitrile:water). - Multiple Extractions: Perform a second extraction on the tissue pellet to recover any remaining analyte and combine the supernatants[1]. |
| Analyte Loss During Cleanup | - SPE Optimization: Ensure the SPE cartridge type is appropriate for Manogepix. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte[12][13]. Collect and analyze all fractions (load, wash, and elution) to determine where the analyte is being lost[13]. |
| Non-specific Binding | - Use Low-Binding Tubes: Utilize low-adhesion microcentrifuge tubes and pipette tips to minimize the loss of Manogepix to container surfaces[14]. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Homogenization | - Standardize Protocol: Ensure all samples are processed using the exact same homogenization parameters (time, speed, bead volume, etc.). - Automated Homogenizers: Use of automated bead mill homogenizers can improve consistency compared to manual methods[3]. |
| Tissue Inhomogeneity | - Use Representative Samples: For larger organs, ensure the portion of tissue taken is representative of the whole organ. - Pool and Mix: If possible, pool multiple small tissue samples from the same animal and homogenize together to get a more representative average concentration. |
| Matrix Effects in LC-MS/MS | - Improve Sample Cleanup: Employ a more rigorous cleanup method (e.g., a different SPE sorbent or a multi-step extraction) to further reduce matrix components. - Use Internal Standards: Incorporate a stable isotope-labeled internal standard for Manogepix to correct for variations in extraction efficiency and matrix effects. |
Experimental Protocols
Protocol 1: Bead Mill Homogenization for Manogepix Extraction
This protocol is suitable for a variety of tissue types, including softer tissues like liver and brain, as well as tougher tissues with the appropriate bead selection.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
2 mL screw-cap tubes with ceramic or stainless steel beads (bead size and material depend on tissue type; e.g., 1.4 mm ceramic beads for soft tissues)
-
Pre-chilled extraction solvent (e.g., 80% Methanol in water)
-
Bead mill homogenizer (e.g., Omni Bead Ruptor, Precellys)
-
Centrifuge
-
Low-binding microcentrifuge tubes
Procedure:
-
Weigh the frozen tissue and place it in a pre-chilled 2 mL tube containing beads.
-
Add the appropriate volume of ice-cold extraction solvent (a common starting point is a 1:10 tissue weight to solvent volume ratio, e.g., 100 mg tissue in 1 mL solvent).
-
Immediately homogenize the sample in the bead mill. Typical settings are 2-4 cycles of 20-30 seconds at a speed of 4-6 m/s. Allow the sample to cool on ice for 1-2 minutes between cycles to prevent overheating[15].
-
After homogenization, centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the tissue debris.
-
Carefully transfer the supernatant to a clean, pre-chilled low-binding microcentrifuge tube.
-
(Optional but recommended) For tougher tissues, a second extraction can be performed by adding another volume of extraction solvent to the pellet, vortexing, centrifuging, and combining the supernatants.
-
The resulting extract is now ready for downstream cleanup (e.g., SPE) and analysis.
Protocol 2: Ultrasonic Homogenization for Manogepix Extraction
This protocol is best suited for softer tissues like liver, brain, and kidney.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Pre-chilled glass or hard-plastic tube
-
Pre-chilled extraction solvent (e.g., 80% Methanol in water)
-
Ultrasonic homogenizer with a probe
-
Ice bath
-
Centrifuge
-
Low-binding microcentrifuge tubes
Procedure:
-
Weigh the frozen tissue and place it in a pre-chilled tube.
-
Add the appropriate volume of ice-cold extraction solvent.
-
Place the tube in an ice bath to maintain a low temperature throughout the process.
-
Insert the probe of the ultrasonic homogenizer into the sample, ensuring it does not touch the sides or bottom of the tube.
-
Homogenize the sample using short pulses (e.g., 10-20 seconds on, 10-20 seconds off) to prevent heat buildup[2]. The total homogenization time will depend on the tissue type and may require optimization.
-
After homogenization, rinse the probe with extraction solvent to recover any adhered sample.
-
Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean, pre-chilled low-binding microcentrifuge tube.
-
The extract is now ready for further processing.
Data Presentation
Table 1: Comparison of Homogenization Techniques for Small Molecule Extraction (Illustrative)
| Homogenization Method | Throughput | Heat Generation | Cross-Contamination Risk | Suitable Tissues |
| Bead Mill | High (multiple samples) | Low to Moderate (can be controlled with cooling cycles)[2] | Low (uses disposable tubes)[2] | Soft and hard tissues (with appropriate beads)[3] |
| Ultrasonic (Probe) | Low (single sample) | High (requires cooling)[2] | High (probe requires cleaning between samples)[2] | Soft tissues |
| Rotor-Stator | Low to Medium | High (requires cooling) | High (probe requires cleaning between samples) | Soft and fibrous tissues |
| Manual (Mortar & Pestle) | Very Low | Low (if kept on liquid nitrogen) | Medium (requires thorough cleaning) | All types, but labor-intensive |
Visualizations
Caption: Workflow for Manogepix extraction using a bead mill homogenizer.
Caption: Workflow for Manogepix extraction using an ultrasonic homogenizer.
Caption: Troubleshooting logic for low Manogepix recovery.
References
- 1. Improving Yields in Multi-analyte Extractions by Utilizing Post-homogenized Tissue Debris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages Of Bead Mill Homogenizers Versus Ultrasonic | Z-mixer [z-mixer.com]
- 3. Speed, Safety, and Uniformity: The Benefits of Bead Mill Homogenizers [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. laboratory-equipment.com [laboratory-equipment.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. tecan.com [tecan.com]
- 11. homogenizers.net [homogenizers.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. blog.teledynetekmar.com [blog.teledynetekmar.com]
Challenges in translating in vitro MIC to in vivo efficacy for Fosmanogepix
Welcome to the technical support center for Fosmanogepix. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the complexities of translating in vitro Minimum Inhibitory Concentration (MIC) data to in vivo efficacy for the novel antifungal agent, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (FMGX) is a first-in-class antifungal agent administered as a prodrug.[1][2] In the body, it is rapidly converted by systemic phosphatases to its active moiety, manogepix (MGX).[3][4] MGX targets and inhibits the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1] This disruption of GPI anchor synthesis interferes with the localization of key proteins to the fungal cell wall, leading to compromised cell wall integrity, altered adherence, and inhibition of growth and filamentation.[4][5][6]
Q2: this compound shows a potent low MIC against my fungal isolate in vitro, but I am not observing the expected efficacy in my animal model. What are the potential reasons for this discrepancy?
Several factors can contribute to a disconnect between in vitro MIC and in vivo efficacy. These can be broadly categorized as pathogen-related, host-related, and drug-related factors.
-
Pathogen-Related Factors:
-
Resistance Mechanisms: The fungal isolate may develop resistance mechanisms in vivo that are not readily apparent in standard in vitro testing. This can include the upregulation of efflux pumps that actively remove manogepix from the cell.[3][5]
-
Biofilm Formation: Fungi within a host can form biofilms, which are notoriously more resistant to antifungal agents than their planktonic (free-floating) counterparts used for MIC testing.
-
Morphological Switching: In vivo conditions can induce morphological changes in some fungi (e.g., yeast-to-hyphal transition), which may alter their susceptibility to antifungals.
-
-
Host-Related Factors:
-
Immune Status: The efficacy of this compound can be influenced by the host's immune status. Studies in immunocompromised animal models have shown that a higher dose or combination therapy may be required for effective treatment.[7][8][9]
-
Site of Infection: The location of the infection is critical. Achieving adequate drug concentrations at the site of infection is necessary for efficacy. While this compound demonstrates broad tissue distribution, including penetration into the central nervous system (CNS) and eyes, suboptimal concentrations in certain deep-seated infections could lead to treatment failure.[10][11][12][13][14]
-
-
Drug-Related (Pharmacokinetic/Pharmacodynamic) Factors:
-
Protein Binding: Manogepix, the active form of this compound, may bind to plasma proteins. Only the unbound (free) fraction of the drug is microbiologically active. Standard MIC testing is performed in protein-free media, which may not accurately reflect the in vivo scenario.
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model may differ from that in humans, leading to lower than expected drug exposure at the target site.
-
Pharmacodynamics (PD): The relationship between drug concentration and its antifungal effect is described by PK/PD parameters. For manogepix, the free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC) is a key predictor of efficacy.[1] If the dosing regimen in the animal model does not achieve the target fAUC/MIC, treatment failure can occur despite a low MIC.
-
Q3: Are there known mechanisms of resistance to manogepix?
Yes, some mechanisms of reduced susceptibility to manogepix have been identified. These primarily involve the upregulation of efflux pumps, which are membrane proteins that can transport the drug out of the fungal cell.
-
In Candida albicans, a gain-of-function mutation in the transcription factor gene ZCF29 can lead to the overexpression of the ATP-binding cassette (ABC) transporter genes CDR11 and SNQ2, resulting in decreased manogepix susceptibility.[3][5]
-
In Candida parapsilosis, a mitochondrial deletion has been shown to activate the expression of the major facilitator superfamily (MFS) transporter gene MDR1, also leading to reduced susceptibility.[3][5]
-
Mutations in the transcription factor TAC1B in Candida auris and similar transcription factors in other Candida species that confer fluconazole resistance have also been shown to reduce susceptibility to manogepix, suggesting a potential for cross-resistance.[15]
It is important to note that these mutations may only lead to a modest increase in the MIC and may not always result in clinically significant resistance.[5]
Q4: How does the immune status of the host impact the efficacy of this compound?
The host immune system plays a crucial role in clearing fungal infections. This compound, by disrupting the fungal cell wall, can expose immunostimulatory β-(1→3)-glucans, which can be recognized by the host's immune cells.[5] In immunocompromised hosts, where the immune response is blunted, the antifungal activity of this compound may be less pronounced, potentially requiring higher doses or longer treatment durations to achieve the desired therapeutic effect. Animal studies in immunosuppressed models of fusariosis and scedosporiosis have demonstrated the efficacy of this compound, but often at higher doses or in combination with other antifungals.[7][8][9]
Q5: Can differences in in vitro susceptibility testing methods affect the MIC and its interpretation?
Yes, variations in testing methodologies can lead to different MIC values. The two most common standardized methods are those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). While efforts have been made to harmonize these methods, discrepancies can still arise for certain drug-bug combinations. For manogepix tested against Candida auris, a systematic difference has been observed, with CLSI MICs tending to be one 2-fold dilution lower than EUCAST MICs.[16] It is crucial to be consistent with the methodology used and to interpret the results in the context of the specific method's established breakpoints or epidemiological cutoff values.
Troubleshooting Guide
If you are encountering a disconnect between in vitro MIC and in vivo efficacy of this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Low MIC, Poor In Vivo Efficacy | Inadequate drug exposure at the site of infection. | 1. Verify Dosing Regimen: Ensure the dose and frequency of this compound administration are appropriate for the animal model and are achieving the target fAUC/MIC.[1] 2. Measure Drug Levels: If possible, measure manogepix concentrations in plasma and at the site of infection to confirm adequate drug exposure. 3. Consider the Infection Site: For infections in sanctuary sites like the CNS or eye, ensure the dosing is sufficient to overcome potential penetration barriers.[10][11][12][13][14] |
| Host immune status confounding results. | 1. Characterize the Immune Status: Clearly define the level of immunosuppression in your animal model. 2. Adjust Dosing: Consider if a higher dose or longer duration of therapy is needed in immunocompromised models.[7][8][9] 3. Combination Therapy: Evaluate the potential for synergistic effects by combining this compound with other antifungal agents.[9] | |
| Emergence of in vivo resistance. | 1. Isolate and Re-test: Isolate the fungus from the infected animal post-treatment and re-determine the MIC to check for any increase. 2. Investigate Resistance Mechanisms: If the MIC has increased, consider investigating potential mechanisms such as efflux pump upregulation.[3][5][15] | |
| Variable or Inconsistent In Vivo Results | Differences in experimental conditions. | 1. Standardize Inoculum: Ensure the fungal inoculum preparation and administration are consistent across all animals. 2. Control for Host Factors: Use animals of the same age, sex, and genetic background to minimize biological variability. 3. Blinding and Randomization: Implement blinding and randomization in your experimental design to reduce bias. |
| Unexpectedly High MIC in vitro | Intrinsic resistance of the fungal species. | 1. Confirm Species Identification: Verify the identity of your fungal isolate. Manogepix has poor in vitro activity against Candida krusei.[17] 2. Review Literature: Check published data for the expected MIC range of manogepix against your specific fungal species. |
| Technical issues with MIC testing. | 1. Adhere to Standard Protocols: Strictly follow CLSI or EUCAST guidelines for broth microdilution testing.[16][18] 2. Quality Control: Include appropriate quality control strains with known MICs in every assay. 3. Verify Drug Potency: Ensure the manogepix compound used for testing is of high quality and has been stored correctly. |
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
A standardized protocol for determining the MIC of manogepix is crucial for reproducible results. The following is a generalized methodology based on CLSI M27-A3 guidelines.
-
Fungal Isolate Preparation:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of manogepix in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of manogepix in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted manogepix.
-
Include a growth control well (fungus without drug) and a sterility control well (medium without fungus).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
For molds, the Minimum Effective Concentration (MEC) may be a more appropriate endpoint, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the abundant hyphal growth in the control well.[7][19]
-
Visualizations
Caption: Troubleshooting workflow for this compound in vitro to in vivo translation.
Caption: Mechanisms of reduced manogepix susceptibility in Candida species.
Data Tables
Table 1: In Vivo Efficacy of this compound in Immunocompromised Murine Models
| Fungal Species | Infection Model | This compound Dose (mg/kg) | Outcome | Reference |
| Scedosporium apiospermum | Pulmonary Scedosporiosis | 78 and 104 (+ ABT) | Significantly increased median survival time vs. placebo. | [7][8] |
| Fusarium solani | Disseminated Fusariosis | 78 and 104 (+ ABT) | Significantly increased median survival time vs. placebo. | [7][8] |
| Candida auris | Invasive Candidiasis | 104 and 130 (TID) or 260 (BID) | Significant reduction in kidney and brain fungal burden. | [1] |
| Rhizopus arrhizus var. delemar | Pulmonary Mucormycosis | 104 | Superior efficacy in reducing tissue fungal burden compared to 78 mg/kg. | [1] |
| Aspergillus fumigatus | Invasive Aspergillosis | 78 (+ L-AMB**) | Enhanced efficacy in reducing lung fungal burden in combination therapy. | [9] |
* ABT (1-aminobenzotriazole) was used to enhance the serum half-life of manogepix in mice. ** L-AMB (Liposomal Amphotericin B)
Table 2: Manogepix Tissue Penetration in a Rabbit Model of Candida Endophthalmitis and Hematogenous Meningoencephalitis
| Tissue | Tissue/Plasma Concentration Ratio | Reference |
| Meninges | ~1:1 | [11] |
| Cerebrum | ~1:1 | [10][11] |
| Cerebellum | ~1:1 | [10][11] |
| Spinal Cord | ~1:1 | [10][11] |
| Aqueous Humor | 0.19 - 0.52 | [10][11] |
| Vitreous Humor | 0.09 - 0.12 | [10][11] |
| Choroid | 0.02 - 0.04 | [10][11] |
Table 3: Comparison of Manogepix MICs by CLSI and EUCAST Methods for Candida auris
| Parameter | CLSI (mg/L) | EUCAST (mg/L) | Reference |
| MIC50 | 0.008 | 0.016 | [16][18] |
| MIC90 | 0.03 | 0.03 | [16][18] |
| MIC Range | 0.001 - 0.25 | 0.001 - 0.125 | [16][18] |
References
- 1. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Clinical safety and efficacy of novel antifungal, this compound, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Efflux Pump Expression in Candida Mutants Results in Decreased Manogepix Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound (APX001) Is Effective in the Treatment of Immunocompromised Mice Infected with Invasive Pulmonary Scedosporiosis or Disseminated Fusariosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Combination Treatment of this compound and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Pharmacokinetics of this compound (APX001) in the Treatment of Candida Endophthalmitis and Hematogenous Meningoencephalitis in Nonneutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Pharmacokinetics of this compound (APX001) in the Treatment of Candida Endophthalmitis and Hematogenous Meningoencephalitis in Nonneutropenic Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutations in transcription factors that confer fluconazole resistance also confer reduced susceptibility to manogepix in Candida auris (Candidozyma auris), Candida albicans, Candida parapsilosis, and Candida glabrata (Nakaseomyces glabratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. RePub, Erasmus University Repository: Manogepix (APX001A) in Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs [repub.eur.nl]
- 19. Manogepix, the Active Moiety of the Investigational Agent this compound, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fosmanogepix Demonstrates Superior Efficacy Over Fluconazole Against the Multidrug-Resistant Pathogen Candida auris
A comprehensive analysis of preclinical and clinical data reveals the potent activity of the novel antifungal agent Fosmanogepix against Candida auris, a pathogen notorious for its extensive resistance to existing drugs, including fluconazole. In stark contrast to the widespread resistance observed with fluconazole, this compound exhibits robust in vitro and in vivo efficacy, positioning it as a promising therapeutic option for invasive candidiasis caused by this formidable yeast.
Candida auris has emerged as a significant global health threat due to its propensity for causing healthcare-associated outbreaks and its frequent multidrug resistance.[1][2] Fluconazole, a commonly used first-line azole antifungal, is largely ineffective against C. auris, with resistance rates reported to be as high as 90%.[1] This has created an urgent need for novel antifungals with distinct mechanisms of action. This compound, a first-in-class antifungal, addresses this need by inhibiting the fungal enzyme Gwt1, which is crucial for the maturation of glycosylphosphatidylinositol (GPI)-anchored proteins.[3][4][5]
In Vitro Susceptibility: A Clear Distinction in Potency
In vitro susceptibility testing consistently demonstrates the superior potency of manogepix (the active moiety of this compound) against C. auris compared to fluconazole. Data from multiple studies, summarized in the table below, highlight the significantly lower minimum inhibitory concentrations (MICs) for manogepix.
| Antifungal Agent | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Manogepix (active form of this compound) | ≤0.002 - 0.25 | 0.008 - 0.03 | 0.03 - 0.125 | [3][6] |
| Fluconazole | 2 - >64 | >64 | >64 | [3] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
The consistently low MIC values for manogepix, often in the range of 0.008 to 0.03 µg/mL, indicate potent activity against a large number of C. auris isolates, including those that are highly resistant to fluconazole.[6][7][8] In contrast, the MICs for fluconazole are frequently at or above the resistance breakpoint (≥32 µg/mL), rendering it clinically ineffective.[3][9]
In Vivo Efficacy: Corroboration in Animal Models
Preclinical studies using murine models of invasive candidiasis caused by fluconazole-resistant C. auris further underscore the therapeutic potential of this compound. In these models, treatment with this compound resulted in significant improvements in survival and a marked reduction in fungal burden in both the kidneys and brains of infected mice.[3][10] Conversely, fluconazole treatment showed no improvement in survival or reduction in fungal load compared to the vehicle control.[3][10]
Clinical Evidence: Promising Outcomes in Human Trials
The promising preclinical data for this compound has been substantiated in early-phase clinical trials. A Phase 2 study evaluating this compound for the treatment of candidemia caused by C. auris reported a high rate of treatment success, with 89% of patients achieving both survival and clearance of the pathogen from blood cultures.[7][11][12] The drug was also found to be safe and well-tolerated.[7][11][12] These findings have paved the way for larger, registrational Phase 3 studies.[13]
Mechanisms of Action and Resistance
The disparate efficacy of this compound and fluconazole against C. auris is rooted in their distinct mechanisms of action and the pathogen's resistance strategies.
Fluconazole targets the fungal enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene, which is a key step in ergosterol biosynthesis.[2] Resistance in C. auris is commonly mediated by mutations in the ERG11 gene and the overexpression of efflux pumps that actively transport the drug out of the fungal cell.[2]
This compound , on the other hand, has a novel mechanism of action, inhibiting the Gwt1 enzyme.[4][5] This enzyme is involved in the inositol acylation step of GPI anchor biosynthesis, a pathway essential for the proper localization and function of many cell wall proteins. By disrupting this pathway, this compound compromises the integrity of the fungal cell wall. This unique target means that this compound is not affected by the common resistance mechanisms that render fluconazole and other azoles ineffective.[14]
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro activity of manogepix and fluconazole against C. auris isolates is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 standard or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology.[3][6]
Murine Model of Invasive Candidiasis
To evaluate in vivo efficacy, a neutropenic murine model of disseminated candidiasis is commonly employed.
Conclusion
The available evidence strongly supports the superior efficacy of this compound over fluconazole against Candida auris. Its potent in vitro activity against a broad range of isolates, including those resistant to fluconazole, combined with robust in vivo efficacy and promising clinical outcomes, establishes this compound as a much-needed therapeutic advancement in the fight against this challenging multidrug-resistant pathogen. The novel mechanism of action of this compound provides a critical advantage, circumventing the primary resistance pathways that have rendered fluconazole largely obsolete for the treatment of C. auris infections. Continued clinical development of this compound is crucial to address the significant unmet medical need posed by invasive C. auris disease.
References
- 1. Fluconazole resistant Candida auris clinical isolates have increased levels of cell wall chitin and increased susceptibility to a glucosamine-6-phosphate synthase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Efficacy and Safety of a Novel Antifungal, this compound, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Candida auris: Epidemiology and Antifungal Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Efficacy and Safety of a Novel Antifungal, this compound, in Patients with Candidemia Caused by Candida auris : Results from a Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical efficacy and safety of the novel antifungal this compound in patients with candidaemia and/or invasive candidiasis caused by <em>Candida auris</em>: results from a phase II proof of concept trial [escmid.reg.key4events.com]
- 13. Basilea initiates clinical phase 3 study with antifungal this compound in candidemia and invasive candidiasis - BioSpace [biospace.com]
- 14. journals.asm.org [journals.asm.org]
Head-to-head comparison of Fosmanogepix and liposomal amphotericin B in vivo
In the landscape of antifungal therapeutics, the emergence of novel agents necessitates rigorous comparison with established standards. This guide provides a detailed head-to-head in vivo comparison of fosmanogepix, a first-in-class antifungal agent, and liposomal amphotericin B, a widely used polyene antifungal. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective in vivo performance based on available experimental data.
Mechanisms of Action: A Tale of Two Targets
The antifungal activity of this compound and liposomal amphotericin B stems from distinct molecular mechanisms, targeting different essential components of the fungal cell.
This compound: Inhibiting Fungal Cell Wall Integrity
This compound is a prodrug that is converted in vivo to its active form, manogepix.[1][2] Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][2][3] This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for the structure and integrity of the fungal cell wall.[2][3] By inhibiting Gwt1, manogepix disrupts the localization of these critical proteins, leading to compromised cell wall integrity and ultimately fungal cell death.[2][3] This novel mechanism of action makes this compound effective against a broad spectrum of fungal pathogens, including some that are resistant to other antifungal classes.[3][4][5][6]
Liposomal Amphotericin B: Disrupting Fungal Cell Membrane Permeability
Liposomal amphotericin B (L-AMB) is a lipid formulation of the polyene antibiotic amphotericin B.[7][8][9][10] Its mechanism of action involves binding to ergosterol, a primary sterol component of the fungal cell membrane.[7][8][11] This binding leads to the formation of transmembrane channels or pores, which alter the permeability of the cell membrane.[7][8][11] This disruption results in the leakage of essential intracellular ions and macromolecules, ultimately leading to fungal cell death.[7][11] The liposomal formulation is designed to reduce the toxicity associated with conventional amphotericin B by altering its pharmacokinetic properties and reducing its interaction with mammalian cell membranes, which contain cholesterol instead of ergosterol.[7][9][10]
In Vivo Efficacy: A Comparative Analysis
Direct head-to-head in vivo studies comparing this compound and liposomal amphotericin B as monotherapies are emerging. However, a key study by Gebremariam et al. (2022) provides valuable insights by comparing the efficacy of each drug alone and in combination in murine models of invasive mold infections.[12][13][14]
Invasive Pulmonary Aspergillosis (IPA)
In a murine model of invasive pulmonary aspergillosis caused by Aspergillus fumigatus, both this compound and liposomal amphotericin B monotherapies demonstrated significant efficacy compared to placebo. The combination of both agents, however, proved to be superior to either monotherapy alone.
| Treatment Group | Survival (%) | Median Survival Day | Fungal Burden (log10 CFU/g Lung) | Reference |
| Placebo | 0 | 4 | Not Reported | [12][13] |
| This compound | 60 | 10 | Significant Reduction vs. Placebo | [12][13] |
| Liposomal Amphotericin B | 50 | 9 | Significant Reduction vs. Placebo | [12][13] |
| This compound + L-AMB | 90 | >21 | Superior Reduction vs. Monotherapy | [12][13] |
Invasive Mucormycosis (IM)
In a murine model of invasive mucormycosis caused by Rhizopus delemar, both monotherapies again showed improved survival over the control group. The combination therapy demonstrated the most significant survival benefit.
| Treatment Group | Survival (%) | Median Survival Day | Fungal Burden (log10 CFU/g Brain) | Reference |
| Placebo | 0 | 3 | Not Reported | [12][13] |
| This compound | 40 | 6 | Significant Reduction vs. Placebo | [12][13] |
| Liposomal Amphotericin B | 30 | 5 | Significant Reduction vs. Placebo | [12][13] |
| This compound + L-AMB | 80 | >14 | Superior Reduction vs. Monotherapy | [12][13] |
Invasive Fusariosis (IF)
A similar trend was observed in a murine model of invasive fusariosis caused by Fusarium solani. The combination of this compound and liposomal amphotericin B resulted in the highest survival rate.
| Treatment Group | Survival (%) | Median Survival Day | Fungal Burden (log10 CFU/g Kidney) | Reference |
| Placebo | 0 | 5 | Not Reported | [12][13] |
| This compound | 50 | 9 | Significant Reduction vs. Placebo | [12][13] |
| Liposomal Amphotericin B | 40 | 8 | Significant Reduction vs. Placebo | [12][13] |
| This compound + L-AMB | 80 | >14 | Superior Reduction vs. Monotherapy | [12][13] |
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo comparative studies.
Murine Model of Invasive Mold Infections (Gebremariam et al., 2022)
-
Animal Model: Immunocompromised male BALB/c mice (20-22 g).
-
Immunosuppression:
-
For IPA and IM models: Cyclophosphamide (200 mg/kg) administered intraperitoneally (IP) on days -2 and +3 relative to infection, plus a single subcutaneous dose of cortisone acetate (250 mg/kg) on day -1.
-
For IF model: Cyclophosphamide (150 mg/kg) on days -2 and +1, and a single dose of cortisone acetate (250 mg/kg) on day -1.
-
-
Fungal Strains:
-
Aspergillus fumigatus AF293
-
Rhizopus delemar 99-880
-
Fusarium solani 13-0063
-
-
Inoculation:
-
IPA and IM: Intratracheal inoculation of fungal spores.
-
IF: Intravenous inoculation of fungal conidia.
-
-
Treatment Regimens:
-
Treatment was initiated 24 hours post-infection and continued for 7 days.
-
This compound (FMGX): Administered orally (PO) twice daily (BID).
-
Liposomal Amphotericin B (L-AMB): Administered intravenously (IV) once daily (QD).
-
Combination: FMGX PO BID and L-AMB IV QD.
-
-
Outcome Assessment:
-
Survival: Monitored for 21 days (IPA) or 14 days (IM and IF).
-
Fungal Burden: Determined by quantitative polymerase chain reaction (qPCR) in target organs (lungs for IPA, brain for IM, and kidneys for IF) at the end of the treatment period.
-
Visualizing the Mechanisms and Workflows
To further elucidate the distinct mechanisms of action and the experimental design of the in vivo studies, the following diagrams are provided.
Caption: Distinct mechanisms of antifungal action.
Caption: Timeline of the in vivo experimental protocol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] this compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 8. gilead.com [gilead.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Safety and efficacy of liposomal amphotericin B for the empirical therapy of invasive fungal infections in immunocompromised patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. The Combination Treatment of this compound and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating Gwt1 as the Primary Target of Manogepix in Resistant Fungal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation: Manogepix Activity Against Susceptible and Resistant Strains
The in vitro activity of Manogepix against various fungal species, including those with defined resistance mechanisms, is summarized below. Minimum Inhibitory Concentration (MIC) is a measure of the lowest drug concentration that prevents visible growth of a microorganism.
Table 1: Manogepix MICs against Wild-Type and Gwt1 Mutant Candida Strains
| Organism | Strain | Gwt1 Mutation | Manogepix MIC (µg/mL) | Fold Change in MIC | Reference |
| Candida albicans | SC5314 (WT) | None | 0.016 | - | [7] |
| Candida albicans | Mutant | V162A (heterozygous) | 0.25 | 16 | [3][8] |
| Candida glabrata | ATCC 2001 (WT) | None | 0.03 | - | [7] |
| Candida glabrata | Spontaneous Mutant | V163A | 1.0 | 32 | [3][8] |
| Candida glabrata | CRISPR Mutant | V163A | 1.0 | 32 | [7] |
Table 2: Comparative Activity of Manogepix and Other Antifungals against Candida auris
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Manogepix | 0.03 | 0.03 | 0.004 - 0.06 | [6] |
| Anidulafungin | 0.25 | 0.5 | 0.06 - 1 | [6] |
| Caspofungin | 0.25 | 0.5 | 0.06 - 1 | [6] |
| Micafungin | 0.12 | 0.25 | 0.03 - 0.5 | [6] |
| Fluconazole | >64 | >64 | 2 - >64 | [6] |
| Voriconazole | 1 | 2 | 0.06 - 16 | [6] |
| Amphotericin B | 1 | 2 | 0.25 - 4 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of Manogepix-Resistant Mutants
a) Spontaneous Mutation Frequency Determination:
-
Fungal Strains and Media: Wild-type Candida strains (e.g., C. albicans SC5314, C. glabrata ATCC 2001) are grown in Yeast Peptone Dextrose (YPD) broth.
-
Inoculum Preparation: Fungal cultures are grown to mid-log phase, washed, and resuspended in sterile saline to a concentration of 1 x 10⁸ cells/mL.
-
Plating: Aliquots of the cell suspension are plated onto YPD agar plates containing Manogepix at a concentration of 4x the MIC of the wild-type strain.
-
Incubation: Plates are incubated at 35°C for 48-72 hours.
-
Frequency Calculation: The number of resistant colonies is counted and divided by the total number of cells plated to determine the spontaneous mutation frequency.[7]
b) Serial Passage:
-
Initial Culture: A starting culture of the wild-type strain is grown in YPD broth containing a sub-inhibitory concentration of Manogepix (e.g., 0.5x MIC).
-
Serial Transfer: Every 24-48 hours, an aliquot of the culture is transferred to fresh broth with a two-fold increasing concentration of Manogepix.
-
Selection of Resistant Mutants: This process is continued until significant growth is observed at concentrations well above the initial MIC.[7]
Antifungal Susceptibility Testing
-
Methodology: The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.1 guidelines.[9][10]
-
Procedure: Two-fold serial dilutions of Manogepix and comparator antifungal agents are prepared in 96-well microtiter plates with RPMI-1640 medium.
-
Inoculation: Each well is inoculated with a standardized fungal suspension (0.5 x 10³ to 2.5 x 10³ cells/mL).
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant (typically ≥50%) reduction in fungal growth compared to the drug-free control.[7][9]
GWT1 Gene Sequencing
-
Genomic DNA Extraction: Genomic DNA is isolated from both wild-type and Manogepix-resistant fungal strains using a commercial yeast DNA extraction kit.
-
PCR Amplification: The GWT1 gene is amplified from the genomic DNA using specific primers designed to flank the entire coding sequence.
-
DNA Sequencing: The amplified PCR product is purified and sequenced using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: The nucleotide sequence of the GWT1 gene from the resistant mutant is compared to the wild-type sequence to identify any mutations.[11]
Mandatory Visualizations
Signaling Pathway: Inhibition of Gwt1 and Induction of the Unfolded Protein Response
Inhibition of Gwt1 by Manogepix disrupts the GPI-anchor biosynthesis pathway, leading to an accumulation of unfolded GPI-anchored proteins in the endoplasmic reticulum (ER). This ER stress triggers the Unfolded Protein Response (UPR), a cellular signaling pathway aimed at restoring protein homeostasis.[12]
Caption: Manogepix inhibits Gwt1, leading to ER stress and UPR activation.
Experimental Workflow: Validating Gwt1 as the Manogepix Target in Resistant Strains
The following workflow outlines the key experimental steps to confirm that mutations in Gwt1 are responsible for Manogepix resistance.
Caption: Workflow for validating Gwt1 as the target of Manogepix resistance.
Conclusion
References
- 1. In vitro manogepix susceptibility testing of South African Emergomyces africanus, Emergomyces pasteurianus, and Blastomyces emzantsi clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Pharmacokinetics of Intravenous and Oral Fosmanogepix, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Enhanced Efflux Pump Expression in Candida Mutants Results in Decreased Manogepix Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Calcineurin Inhibitors Synergize with Manogepix to Kill Diverse Human Fungal Pathogens [mdpi.com]
Fosmanogepix: A Novel Antifungal Agent Lacking Cross-Resistance with Current Drug Classes
A Comparative Guide for Researchers and Drug Development Professionals
Fosmanogepix, a first-in-class antifungal agent, is demonstrating significant promise in the fight against invasive fungal infections, largely due to its novel mechanism of action that circumvents existing antifungal resistance pathways. This guide provides a comprehensive comparison of this compound's performance against other major antifungal classes, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Absence of Cross-Resistance: A Key Advantage
This compound is a prodrug that is converted in the body to its active form, manogepix. Manogepix exhibits a unique mechanism of action by inhibiting the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2][3] These anchors are crucial for the proper localization and function of a wide range of proteins in the fungal cell wall. By targeting Gwt1, manogepix disrupts cell wall integrity, leading to fungal cell death.[2]
This mechanism is distinct from those of the three major classes of systemic antifungals:
-
Azoles (e.g., fluconazole, voriconazole) inhibit the enzyme lanosterol 14-α-demethylase (Erg11), which is involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5]
-
Echinocandins (e.g., caspofungin, micafungin) inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[4][6]
-
Polyenes (e.g., amphotericin B) bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell leakage.[7]
Due to this fundamental difference in its molecular target, this compound does not exhibit target-based cross-resistance with any of these established antifungal classes.[8] This has been consistently demonstrated in in vitro studies where manogepix retains potent activity against fungal isolates that have developed resistance to azoles, echinocandins, and polyenes.[8][9][10]
Comparative In Vitro Activity
The lack of cross-resistance is evident in the minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) data from various studies. Manogepix consistently demonstrates potent activity against multidrug-resistant fungal pathogens.
Activity Against Azole-Resistant Isolates
Manogepix has shown excellent in vitro activity against Aspergillus fumigatus isolates with known mechanisms of azole resistance, such as mutations in the cyp51A gene.
Table 1: Comparative Activity of Manogepix and Azoles Against Azole-Resistant Aspergillus fumigatus
| Antifungal Agent | Wild-Type A. fumigatus MEC/MIC (mg/L) | Azole-Resistant A. fumigatus (TR34/L98H) MEC/MIC (mg/L) |
| Manogepix (MEC) | 0.016 | 0.016 |
| Voriconazole (MIC) | 0.5 | 4 |
| Itraconazole (MIC) | 0.5 | >8 |
Data sourced from a study on German Aspergillus fumigatus isolates.[11] MEC (Minimum Effective Concentration) is the standard for testing echinocandins and manogepix against molds, while MIC (Minimum Inhibitory Concentration) is used for azoles.
Activity Against Echinocandin-Resistant Isolates
Clinical isolates of Candida species, particularly Candida glabrata and Candida auris, are increasingly developing resistance to echinocandins, often through mutations in the FKS genes which encode the target enzyme β-(1,3)-D-glucan synthase. Manogepix maintains its potency against these resistant strains.
Table 2: Comparative Activity of Manogepix and Echinocandins Against Echinocandin-Resistant Candida Species
| Fungal Species | Resistance Mechanism | Manogepix MIC90 (mg/L) | Anidulafungin MIC90 (mg/L) | Micafungin MIC90 (mg/L) |
| Candida glabrata | Wild-Type | 0.06 | 0.06 | 0.03 |
| Candida glabrata | FKS mutant | 0.06 | >8 | >8 |
| Candida albicans | FKS mutant | 0.015 | >8 | >8 |
MIC90 represents the concentration required to inhibit 90% of the isolates. Data compiled from multiple sources.[12]
Activity Against Multidrug- and Pan-Resistant Candida auris
Candida auris is a multidrug-resistant yeast that poses a significant global health threat. Manogepix has demonstrated potent activity against C. auris isolates that are resistant to multiple antifungal classes, including pan-resistant strains.
Table 3: Activity of Manogepix Against Pan-Resistant Candida auris
| Antifungal Agent | MIC Range for Pan-Resistant C. auris (mg/L) |
| Manogepix | 0.008 - 0.015 |
| Fluconazole | ≥64 |
| Voriconazole | ≥4 |
| Amphotericin B | ≥2 |
| Anidulafungin | ≥4 |
| Caspofungin | ≥4 |
| Micafungin | ≥4 |
Data from a study on C. auris isolates from the New York outbreak.[13] Pan-resistant isolates are resistant to all three major antifungal classes.
Experimental Protocols
The in vitro susceptibility data presented above were generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method for Yeasts (M27)
This method is a reference standard for determining the MICs of antifungal agents against yeasts such as Candida species.[3][14]
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match a 0.5 McFarland turbidity standard, then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.
-
Antifungal Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and visual inhibition for other classes) compared to the growth control well.
EUCAST Broth Microdilution Method for Molds (E.DEF 9.4)
This standardized method is used for determining the MICs or MECs of antifungal agents against filamentous fungi like Aspergillus species.[9][15]
-
Inoculum Preparation: Spores (conidia) are harvested from mature mold cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 20). The suspension is adjusted to a specific optical density to achieve a final inoculum concentration of 1 x 105 to 2.5 x 105 CFU/mL.
-
Antifungal Preparation: Antifungal agents are serially diluted in RPMI 1640 medium (supplemented with glucose) in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35-37°C for 48-72 hours.
-
Endpoint Determination: For azoles, the MIC is the lowest concentration showing no visible growth. For manogepix and echinocandins, the MEC is the lowest concentration that leads to the growth of abnormal, compact hyphae compared to the well-formed filamentous growth in the control well.
Visualizing this compound's Mechanism and Resistance
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the mechanism of action of this compound and the pathways of resistance.
Caption: Mechanism of action of this compound.
Caption: Known resistance mechanisms to manogepix.
Conclusion
This compound represents a significant advancement in antifungal therapy. Its novel mechanism of action, targeting the fungal-specific enzyme Gwt1, results in a lack of cross-resistance with existing antifungal agents. This makes it a highly promising candidate for the treatment of invasive fungal infections caused by multidrug-resistant pathogens. The robust in vitro data, supported by standardized testing methodologies, underscore its potential to address the growing challenge of antifungal resistance in a clinical setting. Further clinical evaluation is warranted to fully establish its role in managing these life-threatening infections.
References
- 1. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medicallabnotes.com [medicallabnotes.com]
- 4. EUCAST: Clinical breakpoint table [eucast.org]
- 5. mdpi.com [mdpi.com]
- 6. EUCAST: Methodology and Instructions [eucast.org]
- 7. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. EUCAST: AST of Moulds [eucast.org]
- 10. researchgate.net [researchgate.net]
- 11. Trends of Azole-Resistant Aspergillus Fumigatus Susceptibility Over 12 Years from a German ECMM Excellence Center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. medicallabnotes.com [medicallabnotes.com]
A Comparative Guide to the In Vivo Efficacy of Oral vs. Intravenous Fosmanogepix
For Researchers, Scientists, and Drug Development Professionals
Fosmanogepix (FMGX) is a first-in-class antifungal agent currently under development for the treatment of invasive fungal infections. It is a prodrug that is rapidly converted to its active moiety, manogepix (MGX), which inhibits the fungal enzyme Gwt1, crucial for cell wall synthesis.[1][2][3] A key advantage of this compound is its availability in both intravenous (IV) and oral (PO) formulations, offering flexibility in clinical settings. This guide provides a comparative overview of the in vivo efficacy of oral versus intravenous this compound, supported by available experimental data.
Pharmacokinetic Profile: IV and Oral Formulations
Studies in healthy volunteers have demonstrated that this compound exhibits dose-proportional pharmacokinetics for both intravenous and oral routes of administration.[1][3][4] A key finding is the high oral bioavailability of this compound, which is reported to be between 90.6% and 101.2%.[1][3][5] This excellent oral absorption allows for a seamless transition from IV to oral therapy without compromising systemic drug exposure.[2][6][7]
A study in healthy participants demonstrated that after switching from a 600 mg IV daily dose to an 800 mg oral daily dose, the geometric mean maximum concentration (Cmax) of manogepix increased, and the area under the concentration-time curve (AUC0-24) remained consistent with the IV phase.[8][9] This indicates that steady-state concentrations achieved with IV administration can be maintained with oral dosing.[8]
Table 1: Pharmacokinetic Parameters of Manogepix (Active Moiety) after IV and Oral this compound Administration in Healthy Volunteers (Single Ascending Dose - SAD)
| Route | Dose Range | Geometric Mean Cmax (μg/mL) | Geometric Mean AUC (μg·h/mL) |
| Intravenous | 10 - 1,000 mg | 0.16 - 12.0 | 4.05 - 400 |
| Oral | 100 - 500 mg | 1.30 - 6.41 | 87.5 - 205 |
| Data sourced from a Phase 1 study in healthy volunteers.[1][3] |
Table 2: Pharmacokinetic Parameters of Manogepix (Active Moiety) after IV and Oral this compound Administration in Healthy Volunteers (Multiple Ascending Dose - MAD)
| Route | Dose Range | Geometric Mean Cmax (μg/mL) | Geometric Mean AUC (μg·h/mL) |
| Intravenous | 50 - 600 mg | 0.67 - 15.4 | 6.39 - 245 |
| Oral | 500 - 1,000 mg | 6.18 - 21.3 | 50.8 - 326 |
| Data sourced from a Phase 1 study in healthy volunteers.[1][3] |
In Vivo Efficacy in Preclinical Models
This compound has demonstrated significant efficacy in various murine and rabbit models of invasive fungal infections, leading to increased survival and reduced fungal burden in target organs such as the lungs, kidneys, brain, and eyes.[1][4] While many studies highlight the in vivo efficacy of this compound, direct head-to-head comparisons of the oral versus intravenous routes in the same animal model are not extensively detailed in publicly available literature. However, the high oral bioavailability suggests that comparable efficacy can be expected.
Studies in murine models of disseminated candidiasis (Candida albicans), pulmonary aspergillosis (Aspergillus fumigatus or Aspergillus flavus), and disseminated fusariosis (Fusarium solani) have shown that oral this compound resulted in greater than 80% survival at doses ranging from 2.5 to 25 mg/kg/day.[8] In a murine model of invasive candidiasis caused by fluconazole-resistant Candida auris, intraperitoneally administered this compound (used to bypass first-pass metabolism and simulate systemic exposure) significantly improved survival and reduced fungal burden in the kidneys and brain, even when therapy was delayed by 24 hours.[10][11]
Clinical Efficacy: IV-to-Oral Switch
Clinical trials in patients with invasive fungal infections have provided evidence for the efficacy of a treatment strategy that begins with intravenous this compound and transitions to an oral formulation.
In a Phase 2 study involving non-neutropenic patients with candidemia, participants received an initial IV loading dose followed by IV maintenance therapy.[12][13] An optional switch to oral this compound was permitted from Day 4. In this study, 48% of participants were switched to the oral formulation.[13][14] The overall treatment success rate at the end of study treatment was 80%, and the 30-day survival rate was 85%, suggesting that the transition to oral therapy did not compromise clinical outcomes.[12][13][14]
Similarly, a Phase 2 study in patients with invasive mold diseases caused by Aspergillus species and rare molds allowed for an optional switch from IV to oral this compound from Day 4.[15][16] The study reported an acceptable safety profile and a 40% global response success rate, further supporting the viability of an IV-to-oral switch strategy in a clinical setting.[15]
Experimental Protocols
Phase 2 Study in Candidemia
-
Objective: To evaluate the safety and efficacy of this compound for the first-line treatment of candidemia in non-neutropenic adults.
-
Study Population: Non-neutropenic adults with a positive blood culture for Candida spp. within 96 hours prior to study entry and having received ≤2 days of prior systemic antifungal therapy.[12][13][14]
-
Dosing Regimen:
-
Primary Efficacy Endpoint: Treatment success at the end of study treatment, defined as clearance of Candida from blood cultures with no additional antifungal treatment and survival.[12][13][14]
Murine Model of Invasive Candida auris Candidiasis
-
Objective: To evaluate the in vivo efficacy of this compound following delayed initiation of therapy.[10]
-
Infection: Intravenous inoculation with a fluconazole-resistant clinical isolate of C. auris.[10][11]
-
Dosing Regimen (7 days):
-
Efficacy Assessment: Survival rates and fungal burden (colony counts) in the kidneys and brain.[10][11]
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Pharmacokinetics of Intravenous and Oral this compound, a First-in-Class Antifungal Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, safety, and tolerability of this compound IV to oral switch and multiple IV doses in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. contagionlive.com [contagionlive.com]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
Manogepix: A Comparative Analysis Against Fluconazole-Susceptible and -Resistant Candida
A Guide for Researchers and Drug Development Professionals
Introduction
Manogepix (MGX), the active moiety of the prodrug fosmanogepix, represents a first-in-class antifungal agent with a novel mechanism of action, offering a promising alternative in the face of rising azole resistance in Candida species.[1][2][3] Manogepix inhibits Gwt1, a conserved fungal enzyme essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[3][4][5] This disruption of GPI anchor formation compromises fungal cell wall integrity, inhibits growth, and prevents the proper localization of key surface proteins.[1][3] This mechanism is distinct from that of fluconazole, which targets lanosterol 14-alpha-demethylase (Erg11p) in the ergosterol biosynthesis pathway. Given the global challenge posed by fluconazole-resistant Candida, particularly emergent pathogens like Candida auris, this guide provides an objective, data-driven comparison of manogepix's activity against both fluconazole-susceptible and fluconazole-resistant Candida isolates.
Data Presentation: In Vitro Susceptibility
The in vitro potency of manogepix has been extensively evaluated against a large number of clinical Candida isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, demonstrating the consistent and potent activity of manogepix, irrespective of the fluconazole susceptibility profile of the isolates.
Table 1: Comparative Activity of Manogepix against Candida auris Isolates
| Fluconazole Susceptibility | No. of Isolates | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Fluconazole-Resistant | 335 | Manogepix | 0.002 - 0.063 | 0.008 | 0.016 |
| Fluconazole | - | 128 | 256 | ||
| Fluconazole-Susceptible | 37 | Manogepix | 0.002 - 0.031 | - | - |
| Pan-Resistant * | 2 | Manogepix | 0.004 - 0.008 | - | - |
| New York Outbreak Isolates | 200 | Manogepix | 0.004 - 0.06 | 0.03 | 0.03 |
| (All Fluconazole-Resistant) | Fluconazole | ≥32 | - | - |
Data sourced from studies on South African and New York outbreak isolates.[1][6][7] *Pan-resistant defined as resistant to fluconazole, amphotericin B, and echinocandins.
Table 2: Manogepix Activity against Various Fluconazole-Resistant Candida Species
| Species | Fluconazole Resistance Mechanism | Antifungal Agent | MIC Range (µg/mL) |
| C. albicans | Azole- and Echinocandin-Resistant | Manogepix | Potent activity retained[8] |
| C. glabrata | Azole- and Echinocandin-Resistant | Manogepix | Potent activity retained[8][9] |
| C. parapsilosis | Azole-Resistant | Manogepix | Potent activity retained[2] |
| C. tropicalis | Azole-Resistant | Manogepix | Potent activity retained[2] |
Summary from multiple in vitro surveillance studies.
Experimental Protocols
The data presented in this guide are primarily derived from antifungal susceptibility testing (AFST) performed according to standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution (CLSI M27-A3/M60)
The most common method cited for determining MIC values is the broth microdilution technique.
-
Inoculum Preparation: Candida isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Preparation: Manogepix, fluconazole, and other comparators are serially diluted in RPMI 1640 medium in 96-well microtiter plates to cover a clinically relevant concentration range.
-
Incubation: The prepared inoculum is added to each well of the microtiter plates. The plates are then incubated at 35°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free growth control well. For manogepix and azoles, this is typically a ≥50% reduction in turbidity, which can be assessed visually or with a spectrophotometer.[6] Quality control is maintained using reference strains such as C. parapsilosis ATCC 22019 and C. albicans ATCC 90028.[6]
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Signaling Pathways and Resistance Mechanisms
Manogepix's novel mechanism of action allows it to bypass the common resistance pathways that affect fluconazole. However, some studies have identified a potential for low-level, shared resistance mechanisms primarily involving efflux pumps.
-
Manogepix Mechanism: Manogepix specifically inhibits the Gwt1 enzyme, which is critical for the first step of GPI anchor biosynthesis in the endoplasmic reticulum. This prevents the proper trafficking and attachment of essential mannoproteins to the fungal cell wall.[3][4]
-
Fluconazole Resistance: The most prevalent mechanisms of fluconazole resistance in Candida include overexpression of the target enzyme (Erg11p), mutations in the ERG11 gene that reduce drug binding, and, most commonly, the upregulation of drug efflux pumps. These pumps, including ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1), actively expel fluconazole from the cell.[4][10]
-
Potential for Cross-Resistance: While manogepix is highly potent against fluconazole-resistant strains, a correlation between elevated fluconazole MICs and slightly increased manogepix MICs has been observed for some Candida species.[2][10][11] This appears to be linked to efflux pump overexpression. Studies have shown that mutations in transcription factor genes (TAC1, PDR1) that lead to the upregulation of pumps like Cdr1 can confer reduced susceptibility to both fluconazole and manogepix.[10][12][13] However, it is crucial to note that the impact on manogepix MICs is minimal (typically a 4- to 8-fold increase) and the resulting MIC values often remain well within a susceptible range, suggesting the clinical significance may be limited.[14][15]
Caption: Distinct targets and shared efflux pathway for Manogepix and Fluconazole.
In Vivo Efficacy
The potent in vitro activity of manogepix translates to significant in vivo efficacy. The prodrug this compound has demonstrated success in animal models of disseminated candidiasis caused by both fluconazole-susceptible and fluconazole-resistant strains, including C. auris.[3][16] Furthermore, Phase 2 clinical trials have shown that this compound is safe, well-tolerated, and effective for the treatment of candidemia in humans.[5][17] In a trial focused on C. auris, this compound achieved a treatment success rate of 89% (8/9 patients), with all baseline isolates demonstrating very low manogepix MICs (range: 0.008 to 0.015 µg/mL).[18]
Conclusion
Manogepix demonstrates potent and consistent activity against a broad range of Candida species, including isolates that are highly resistant to fluconazole and other antifungal classes.[1][6][7] Its unique mechanism of action, targeting the Gwt1 enzyme, allows it to remain effective against strains that have developed resistance to azoles via target site modification or efflux pump upregulation.[3][8] While some evidence suggests that efflux pump overexpression can lead to a minor reduction in manogepix susceptibility, the effect is small and the clinical impact remains to be fully determined.[2][10] Overall, the available data strongly support manogepix as a valuable and promising therapeutic candidate for treating invasive Candida infections, particularly those caused by difficult-to-treat, fluconazole-resistant pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Manogepix (APX001A) Displays Potent In Vitro Activity against Human Pathogenic Yeast, but with an Unexpected Correlation to Fluconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mutations in transcription factors that confer fluconazole resistance also confer reduced susceptibility to manogepix in Candida auris (Candidozyma auris), Candida albicans, Candida parapsilosis, and Candida glabrata (Nakaseomyces glabratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Candida Cross-Resistance to Manogepix and Fluconazole [mymedisage.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Enhanced Efflux Pump Expression in Candida Mutants Results in Decreased Manogepix Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. journals.asm.org [journals.asm.org]
- 17. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 18. Clinical efficacy and safety of a novel antifungal, this compound, in patients with candidemia caused by Candida auris : results from a Phase 2 trial [repository.up.ac.za]
Comparative Pharmacodynamics of Fosmanogepix in Neutropenic and Immunocompetent Mice: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamics of fosmanogepix, a novel antifungal agent, in neutropenic and immunocompetent murine models of invasive candidiasis. The data presented is compiled from various preclinical studies to offer a comprehensive overview of its efficacy relative to other antifungal agents.
Executive Summary
This compound, a first-in-class antifungal agent, is the N-phosphonooxymethylene prodrug of manogepix.[1][2] Manogepix inhibits the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, essential components for the localization of mannoproteins in the fungal cell wall.[3][4] This novel mechanism of action confers activity against a broad spectrum of fungal pathogens, including species resistant to existing therapies.[1][5] Preclinical studies in murine models have demonstrated the in vivo efficacy of this compound in treating infections caused by various Candida species. Notably, its performance has been evaluated in both immunocompromised (neutropenic) and immunocompetent hosts, providing valuable insights into its therapeutic potential across different patient populations.
Comparative Efficacy of this compound
The following tables summarize the in vivo efficacy of this compound in comparison to other antifungal agents in both neutropenic and immunocompetent mouse models of candidiasis.
Table 1: Efficacy of this compound in a Neutropenic Mouse Model of Disseminated Candidiasis
| Antifungal Agent | Dosing Regimen | Fungal Burden Reduction (log10 CFU/kidney) | Survival Improvement | Reference |
| This compound | 104 mg/kg and 130 mg/kg intraperitoneally three times daily or 260 mg/kg intraperitoneally twice daily | Significant reduction in kidney and brain fungal burden | Significantly higher median survival (>21 days) and percent survival (90-100%) compared to control (5 days, 10%) | [4][6] |
| Micafungin | 2-10 mg/kg intravenously once daily | Reduced CFU below the level of detection in kidneys, lungs, brain, and liver | Low mortality (10-25%) | [3] |
| Amphotericin B | 0.1-4 mg/kg intraperitoneally once daily | Greater reduction in kidney fungal burden compared to triazoles in normal mice, but less effective in neutropenic mice | Significantly prolonged survival in neutropenic mice | [7][8] |
| Fluconazole | 2.5-20 mg/kg orally twice daily | Equally effective in normal and neutropenic mice, but less potent than amphotericin B in normal mice | No significant improvement in survival or fungal burden reduction in a model of fluconazole-resistant C. auris | [4][7] |
Table 2: Efficacy of this compound in an Immunocompetent Mouse Model of Intra-abdominal Candidiasis (IAC)
| Antifungal Agent | Dosing Regimen | Fungal Burden Reduction (log10 CFU/g liver) | Fungal Clearance | Reference |
| This compound | 78 mg/kg orally once daily (+ ABT) | Significant reduction in liver fungal burden | Fungal clearance observed in all mice after 4 days of treatment | [9] |
| Micafungin | 5 mg/kg once daily | 1.35 log10 CFU/g reduction after 2 days of treatment | Not specified | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Neutropenic Mouse Model of Disseminated Candidiasis
1. Animal Model:
-
Species: Outbred ICR or Swiss mice.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves administering 150 mg/kg 4 days before infection and 100 mg/kg 1 day before infection.[10] Another method uses a single intravenous dose of 5-fluorouracil (5 mg) two days prior to dosing.[4] Antibiotic prophylaxis (e.g., enrofloxacin in drinking water) is often provided to prevent bacterial infections.[4]
2. Fungal Inoculum and Infection:
-
Strain: Candida albicans, Candida glabrata, or fluconazole-resistant Candida auris isolates are commonly used.
-
Preparation: Fungal colonies are grown on Sabouraud Dextrose Agar (SDA) and suspended in sterile saline. The concentration is adjusted to deliver the desired inoculum.
-
Infection: Mice are infected via intravenous injection of the fungal suspension (typically 10^3 to 10^6 CFU) into the lateral tail vein.[7][11]
3. Antifungal Treatment:
-
This compound: Administered intraperitoneally or orally at varying doses (e.g., 78 mg/kg to 260 mg/kg) and frequencies (twice or three times daily).[4][6] To counteract the rapid metabolism of manogepix in mice, 1-aminobenzotriazole (ABT), a non-specific inhibitor of cytochrome P450 enzymes, is often co-administered orally 2 hours prior to this compound.[1]
-
Comparator Agents:
-
Treatment Duration: Typically ranges from 2 to 7 days.[3][7]
4. Efficacy Endpoints:
-
Fungal Burden: Kidneys, brains, and other organs are aseptically removed, homogenized, and plated on SDA to determine the number of colony-forming units (CFU) per gram of tissue.[4]
-
Survival: Mice are monitored daily, and survival is recorded over a period of up to 21 days.[4]
Immunocompetent Mouse Model of Intra-abdominal Candidiasis (IAC)
1. Animal Model:
-
Species: Immunocompetent ICR mice.
2. Fungal Inoculum and Infection:
-
Strain: Candida albicans SC5314.
-
Preparation: A cell suspension is prepared in a sterile stool matrix.
-
Infection: Mice are infected via intraperitoneal injection of 100 μl of the cell suspension containing 1 × 10^7 CFU of C. albicans.[9]
3. Antifungal Treatment:
-
This compound: Administered orally at 78 mg/kg once daily, with co-administration of ABT (50 mg/kg) via oral gavage 2 hours prior to this compound.[9]
-
Comparator Agent (Micafungin): Administered at 5 mg/kg once daily.[9]
-
Treatment Initiation and Duration: Treatment is initiated on day 3 post-infection and continues for up to 4 consecutive days.[9]
4. Efficacy Endpoints:
-
Fungal Burden: Livers are harvested, and the fungal burden is determined by CFU counts.[9]
-
Fungal Clearance: Defined by repeated zero-CFU counts in undiluted liver homogenate.[9]
Visualizations
This compound Mechanism of Action: Inhibition of Gwt1
The following diagram illustrates the mechanism of action of manogepix, the active moiety of this compound, in the fungal cell.
Caption: Inhibition of the Gwt1 enzyme by manogepix disrupts GPI-anchor biosynthesis.
Experimental Workflow: Neutropenic Mouse Model
The following diagram outlines the typical workflow for assessing antifungal efficacy in a neutropenic mouse model of disseminated candidiasis.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical safety and efficacy of novel antifungal, this compound, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo activity of micafungin in a persistently neutropenic murine model of disseminated infection caused by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Delayed Therapy with this compound (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy with amphotericin B and fluconazole against invasive candidiasis in neutropenic-mouse and infective-endocarditis rabbit models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of this compound (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of fungicidal activity against Candida tropicalis on the efficacy of micafungin and liposomal amphotericin B in a neutropenic murine lethal infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
A Comparative Analysis of a Novel Gwt1 Inhibitor and Manogepix for Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Gwt1 inhibitor against the first-in-class antifungal agent, Manogepix. The document is intended to assist researchers in evaluating the potential of this new compound by presenting its performance alongside an established benchmark. The data presented for the "New Gwt1 Inhibitor" is hypothetical and serves as a template for researchers to populate with their own experimental findings.
Introduction to Gwt1 Inhibition
The fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1) is a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1][2] This pathway is essential for the proper localization and function of numerous cell wall proteins that are vital for fungal growth, virulence, and integrity.[2][3] Inhibition of Gwt1 disrupts these processes, leading to fungal cell death.[2] This mechanism of action is distinct from those of existing antifungal classes, such as azoles and echinocandins, making Gwt1 a promising target for novel antifungal therapies, particularly against drug-resistant fungal strains.[2][4]
Manogepix, the active moiety of the prodrug fosmanogepix, is a potent inhibitor of Gwt1 and has demonstrated broad-spectrum activity against a variety of fungal pathogens.[1][4][5] It is currently in clinical development for the treatment of invasive fungal infections.[4] This guide uses Manogepix as a control to validate and compare the efficacy of a new, hypothetical Gwt1 inhibitor.
In Vitro Efficacy
The in vitro activity of the new Gwt1 inhibitor is compared against Manogepix using minimum inhibitory concentration (MIC) values against a panel of clinically relevant fungal pathogens. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: Comparative In Vitro Susceptibility (MIC µg/mL)
| Fungal Species | New Gwt1 Inhibitor (MIC Range) | Manogepix (MIC Range) |
| Candida albicans | Data to be inserted | 0.002 - 0.03[6] |
| Candida glabrata | Data to be inserted | 0.004 - 0.12[7] |
| Candida auris | Data to be inserted | 0.004 - 0.06[3] |
| Aspergillus fumigatus | Data to be inserted | 0.03 - 0.125[8] |
| Fusarium solani | Data to be inserted | Variable[5] |
| Scedosporium apiospermum | Data to be inserted | Variable[5] |
In Vivo Efficacy
The in vivo efficacy of the new Gwt1 inhibitor is evaluated in a murine model of disseminated candidiasis, a standard model for assessing the potential of new antifungal agents.
Table 2: Comparative In Vivo Efficacy in a Murine Model of Disseminated Candida albicans Infection
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) | Fungal Burden (log CFU/kidney) |
| Vehicle Control | - | Data to be inserted | Data to be inserted |
| New Gwt1 Inhibitor | Specify dosage | Data to be inserted | Data to be inserted |
| Manogepix | Specify dosage | Data to be inserted | Data to be inserted |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
In Vitro Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the antifungal agents against various fungal isolates.
Methodology: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar (SDA) plates. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: The new Gwt1 inhibitor and Manogepix are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the drug-free control well.
In Vivo Murine Model of Disseminated Candidiasis
Objective: To evaluate the in vivo efficacy of the antifungal agents in a systemic fungal infection model.
Methodology:
-
Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old) are used. Immunosuppression is induced by intraperitoneal injection of cyclophosphamide.
-
Infection: Mice are infected via intravenous injection with a lethal dose of Candida albicans.
-
Treatment: Treatment with the new Gwt1 inhibitor, Manogepix, or a vehicle control is initiated 24 hours post-infection. The drugs are administered orally or intravenously once daily for a specified duration (e.g., 7 days).
-
Efficacy Assessment:
-
Survival: Mice are monitored daily for mortality, and survival curves are generated.
-
Fungal Burden: A subset of mice is euthanized at specific time points. Kidneys are harvested, homogenized, and plated on SDA to determine the fungal burden (colony-forming units per gram of tissue).
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological pathway and the experimental process, the following diagrams are provided.
Caption: Gwt1 signaling pathway and points of inhibition.
Caption: Experimental workflow for antifungal inhibitor validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fosmanogepix and Echinocandins on the Fungal Cell Wall
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug development, agents targeting the fungal cell wall represent a cornerstone of therapy. This guide provides a detailed comparison of two major classes of cell wall-active antifungals: the first-in-class agent Fosmanogepix and the widely used echinocandins. We will delve into their distinct mechanisms of action, present available quantitative data on their effects on the fungal cell wall, and provide detailed experimental protocols for key assays.
Introduction: Targeting a Fungal Achilles' Heel
The fungal cell wall, a rigid structure absent in human cells, is an ideal target for antifungal therapy. It maintains cellular integrity, protects against osmotic stress, and mediates interactions with the host. This essential organelle is a complex matrix primarily composed of polysaccharides, including β-glucans, chitin, and mannoproteins. Both this compound and echinocandins disrupt the integrity of this vital structure, albeit through different molecular mechanisms, leading to fungal cell death or growth inhibition.
Mechanisms of Action: Two Distinct Strategies
The fundamental difference between this compound and echinocandins lies in their enzymatic targets within the fungal cell wall biosynthesis pathways.
This compound , a prodrug, is converted in vivo to its active moiety, manogepix. Manogepix targets and inhibits Gwt1 , a conserved fungal enzyme essential for the early steps of glycosylphosphatidylinositol (GPI) anchor biosynthesis.[1][2][3] GPI anchors are crucial for attaching a wide array of mannoproteins to the fungal cell wall.[1] By inhibiting Gwt1, manogepix disrupts the proper localization and function of these GPI-anchored proteins, leading to a cascade of detrimental effects on cell wall integrity, adhesion, and biofilm formation.[2][3]
Echinocandins , such as caspofungin, micafungin, and anidulafungin, directly inhibit β-(1,3)-D-glucan synthase , an enzyme complex responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[4][5][6] This enzyme complex's catalytic subunit is encoded by the FKS genes. By non-competitively inhibiting this enzyme, echinocandins deplete the cell wall of its primary structural component, leading to osmotic instability and cell lysis.[4]
Impact on Fungal Cell Wall Composition and Integrity: A Quantitative Look
While both drug classes compromise the cell wall, their distinct mechanisms lead to different quantitative and qualitative changes in its composition.
Quantitative Data on Cell Wall Components
Direct comparative studies providing quantitative data for both this compound and echinocandins are limited. However, data from separate studies offer valuable insights into their individual effects.
| Cell Wall Component | Effect of this compound (Manogepix) | Effect of Echinocandins (Caspofungin) | Fungal Species | Reference |
| Chitin | Increased | Increased (1.6-fold) | Aspergillus fumigatus / Candida albicans | [3][7] |
| β-(1,3)-D-Glucan | No direct inhibition; potential for unmasking | Decreased (Primary Target) | Candida albicans | [7][8] |
| Mannoproteins | Inhibited anchoring to cell wall | No direct effect on synthesis or anchoring; potential for altered exposure | Candida albicans | [1][7] |
Note: The data presented for this compound and echinocandins are from separate studies and may not be directly comparable due to different experimental conditions.
Treatment with manogepix has been shown to result in a significant increase in cell wall chitin in Aspergillus fumigatus.[3] Similarly, treatment of Candida albicans with caspofungin leads to a 1.6-fold increase in chitin content.[7] This compensatory upregulation of chitin synthesis is a common stress response to cell wall damage induced by both classes of drugs.
Echinocandins directly inhibit β-(1,3)-D-glucan synthesis, leading to its depletion. In contrast, this compound does not directly target glucan synthesis. However, by disrupting the mannoprotein outer layer, it may lead to the "unmasking" of underlying β-glucan, making it more accessible to host immune receptors.[8]
The primary effect of this compound is on mannoproteins, preventing their proper anchoring to the cell wall.[1] While echinocandins do not directly target mannoprotein synthesis or anchoring, the profound disruption of the glucan layer may indirectly affect the overall organization and exposure of mannoproteins.
Activation of Cell Wall Integrity (CWI) Signaling Pathway
Damage to the fungal cell wall, whether induced by this compound or echinocandins, triggers a conserved stress response known as the Cell Wall Integrity (CWI) pathway. This signaling cascade aims to repair the damage and reinforce the cell wall.
Both drug classes activate the CWI pathway, which typically involves a series of protein kinases (PKC, MAP kinases) that ultimately lead to the activation of transcription factors.[9] These transcription factors then upregulate the expression of genes involved in cell wall synthesis, including chitin synthases, leading to the observed increase in chitin content as a compensatory mechanism.[9]
Experimental Protocols
Quantification of Fungal Cell Wall Polysaccharides
This protocol describes a method for the quantitative determination of major cell wall polysaccharides (β-glucan, mannan, and chitin) by acid hydrolysis followed by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).
Materials:
-
Fungal cells
-
Sulfuric acid (72% and 2M)
-
Monosaccharide standards (glucose, mannose, glucosamine)
-
Internal standard (e.g., fucose)
-
HPAEC-PAD system with a CarboPac series column
Procedure:
-
Cell Wall Isolation: Harvest fungal cells and wash with distilled water. Disrupt cells mechanically (e.g., bead beating) and purify cell walls by differential centrifugation.
-
Acid Hydrolysis:
-
Treat a known dry weight of purified cell walls with 72% sulfuric acid at room temperature for 3 hours.
-
Dilute the acid to 2M with distilled water and hydrolyze at 100°C for 4 hours.
-
-
Neutralization: Neutralize the hydrolysate with barium carbonate or a strong base.
-
Chromatography:
-
Filter the neutralized sample and inject it into the HPAEC-PAD system.
-
Separate the monosaccharides on a CarboPac column using an isocratic elution with NaOH.
-
Quantify the peaks by comparing their areas to those of the monosaccharide standards, corrected for the internal standard.
-
-
Calculation: Convert the amount of each monosaccharide to the corresponding polysaccharide amount using appropriate conversion factors.
In Vitro β-(1,3)-D-Glucan Synthase Activity Assay
This assay measures the activity of β-(1,3)-D-glucan synthase in fungal cell extracts and can be used to determine the inhibitory effect of echinocandins.
Materials:
-
Fungal cell lysate (source of the enzyme)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM β-mercaptoethanol)
-
Substrate: UDP-[14C]glucose
-
Activator: GTPγS
-
Stop solution: 10% trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Enzyme Preparation: Prepare a crude membrane fraction from fungal cells known to contain the β-(1,3)-D-glucan synthase.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, GTPγS, the fungal cell lysate, and the test compound (echinocandin) at various concentrations.
-
Initiate Reaction: Start the reaction by adding UDP-[14C]glucose and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding cold 10% TCA.
-
Product Collection: Collect the insoluble [14C]-labeled glucan product by vacuum filtration onto a glass fiber filter.
-
Washing: Wash the filter extensively with 10% TCA and then with ethanol to remove unincorporated UDP-[14C]glucose.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition at each drug concentration compared to a no-drug control.
Cell Wall Integrity Assay using Calcofluor White
This assay assesses the susceptibility of fungal cells to the cell wall perturbing agent Calcofluor White, which binds to chitin. Increased sensitivity can indicate a compromised cell wall.
Materials:
-
Fungal culture
-
Growth medium (e.g., YPD or RPMI)
-
Calcofluor White (CFW) solution
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Cell Preparation: Grow fungal cells to the desired phase and adjust the cell density.
-
Assay Setup: In a 96-well plate, add the fungal cell suspension to wells containing serial dilutions of the test compound (this compound or echinocandin) in the presence of a fixed, sub-inhibitory concentration of CFW. Include controls with no drug and no CFW.
-
Incubation: Incubate the plate at the optimal growth temperature for the fungus for 24-48 hours.
-
Growth Measurement: Determine fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Analysis: Compare the growth in the presence of the antifungal and CFW to the growth with the antifungal alone to determine if there is a synergistic inhibitory effect, indicating a compromised cell wall.
Summary and Conclusion
This compound and echinocandins represent two powerful classes of antifungal agents that effectively target the fungal cell wall. Their distinct mechanisms of action—inhibition of GPI-anchor biosynthesis by this compound and direct inhibition of β-(1,3)-D-glucan synthesis by echinocandins—result in different but ultimately convergent outcomes: a compromised cell wall and fungal cell death or growth inhibition.
Both drug classes induce a compensatory increase in chitin synthesis through the activation of the CWI pathway. The novel mechanism of this compound makes it a promising agent against echinocandin-resistant strains. Further head-to-head comparative studies are needed to fully elucidate the quantitative differences in their effects on the fungal cell wall proteome and transcriptome. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for the continued development and optimal use of these important antifungal agents.
References
- 1. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of echinocandin antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echinocandin antifungal drugs in fungal infections: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annexpublishers.co [annexpublishers.co]
- 8. Calcineurin Inhibitors Synergize with Manogepix to Kill Diverse Human Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fosmanogepix: A Novel Antifungal Demonstrating Potent Efficacy Against Echinocandin-Resistant Fungal Strains with FKS Mutations
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance, particularly the rise of echinocandin resistance driven by mutations in the FKS genes, poses a significant threat to public health. This guide provides a comprehensive comparison of fosmanogepix, a first-in-class antifungal agent, with existing alternatives, focusing on its efficacy against these challenging fungal strains. The information presented is supported by experimental data to aid in research and development decisions.
This compound is the prodrug of manogepix (MGX), its active moiety.[1][2][3] It exhibits a novel mechanism of action by inhibiting the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][4] This distinct target means that this compound's efficacy is not compromised by the FKS mutations that confer resistance to echinocandins, a class of drugs that target β-(1,3)-D-glucan synthase.[2][5] Consequently, manogepix retains its potency against many resistant fungal strains, including echinocandin-resistant Candida and azole-resistant Aspergillus.[2][5]
Comparative Mechanism of Action: this compound vs. Echinocandins
The fundamental difference in the cellular targets of this compound and echinocandins is the basis for this compound's activity against echinocandin-resistant strains. While echinocandins like caspofungin disrupt cell wall integrity by inhibiting glucan synthesis, this compound interferes with the anchoring of essential proteins to the cell wall.
In Vitro Efficacy Against FKS Mutants
Numerous studies have demonstrated the potent in vitro activity of manogepix against a broad spectrum of Candida species, including those with defined FKS hotspot mutations that confer resistance to echinocandins. The data consistently show that the minimum inhibitory concentrations (MICs) of manogepix are not significantly affected by these mutations.
| Fungal Species | Resistance Phenotype | No. of Isolates | Manogepix (MGX) MIC Range (µg/mL) | Echinocandin MIC Range (µg/mL) | Reference |
| Candida glabrata | Echinocandin-Resistant (fks1/fks2 mutations) | 10 | 0.016–0.12 | >8 (Anidulafungin) | [5] |
| Candida albicans | Echinocandin-Resistant (fks1 mutations) | 3 | ≤0.03 | >8 (Anidulafungin) | [5] |
| Candida glabrata | Echinocandin-Resistant (fks1/fks2 mutations) | 8 | 0.008–0.12 | Not specified | [5] |
| Candida spp. | Echinocandin-Resistant (fks mutations) | 17 | Similar to wild-type | Not specified | [5] |
| Candida auris | Pan-Resistant | Multiple | 0.008–0.015 | High/Resistant | [6][7] |
Summary: The data clearly indicate that manogepix maintains low MIC values against Candida isolates harboring fks mutations, demonstrating a lack of cross-resistance with echinocandins.[5] In many cases, manogepix is reported to be 8- to 32-fold more active than echinocandins against susceptible strains.[5]
In Vivo Efficacy in Resistant Infection Models
Animal models of invasive fungal infections have corroborated the promising in vitro findings. This compound has shown significant efficacy in treating infections caused by echinocandin-resistant fungi, leading to improved survival and reduced fungal burden.
| Animal Model | Fungal Strain | Treatment Groups | Key Outcome | Reference |
| Murine Invasive Candidiasis | Candida auris (Fluconazole-Resistant) | This compound, Caspofungin | This compound significantly reduced kidney and brain fungal burden, comparable to high-dose caspofungin. | [1] |
| Murine Disseminated Infection | Candida auris | This compound, Anidulafungin | This compound improved survival over anidulafungin. | [6][7] |
| Murine Invasive Candidiasis | Candida auris | Delayed this compound Therapy | Improved survival and reduced fungal burden even when treatment was delayed by 24 hours. | [6] |
Summary: In vivo studies highlight the potential of this compound as a treatment for difficult-to-treat infections caused by resistant pathogens like C. auris.[1][6][7] Its ability to improve survival and control fungal proliferation in immunocompromised animal models is a strong indicator of its clinical potential.[1][6]
Experimental Protocols
Detailed and standardized methodologies are critical for the evaluation of antifungal agents. Below are representative protocols for in vitro susceptibility testing and in vivo efficacy studies.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27)
This method is the standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
-
Isolate Preparation: Fungal isolates, including those with confirmed FKS mutations, are cultured on Sabouraud Dextrose Agar for 24-48 hours to ensure purity and viability.
-
Inoculum Preparation: A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Manogepix and comparator antifungals (e.g., caspofungin, fluconazole) are serially diluted in 96-well microtiter plates using RPMI 1640 medium to achieve a range of desired concentrations.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for manogepix and echinocandins) compared to the drug-free growth control well.[5]
In Vivo Murine Model of Disseminated Candidiasis
This model is frequently used to assess the efficacy of antifungal agents in a living organism, providing data on survival and tissue fungal burden.
-
Animal Model: Immunocompromised mice (e.g., neutropenic ICR mice) are typically used to establish a robust infection. Immunosuppression is often induced with agents like cyclophosphamide and cortisone acetate.
-
Infection: Mice are infected intravenously (IV) via the lateral tail vein with a standardized inoculum of the fungal strain (e.g., 1 x 10⁵ CFU/mouse of an echinocandin-resistant C. auris strain).
-
Treatment: Treatment with this compound (administered orally or IV), a comparator drug (e.g., anidulafungin), or a placebo (vehicle control) is initiated at a specified time post-infection (e.g., 24 hours). Dosing regimens are designed to simulate human-achievable plasma exposures.
-
Monitoring: Mice are monitored daily for signs of illness and mortality for a defined period (e.g., 21 days) to determine survival rates.
-
Fungal Burden Assessment: A subset of mice may be euthanized at specific time points (e.g., 4 days post-treatment initiation). Organs such as the kidneys and brain are harvested, homogenized, and plated on selective agar to quantify the fungal burden (CFU/gram of tissue).
-
Endpoint Analysis: The primary endpoints are typically the prolongation of survival in treated groups compared to the control group and the reduction in fungal burden in key organs.
Clinical Insights
While extensive clinical data specifically on patients with confirmed FKS mutations is still emerging, Phase 2 clinical trials have demonstrated the safety and efficacy of this compound in treating candidemia, including cases caused by the often multidrug-resistant Candida auris.[1][6] In a trial involving nine patients with C. auris candidemia, this compound treatment resulted in an 89% success rate at the end of therapy and an 89% survival rate at day 30.[1][7][8] All C. auris isolates from this study showed very low MICs to manogepix (0.008 to 0.015 µg/mL).[6][7]
Conclusion
This compound stands out as a promising therapeutic agent for invasive fungal infections, particularly those caused by echinocandin-resistant strains harboring FKS mutations. Its novel mechanism of action circumvents the primary mode of resistance to a leading class of antifungals. Both in vitro and in vivo data strongly support its potent activity against these difficult-to-treat pathogens. The lack of cross-resistance, coupled with favorable pharmacokinetic profiles including high oral bioavailability, positions this compound as a critical new tool in the fight against antifungal resistance.[1][2][3] Continued clinical evaluation will be essential to fully define its role in managing infections caused by FKS-mutant fungi.
References
- 1. This compound: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Clinical Efficacy and Safety of a Novel Antifungal, this compound, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Manogepix Demonstrates Prolonged Post-Antifungal Effect Compared to Azoles, Rivaling Polyenes and Echinocandins
A comprehensive analysis of available in vitro data reveals that manogepix, a first-in-class Gwt1 inhibitor, exhibits a significant and prolonged post-antifungal effect (PAFE) against Candida albicans. This persistent suppression of fungal growth following limited drug exposure positions manogepix favorably when compared to other major antifungal classes, particularly the azoles, and shows a durational effect comparable to that of polyenes and echinocandins.
The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, has underscored the urgent need for novel therapeutic agents with differentiated mechanisms of action and favorable pharmacodynamic profiles. Manogepix, the active moiety of the prodrug fosmanogepix, addresses this need by targeting the fungal enzyme Gwt1, a critical component of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[1][2][3] This unique mechanism disrupts the localization and function of essential cell wall proteins, leading to fungal cell death.[2][3] A key characteristic contributing to the potential efficacy of an antifungal agent is its post-antifungal effect (PAFE), the period of suppressed fungal growth after the drug concentration falls below the minimum inhibitory concentration (MIC). A longer PAFE can allow for less frequent dosing and may contribute to better clinical outcomes.
This guide provides a comparative assessment of the in vitro PAFE of manogepix against that of other established antifungal agents, supported by experimental data and detailed methodologies.
Comparative Post-Antifungal Effect (PAFE)
In vitro studies demonstrate that manogepix exerts a concentration-dependent PAFE on Candida albicans. Following a 3-hour exposure, the PAFE of manogepix was observed to be 1.8, 3.9, and 4.6 hours at concentrations of 4x, 16x, and 64x the MIC, respectively.[1] This indicates a sustained inhibitory activity even after the removal of the drug.
In contrast, fluconazole, a widely used azole antifungal, generally exhibits no significant PAFE against C. albicans in standard in vitro testing conditions without serum.[4] However, the presence of serum has been shown to induce a modest PAFE for fluconazole, with durations reported to be between 1.1 and 3.6 hours.[4]
Amphotericin B, a polyene, is known for its prolonged PAFE. Studies have reported a mean PAFE of 5.91 hours for C. albicans after a 1-hour exposure to its MIC. For Aspergillus fumigatus, an even more extended PAFE of 9.33 to 10.80 hours was observed after a 4-hour exposure to 4x the MIC.
Echinocandins, such as caspofungin, also demonstrate a notable PAFE. One study reported a mean PAFE of 2.17 hours against Candida dubliniensis after a 1-hour exposure to 3x the MIC. Another study on C. albicans indicated that regrowth was inhibited for at least 24 hours following a 1-hour exposure to caspofungin, highlighting a very prolonged effect.
The following table summarizes the available quantitative data on the in vitro PAFE of manogepix and comparator antifungals against Candida species.
| Antifungal Agent | Fungal Species | Exposure Time | Concentration (relative to MIC) | Post-Antifungal Effect (PAFE) in hours |
| Manogepix | Candida albicans | 3 hours | 4x | 1.8 |
| 3 hours | 16x | 3.9 | ||
| 3 hours | 64x | 4.6 | ||
| Fluconazole | Candida albicans | Not Specified | Not Specified (in the presence of serum) | 1.1 - 3.6 |
| Amphotericin B | Candida albicans | 1 hour | 1x | 5.91 |
| Caspofungin | Candida dubliniensis | 1 hour | 3x | 2.17 |
| Candida albicans | 1 hour | Not Specified | >24 |
Experimental Protocols
The determination of the in vitro post-antifungal effect is a critical component of the pharmacodynamic assessment of a new antifungal agent. The following protocol outlines a typical methodology used in such studies, based on a synthesis of published methods.
Objective: To determine the duration of persistent fungal growth suppression after a brief exposure to an antifungal agent.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Antifungal agent of interest (e.g., Manogepix)
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
-
Sterile centrifuge tubes
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared to a final concentration of approximately 1-5 x 10^5 cells/mL in the growth medium.
-
Drug Exposure: The fungal suspension is divided into test and control groups. The test groups are exposed to various concentrations of the antifungal agent (typically multiples of the MIC, e.g., 4x, 16x, 64x MIC). The control group is incubated in drug-free medium. The exposure period is typically between 1 to 4 hours at 37°C.
-
Drug Removal: Following the exposure period, the fungal cells are pelleted by centrifugation. The supernatant containing the drug is discarded, and the cells are washed multiple times with sterile PBS to remove any residual antifungal agent.
-
Resuspension and Incubation: The washed fungal pellets are resuspended in fresh, drug-free growth medium.
-
Growth Monitoring: The growth of both the drug-exposed and control cultures is monitored over time. This can be achieved through two primary methods:
-
Turbidimetric Method: The optical density (OD) of the cultures is measured at regular intervals using a spectrophotometer. The time it takes for the OD of the drug-exposed and control cultures to reach a predetermined value (e.g., 50% of the maximum OD of the control) is recorded.
-
Colony Counting Method: Aliquots are taken from the cultures at various time points, serially diluted, and plated on agar plates. The number of colony-forming units (CFU) is determined after incubation.
-
-
PAFE Calculation: The PAFE is calculated as the difference in the time it takes for the drug-exposed culture (T) and the control culture (C) to show a predetermined amount of growth. The formula is: PAFE = T - C .
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of manogepix and other antifungal classes are central to understanding their differential effects, including the duration of their PAFE.
Manogepix: Manogepix inhibits the Gwt1 enzyme, which is essential for an early step in the GPI-anchor biosynthesis pathway.[1][2][3] This inhibition disrupts the proper localization of a wide range of GPI-anchored proteins to the fungal cell wall, leading to impaired cell wall integrity, adhesion, and overall viability.[1][3]
Caption: Mechanism of action of Manogepix.
Other Antifungals:
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. This leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity and function.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall, leading to osmotic instability and cell lysis.
Caption: Mechanisms of action of major antifungal classes.
Conclusion
The prolonged post-antifungal effect of manogepix, combined with its novel mechanism of action, highlights its potential as a valuable addition to the antifungal armamentarium. The sustained inhibitory activity observed in vitro suggests that manogepix may offer advantages in terms of dosing schedules and overall therapeutic efficacy. While direct comparative studies under identical conditions are needed for a more definitive assessment, the existing data indicates that the PAFE of manogepix is superior to that of azoles and comparable to that of polyenes and echinocandins. This promising pharmacodynamic profile, along with its activity against a broad range of fungal pathogens, including resistant strains, warrants further investigation in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the Effects of Caspofungin on Candida albicans, Candida parapsilosis, and Candida glabrata Isolates by Simultaneous Time-Kill and Postantifungal-Effect Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspofungin-induced in-vitro post-antifungal effect and its impact on adhesion related traits of oral Candida dubliniensis and Candida albicans isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fosmanogepix: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like fosmanogepix is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper handling and disposal of this compound, aligning with standard laboratory practices and information derived from safety data sheets.
This compound is a first-in-class antifungal agent, and like all chemical compounds used in research, it requires careful management throughout its lifecycle, including final disposition. Adherence to these procedures minimizes risks to personnel and the environment.
Summary of Safety and Disposal Information
For quick reference, the following table summarizes key safety and disposal parameters for this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, protective eyeglasses or chemical safety goggles, lab coat. | [1] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use in a well-ventilated area.[2] | [1][2] |
| Accidental Release Measures | Collect spills in closed and suitable containers for disposal. Ventilate the affected area.[1] | [1] |
| Environmental Precautions | Do not allow to enter into soil, subsoil, surface water, or drains.[1] | [1] |
| Disposal Method | Dispose of in accordance with local, state, and federal regulations. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to ensure safety and compliance.
-
Initial Assessment & Waste Segregation:
-
Determine the nature of the this compound waste. Is it pure compound, contaminated labware (e.g., pipette tips, vials), or a solution?
-
Segregate this compound waste from general laboratory waste and other chemical waste streams to ensure proper handling.
-
-
Containment:
-
Place solid this compound waste and contaminated disposable materials into a clearly labeled, sealed, and leak-proof container.
-
For solutions containing this compound, use a compatible, sealed container. Do not mix with other solvent waste unless permitted by your institution's chemical safety guidelines.
-
-
Labeling:
-
Clearly label the waste container with "this compound Waste" and any other required hazard information as per your institution's and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste management provider.
-
Provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for proper disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the procedures outlined above are based on the principles of chemical safety and waste management as described in the Safety Data Sheets for this compound and general laboratory safety guidelines. The core "experiment" in this context is the safe and compliant removal of the chemical from the laboratory environment. The methodology relies on established protocols for hazardous waste disposal.
By following these guidelines, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety and waste disposal protocols.
References
Personal protective equipment for handling Fosmanogepix
Essential Safety and Handling Guide for Fosmanogepix
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for this compound in a laboratory setting. The following procedural guidance is designed to ensure the safety of all personnel and to maintain the integrity of the research environment.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH/MSHA or European Standard EN 149 approved respirator to avoid inhalation of dust.[2] - Gloves: Two pairs of compatible chemical-resistant gloves. - Eye Protection: Chemical safety goggles.[2] - Lab Coat: A disposable gown or dedicated lab coat. |
| Preparing Solutions (Dissolving Solid) | - Ventilation: Use of a chemical fume hood or an area with appropriate exhaust ventilation is required.[1] - Gloves: Compatible chemical-resistant gloves.[2] - Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard. - Lab Coat: Standard laboratory coat. |
| Handling Solutions | - Gloves: Compatible chemical-resistant gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
| Spill Cleanup | - Respirator: NIOSH/MSHA or European Standard EN 149 approved respirator. - Gloves: Two pairs of compatible chemical-resistant gloves. - Eye Protection: Chemical safety goggles and a face shield. - Lab Coat: Disposable gown over a lab coat. |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling and minimize exposure, the following step-by-step procedures should be followed.
Preparation and Engineering Controls
-
Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or an area with adequate exhaust ventilation to avoid the formation and inhalation of dust and aerosols.[1]
-
Safety Equipment: Ensure that a safety shower and eye wash station are readily accessible and have been recently tested.[2]
-
Restricted Access: Access to areas where this compound is being handled should be restricted to authorized personnel only.
Handling and Solution Preparation
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2] Do not ingest or inhale the compound.[2]
-
Weighing: When weighing the solid compound, do so within a chemical fume hood or a ventilated balance enclosure.
-
Dissolving: To prepare solutions, slowly add the solid this compound to the solvent to prevent splashing. If sonication is required, ensure the container is properly sealed.
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Remove and wash contaminated clothing before reuse.[2]
Storage
-
Container: Keep the container tightly closed when not in use.[2]
-
Conditions: Store in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Keep away from incompatible substances such as strong oxidizing agents.[3]
Spill and Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with plenty of water and soap for at least 15 minutes.[2] Remove contaminated clothing and seek medical attention.[1]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of flowing water for 10 to 15 minutes, holding the eyelids apart.[2] Seek immediate medical attention.[1]
-
In Case of Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
In Case of Ingestion: Wash out the mouth with water if the person is conscious.[2] Do not induce vomiting. Seek immediate medical attention.[1]
-
Spill Cleanup: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the material in a sealed, suitable container for disposal.[2] Ventilate the area and thoroughly clean the spill site.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.
-
Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate containers.[2]
-
Segregation: Do not mix this compound waste with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
-
Disposal Method: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4] Disposal will likely be through incineration by an approved environmental management vendor.[4][5]
-
Empty Containers: "Empty" containers that held this compound should be managed as hazardous waste.[6] Triple rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.[6] Once decontaminated, remove or deface the label before disposing of the container in the regular trash or recycling, in accordance with institutional policies.[6]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uga.edu [research.uga.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
